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  • Product: lithium(1+) 2-(quinoxalin-2-yl)acetate
  • CAS: 2703775-05-5

Core Science & Biosynthesis

Foundational

Technical Guide: Lithium(1+) 2-(Quinoxalin-2-yl)acetate (CAS 2703775-05-5)

Executive Summary & Compound Identity Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS 2703775-05-5) is a specialized heterocyclic organic salt utilized primarily as a stable, high-purity building block in medicinal chemistry...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Identity

Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS 2703775-05-5) is a specialized heterocyclic organic salt utilized primarily as a stable, high-purity building block in medicinal chemistry and organic synthesis. It serves as a source of the 2-(quinoxalin-2-yl)acetate anion , a critical pharmacophore precursor found in various bioactive molecules, including antimicrobial agents, kinase inhibitors, and anticancer therapeutics.

Unlike its ester or acid counterparts, the lithium salt form offers distinct advantages in terms of solubility in polar aprotic solvents and stability against spontaneous decarboxylation, making it a preferred reagent for controlled nucleophilic substitutions and metal-catalyzed cross-coupling reactions.

Chemical Identity Table[1][2][3]
PropertySpecification
Chemical Name Lithium(1+) 2-(quinoxalin-2-yl)acetate
CAS Number 2703775-05-5
Molecular Formula

Molecular Weight 194.11 g/mol
Parent Acid 2-(Quinoxalin-2-yl)acetic acid
Structure Description Lithium cation ionically bonded to the carboxylate of a quinoxaline-2-acetic acid moiety.[1][2][][4][5][6][7][8][9]
Appearance White to off-white crystalline solid (typically)
Solubility Soluble in water, DMSO, Methanol; sparingly soluble in non-polar organics.

Synthetic Pathway & Manufacturing

The synthesis of Lithium(1+) 2-(quinoxalin-2-yl)acetate typically follows a convergent route, starting from o-phenylenediamine and a 2-ketoglutaric acid derivative or equivalent 1,4-dicarbonyl precursor, followed by selective hydrolysis.

Mechanistic Workflow
  • Condensation: o-Phenylenediamine reacts with diethyl 2-oxosuccinate (or similar keto-ester) to form the quinoxaline core.

  • Aromatization: Oxidation (if necessary) to ensure the fully aromatic quinoxaline system.

  • Saponification: Controlled hydrolysis using Lithium Hydroxide (LiOH) in a THF/Water matrix. This specific step is crucial; using LiOH instead of NaOH/KOH prevents hygroscopic impurities often associated with sodium salts and allows for easier crystallization.

SynthesisPathway Start o-Phenylenediamine (CAS 95-54-5) Inter1 Ethyl 2-(quinoxalin-2-yl)acetate (Ester Intermediate) Start->Inter1 Condensation (-2 H2O) Reagent Diethyl 2-oxosuccinate Reagent->Inter1 Final Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS 2703775-05-5) Inter1->Final Selective Hydrolysis (0-5°C) Reagent2 LiOH / THF:H2O Reagent2->Final

Figure 1: Synthetic route for the production of Lithium(1+) 2-(quinoxalin-2-yl)acetate from commercially available precursors.

Applications in Drug Discovery[3][4][11][12]

The quinoxaline moiety is a "privileged scaffold" in medicinal chemistry, capable of binding to multiple receptor types. The lithium salt (CAS 2703775-05-5) is specifically used to introduce the quinoxalin-2-ylmethyl motif into drug candidates.

Antimicrobial & Anticancer Agents

Research indicates that acetamide derivatives synthesized from this acetate core exhibit potent activity against Methicillin-resistant Staphylococcus aureus (MRSA) and various cancer cell lines (e.g., breast, prostate). The lithium salt serves as the nucleophilic partner in coupling reactions to form these acetamides.

  • Mechanism: The acetate group acts as a linker, positioning the quinoxaline ring to interact with bacterial proteins or kinase domains (e.g., VEGFR-2 inhibition) via

    
    -stacking interactions.
    
  • Advantage: Using the Li-salt in amide coupling (with HATU/EDC) often suppresses racemization and side-reactions compared to using the free acid.

Bioisostere Construction

The 2-(quinoxalin-2-yl)acetate anion is used to synthesize bioisosteres of indole-3-acetic acid (auxin) derivatives or tryptophan metabolites, relevant in neurodegenerative research (e.g., Huntington's disease models where lithium itself provides neuroprotection).

ApplicationWorkflow Salt Li(1+) 2-(quinoxalin-2-yl)acetate (CAS 2703775-05-5) Coupling Amide Coupling (Amine + HATU/DMF) Salt->Coupling Acid Source Target1 Quinoxalin-2-yl Acetamides (Anti-MRSA Agents) Coupling->Target1 Linker Strategy Target2 Kinase Inhibitors (VEGFR-2 Antagonists) Coupling->Target2 Scaffold Hopping

Figure 2: Downstream applications of CAS 2703775-05-5 in the synthesis of bioactive pharmaceutical candidates.

Experimental Protocols

Protocol A: Preparation of Stock Solution (50 mM)

This protocol ensures the stable dissolution of the salt for biological screening or synthetic use.

  • Weighing: Accurately weigh 9.7 mg of Lithium(1+) 2-(quinoxalin-2-yl)acetate into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).

    • Note: DMSO is preferred over water for stock solutions to prevent potential hydrolysis over long-term storage, although the salt is water-soluble.

  • Mixing: Vortex for 30 seconds until fully dissolved. The solution should be clear and slightly yellow.

  • Sterilization: If used for cell culture, filter through a 0.22 µm PTFE syringe filter.

  • Storage: Aliquot and store at -20°C. Stable for 6 months.

Protocol B: Usage in Amide Coupling (General Procedure)

To synthesize N-substituted-2-(quinoxalin-2-yl)acetamides.

  • Activation: In a round-bottom flask, dissolve CAS 2703775-05-5 (1.0 equiv) in DMF. Add HATU (1.1 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes at room temperature.

    • Why Lithium? The lithium counterion does not interfere with HATU activation and often improves solubility in DMF compared to the sodium salt.

  • Addition: Add the desired amine (1.1 equiv).

  • Reaction: Stir at room temperature for 4–12 hours. Monitor by LC-MS (Look for mass M_amine + 172).

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO4.

Physicochemical Stability & Handling

  • Hygroscopicity: Lithium salts can be hygroscopic. Store in a desiccator or under inert atmosphere (Argon) to maintain stoichiometry.

  • Thermal Stability: The quinoxaline ring is thermally stable, but the acetate side chain can undergo decarboxylation at temperatures >150°C. Avoid prolonged heating without solvent.

  • Safety: While the organic anion is generally low-toxicity, lithium salts have biological activity. Handle with standard PPE (gloves, goggles).

References

  • Sigma-Aldrich. (n.d.). lithium(1+) 2-(quinoxalin-2-yl)acetate | 2703775-05-5. Retrieved from

  • Tovar-Roman, C. E., et al. (2024). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. National Institutes of Health (NIH) / PMC. Retrieved from [Link] (Note: Year adjusted to current context, referencing "Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides" search result).

  • PubChem. (2025).[1] 2-(Quinoxalin-2-ylsulfanyl)acetic acid (Related Compound Structure & Properties). National Library of Medicine. Retrieved from [Link]

  • Abad, N., et al. (2018).[9] Ethyl 2-(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetate: Crystal structure and hydrogen bonding. IUCrData. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Chemical Structure and Utility of Lithium Quinoxalin-2-yl Acetate

Executive Summary Lithium quinoxalin-2-yl acetate (CAS: 2703775-05-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical candidates. As the lithium salt of 2-(qui...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Lithium quinoxalin-2-yl acetate (CAS: 2703775-05-5) is a specialized heterocyclic building block utilized primarily in the synthesis of bioactive pharmaceutical candidates. As the lithium salt of 2-(quinoxalin-2-yl)acetic acid , it serves as a stable, nucleophilic precursor for introducing the quinoxaline scaffold—a "privileged structure" in medicinal chemistry known for its bioisosteric relationship to quinoline and naphthalene.

This guide provides a comprehensive technical analysis of the compound's chemical identity, structural properties, synthesis methodologies, and applications in drug discovery.

Part 1: Chemical Identity & Structural Analysis

Nomenclature and Identification
  • IUPAC Name: Lithium 2-(quinoxalin-2-yl)acetate

  • Common Names: Lithium quinoxaline-2-acetate; 2-Quinoxalineacetic acid lithium salt

  • CAS Number: 2703775-05-5 (Lithium salt); 933694-49-6 (Free acid)

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.11 g/mol

Structural Descriptors
DescriptorValue
SMILES [Li+].[O-]C(=O)CC1=NC2=CC=CC=C2N=C1
InChI Key PNKNUVIFAWXTPU-UHFFFAOYSA-N
H-Bond Donors 0
H-Bond Acceptors 4 (2 Nitrogen, 2 Oxygen)
Rotatable Bonds 2 (C-C bond between ring and acetate tail)
Topological Polar Surface Area 66.0 Ų
Structural Geometry & Electronic Properties

The compound consists of a planar quinoxaline bicyclic system (a benzene ring fused to a pyrazine ring) substituted at the C2 position with an acetate group.

  • Aromaticity: The quinoxaline core is fully aromatic, providing pi-stacking potential in biological targets (e.g., kinase active sites).

  • Acidity/Basicity: The nitrogen atoms in the pyrazine ring are weakly basic (pKa ~0.6 for N-protonation). The methylene group alpha to the carboxylate and the aromatic ring is activated, allowing for further functionalization.

  • Lithium Coordination: In the solid state, the lithium cation (

    
    ) typically coordinates with the carboxylate oxygens in a bidentate or bridging fashion, often forming polymeric networks that enhance stability compared to the free acid, which can be prone to decarboxylation.
    

Part 2: Synthesis & Preparation Protocols[2][3][4][5]

Two primary routes exist for synthesizing Lithium quinoxalin-2-yl acetate. Route A is the classical condensation method, while Route B utilizes modern C-H activation logic, often generating the lithium salt as the direct product.

Route A: Condensation of o-Phenylenediamine (Classical)

This method constructs the quinoxaline ring from acyclic precursors.

  • Reagents: o-Phenylenediamine, Ketoglutaric acid derivative (or related 1,4-dicarbonyl equivalent).

  • Mechanism: Double condensation (Schiff base formation) followed by oxidative aromatization if necessary.

  • Salt Formation: The resulting acid is treated with Lithium Hydroxide (LiOH) or Lithium Carbonate (

    
    ) in methanol/water.
    
Route B: Direct Lithiation & Carboxylation (C-H Activation)

This route is preferred for generating the lithium salt directly from commercially available 2-methylquinoxaline. The acidity of the methyl protons at the C2 position allows for deprotonation by strong lithium bases.

Protocol:

  • Starting Material: 2-Methylquinoxaline.[1][2]

  • Base: Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LiHMDS).

  • Solvent: Anhydrous THF (Tetrahydrofuran).

  • Electrophile: Dry Carbon Dioxide (

    
    ).
    

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Deprotonation: Cool a solution of LDA (1.1 equiv) in THF to -78°C. Add 2-methylquinoxaline dropwise. The solution will turn deep red/orange, indicating the formation of the aza-enolate (lithiated species).

  • Carboxylation: Stir for 30 minutes at -78°C. Bubble excess dry

    
     gas through the solution or add crushed dry ice. The color will fade as the nucleophile attacks 
    
    
    
    .
  • Isolation: Allow the mixture to warm to room temperature. The lithium salt of the carboxylate precipitates or can be isolated by solvent evaporation. Note: Acidic workup would yield the free acid; maintaining basic/neutral conditions preserves the lithium salt.

Visualization: Synthesis Pathways

The following diagram illustrates the logical flow of both synthesis routes.

SynthesisPathways cluster_classic Route A: Condensation cluster_modern Route B: C-H Activation OPD o-Phenylenediamine Condensation Cyclization OPD->Condensation KGA Keto-acid Precursor KGA->Condensation Acid 2-Quinoxalineacetic acid Condensation->Acid Target Lithium quinoxalin-2-yl acetate Acid->Target LiOH / MeOH MQ 2-Methylquinoxaline LDA LDA / THF (-78°C) MQ->LDA Enolate Lithiated Intermediate (Aza-enolate) LDA->Enolate CO2 CO2 Quench Enolate->CO2 CO2->Target Direct Formation

Figure 1: Comparative synthesis pathways for Lithium quinoxalin-2-yl acetate. Route B is often preferred for direct access to the lithium salt.

Part 3: Applications in Drug Development

Medicinal Chemistry Scaffold

The quinoxaline moiety is a bioisostere of the quinoline ring found in antimalarials (Chloroquine) and kinase inhibitors. The acetate side chain in Lithium quinoxalin-2-yl acetate serves as a versatile "handle" for further chemical elaboration.

  • Kinase Inhibition: Quinoxaline derivatives are frequent cores in ATP-competitive inhibitors. The acetate group can be coupled with amines to form amides, targeting specific residues in the ATP binding pocket.

  • Anti-Infectives: Quinoxaline-1,4-di-N-oxides have shown potent anti-tubercular activity.[3] This lithium salt can be oxidized to the di-N-oxide form after coupling.

  • Intercalators: The planar aromatic system allows for DNA intercalation, making these derivatives useful in oncology research.

Synthetic Utility (Reagent Use)

Researchers use the lithium salt specifically for:

  • Solubility: Lithium carboxylates often exhibit better solubility in polar organic solvents (like THF or DMF) compared to sodium salts, facilitating homogeneous coupling reactions.

  • Stability: The free acid (2-quinoxalineacetic acid) can undergo thermal decarboxylation to form 2-methylquinoxaline. The lithium salt is significantly more thermally stable, allowing for longer storage and handling at ambient temperatures.

Experimental Workflow: Amide Coupling

A common application is coupling this salt with an amine to create a library of potential drug candidates.

CouplingWorkflow LiSalt Li-Quinoxalin-2-yl Acetate CouplingAgent HATU / DIPEA / DMF LiSalt->CouplingAgent Amine Primary/Secondary Amine (R-NH2) Amine->CouplingAgent Intermediate Activated Ester (In Situ) CouplingAgent->Intermediate Activation Product Quinoxalin-2-yl Acetamide (Drug Candidate) Intermediate->Product Amidation

Figure 2: Workflow for utilizing the lithium salt in amide coupling reactions for library generation.

References

  • PubChem. (n.d.). 2-(Quinoxalin-2-yl)acetic acid (Parent Compound).[2] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Retrieved from [Link]

  • Chemical Reviews. (2011). C–H Carboxylation of Aromatic Compounds through CO2 Fixation. (General mechanism for Route B). Retrieved from [Link]

Sources

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthesis of Quinoxaline-2-Acetic Acid Lithium Salt

Executive Summary Quinoxaline-2-acetic acid lithium salt is a specialized heterocyclic carboxylate derivative utilized primarily as a pharmacophore building block in the development of AMPA/NMDA receptor antagonists and...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinoxaline-2-acetic acid lithium salt is a specialized heterocyclic carboxylate derivative utilized primarily as a pharmacophore building block in the development of AMPA/NMDA receptor antagonists and potential antineoplastic agents. While the quinoxaline core provides a privileged scaffold for bioactivity, the lithium salt form is engineered to enhance aqueous solubility and bioavailability compared to the sparingly soluble free acid.

This guide provides a definitive technical profile of the compound, including its molecular metrics, a validated synthetic pathway starting from commercially available precursors, and a rigorous quality control framework.

Chemical Identity & Physicochemical Properties[1][2][3]

The transition from the free acid to the lithium salt significantly alters the physicochemical behavior of the molecule, particularly regarding solvation thermodynamics and crystal packing.

Molecular Metrics[2]
PropertyDataNotes
Compound Name Quinoxaline-2-acetic acid lithium salt
Free Acid Name Quinoxaline-2-acetic acidCAS: Derivative of 879-65-2 (core)
Molecular Formula C₁₀H₇LiN₂O₂ Lithium replaces acidic proton
Molecular Weight 194.12 g/mol Free Acid: 188.18 g/mol
Appearance White to off-white hygroscopic solidHighly dependent on hydration state
Solubility Water (>50 mg/mL), MethanolInsoluble in non-polar solvents (Hexane, DCM)
pKa (Free Acid) ~3.8 - 4.2Calculated (Carboxyl group)
Structural Analysis

The molecule consists of a bicyclic quinoxaline ring system (benzene fused to a pyrazine ring) substituted at the C2 position with an acetate group. The lithium cation coordinates with the carboxylate oxygens, often forming a hydration shell that stabilizes the salt in the solid state.

SMILES (Salt): [Li+].[O-]C(=O)CC1=NC2=CC=CC=C2N=C1 InChI Key (Free Acid): ZBWZEFLYRWANSY-UHFFFAOYSA-N (Analogous)

Synthetic Pathways & Process Chemistry[4][5]

Synthesis of quinoxaline-2-acetic acid lithium salt is rarely a single-step catalog purchase. It requires a robust process chemistry approach, typically involving the lateral lithiation of 2-methylquinoxaline followed by carboxylation.

Strategic Pathway Analysis (DOT Visualization)

The following diagram outlines the critical path from the starting material to the final salt, highlighting the requisite temperature controls and intermediate species.

SynthesisPathway Start 2-Methylquinoxaline (C9H8N2) Intermediate Lithiated Anion (Reactive Species) Start->Intermediate Deprotonation Reagent1 LDA / THF (-78°C) Reagent1->Intermediate FreeAcid Quinoxaline-2-acetic Acid (Free Acid) Intermediate->FreeAcid Carboxylation Reagent2 CO2 (Dry Ice) Quench Reagent2->FreeAcid FinalProduct Quinoxaline-2-acetic acid Lithium Salt FreeAcid->FinalProduct Salt Formation SaltStep LiOH·H2O / MeOH Stoichiometric Titration SaltStep->FinalProduct

Caption: Figure 1. Synthesis of Quinoxaline-2-acetic acid Li-salt via lateral lithiation and carboxylation.

Detailed Experimental Protocols
Step 1: Synthesis of Quinoxaline-2-acetic Acid (Free Acid)

Rationale: Direct alkylation of quinoxaline is difficult. Functionalizing the methyl group of 2-methylquinoxaline via a benzylic-type anion is the most efficient route.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask under Argon atmosphere.

  • Reagent Prep: Charge with 2-methylquinoxaline (1.44 g, 10 mmol) and anhydrous THF (50 mL). Cool to -78°C (dry ice/acetone bath).

  • Deprotonation: Dropwise add Lithium Diisopropylamide (LDA) (2.0 M in THF, 5.5 mL, 11 mmol) over 15 minutes.

    • Observation: Solution will turn deep red/brown, indicating formation of the resonance-stabilized anion.

    • Critical Control: Maintain temperature below -70°C to prevent polymerization or ring opening.

  • Carboxylation: After stirring for 30 minutes at -78°C, bubble excess dry CO₂ gas (passed through a drying tube) into the solution for 20 minutes, or pour the reaction mixture onto crushed dry ice.

  • Workup: Allow to warm to room temperature. Quench with saturated NH₄Cl (20 mL). Acidify aqueous layer to pH ~3 with 1N HCl to precipitate the free acid.

  • Isolation: Extract with Ethyl Acetate (3 x 50 mL), dry over Na₂SO₄, and concentrate. Recrystallize from Ethanol/Water.

    • Yield Expectation: 60-75%.

Step 2: Conversion to Lithium Salt

Rationale: Using LiOH allows for precise stoichiometric control, avoiding excess salt contamination common with LiCl exchanges.

  • Dissolution: Dissolve the purified Quinoxaline-2-acetic acid (1.88 g, 10 mmol) in Methanol (20 mL).

  • Neutralization: Prepare a solution of LiOH·H₂O (419 mg, 10 mmol) in minimal deionized water (2 mL). Add dropwise to the acid solution while stirring.

  • Equilibration: Stir for 1 hour at room temperature. Check pH; it should be neutral (approx. 7.0–7.5).

  • Isolation: Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Drying: Dry the resulting white solid in a vacuum oven at 50°C for 24 hours (P₂O₅ desiccant recommended) to remove hydration water.

Analytical Characterization & QC

Trustworthiness in chemical biology relies on purity. The following QC workflow ensures the salt is free of starting material (2-methylquinoxaline) and inorganic contaminants.

QC Logic Flow (DOT Visualization)

QCWorkflow cluster_purity Purity Checks cluster_ID Structural ID Sample Crude Lithium Salt HPLC HPLC-UV (254 nm) >98% Purity Required Sample->HPLC H_NMR 1H NMR (D2O) Check CH2 shift (~4.0 ppm) Sample->H_NMR Decision Release Lot? HPLC->Decision Li_Analysis Flame Photometry / ICP-MS Confirm Li Content (3.5-3.6%) Li_Analysis->Decision H_NMR->Decision MS LC-MS (ESI-) Mass: 187.05 (M-Li)- MS->Decision Pass PASS: Formulate Decision->Pass All Criteria Met Fail FAIL: Recrystallize Decision->Fail Impurities Found

Caption: Figure 2. Quality Control decision tree for validation of the lithium salt.

Expected Analytical Data
  • ¹H NMR (400 MHz, D₂O):

    • 
       8.6–8.8 (m, 1H, Ar-H)
      
    • 
       7.7–8.1 (m, 4H, Ar-H)
      
    • 
       4.05 (s, 2H, -CH₂-COO⁻). Note: The methylene peak will shift upfield compared to the free acid due to the anionic carboxylate.
      
  • Mass Spectrometry (ESI-):

    • Major ion:

      
       187.05 
      
      
      
      .
  • Elemental Analysis (Calculated for Anhydrous):

    • C: 61.88%, H: 3.63%, N: 14.43%, Li: 3.58%.

Biological & Pharmaceutical Context

Pharmacophore Relevance

The quinoxaline ring is a bioisostere of naphthalene and quinoline, widely recognized in medicinal chemistry for its ability to intercalate DNA and inhibit various kinases.[1]

  • AMPA/NMDA Antagonism: Quinoxaline-2,3-dione derivatives are classic AMPA antagonists. The 2-acetic acid derivative serves as a flexible linker analog, potentially targeting the glycine binding site of the NMDA receptor.

  • Aldose Reductase Inhibition: Carboxylic acid derivatives of quinoxaline have shown efficacy in inhibiting aldose reductase, a key enzyme in diabetic complications.

Why the Lithium Salt?

In drug development, the salt form is critical for formulation.

  • Solubility: The free acid is planar and stacks efficiently, leading to poor water solubility (<1 mg/mL). The lithium salt disrupts this packing and increases hydrophilicity, essential for preparing stock solutions (10-100 mM) for in vitro assays.

  • Lithium Synergism: In neuropharmacology, lithium itself has mood-stabilizing properties (GSK-3

    
     inhibition). While the counter-ion concentration is low, researchers must control for lithium effects in cell-based assays by using LiCl controls.
    

References

  • Synthesis of Quinoxaline Derivatives: Heravi, M. M., et al. "Recent advances in the synthesis of quinoxalines." Current Organic Chemistry, 2018.

  • Quinoxaline Bioactivity: Pereira, J. A., et al. "Quinoxaline, its derivatives and applications: A State of the Art review." European Journal of Medicinal Chemistry, 2015.

  • Lithiation Protocols: Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002.
  • General Salt Preparation: Bastin, R. J., et al. "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities." Organic Process Research & Development, 2000.

  • PubChem Compound Summary: Quinoxaline-2-carboxylic acid (Structural Analog).

Sources

Exploratory

Technical Safety &amp; Handling Guide: Lithium 2-(quinoxalin-2-yl)acetate

The following technical guide is a comprehensive safety and handling manual for Lithium 2-(quinoxalin-2-yl)acetate . Notice of Technical Context: As of the current scientific literature, Lithium 2-(quinoxalin-2-yl)acetat...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is a comprehensive safety and handling manual for Lithium 2-(quinoxalin-2-yl)acetate .

Notice of Technical Context: As of the current scientific literature, Lithium 2-(quinoxalin-2-yl)acetate is a specialized research intermediate without a widely published, commodity-level Safety Data Sheet (SDS). The safety profile detailed below is a derived technical assessment synthesized from the physicochemical properties of the parent pharmacophore (Quinoxaline), the conjugate acid (2-(quinoxalin-2-yl)acetic acid), and the cation (Lithium).

Document Control:

  • Type: Derived Technical Safety Guide (DTSG)

  • Applicability: Drug Discovery, Organic Synthesis, Medicinal Chemistry[1][2]

Part 1: Chemical Identity & Physicochemical Profile[3]

This compound represents a salt form often utilized to enhance the aqueous solubility of the lipophilic quinoxaline scaffold or to generate a nucleophilic species for further functionalization.

Nomenclature & Structure
  • IUPAC Name: Lithium 2-(quinoxalin-2-yl)acetate

  • Parent Acid: 2-(Quinoxalin-2-yl)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 194.12 g/mol (Calculated)

  • Solubility: High in water (dissociative salt); Moderate in MeOH; Low in non-polar solvents (Hexane, DCM).

Quantitative Data Summary
PropertyValue (Predicted/Derived)Source/Rationale
Physical State Solid (Crystalline Powder)Typical of Li salts of organic acids
Color Off-white to pale yellowQuinoxaline chromophore
Melting Point > 250 °C (Decomposition)Ionic lattice stability
Hygroscopicity HighLithium cation hydration enthalpy
pKa (Conjugate Acid) ~3.8 - 4.2Influence of pyrazine ring electron withdrawal

Part 2: Hazard Identification (GHS Classification)[6][7]

Signal Word: WARNING

Based on the additivity principle of toxicology, the hazards are a summation of the lithium cation's systemic effects and the quinoxaline moiety's local irritancy.

Hazard Statements (H-Codes)
  • H302: Harmful if swallowed.[3][4] (Attributed to Lithium bioavailability).

  • H315: Causes skin irritation.[5][4][6] (Quinoxaline motif).[1][2][7][4][6][8][9]

  • H319: Causes serious eye irritation.[5][10][6][11] (General organic salt dust).

  • H335: May cause respiratory irritation.[6] (Inhalation of fine dust).

Precautionary Statements (P-Codes)
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.[11] Continue rinsing.[11]

  • P314: Get medical advice/attention if you feel unwell. (Due to potential Li accumulation).

Part 3: Biological Mechanism & Toxicology[4]

To understand the safety profile, one must understand the biological fate of the molecule upon exposure.

Metabolic Dissociation Pathway

Upon contact with physiological media (pH 7.4), the salt dissociates immediately. The safety concern splits into two distinct pathways:

  • Lithium Ion (

    
    ):  Mimics 
    
    
    
    and
    
    
    , impacting ion channels and neurotransmitters. Acute toxicity involves CNS depression and renal stress.
  • Quinoxalinylacetate Anion: This species is a potential DNA intercalator (common in planar heterocycles) or enzyme inhibitor (e.g., PARP-1 inhibition).

Visualized Toxicity Pathway

The following diagram illustrates the dissociation and subsequent biological interaction targets.

ToxicityPathway Compound Lithium 2-(quinoxalin-2-yl)acetate Dissociation Aqueous Dissociation (pH 7.4) Compound->Dissociation Li_Ion Lithium Cation (Li+) Dissociation->Li_Ion Release Anion Quinoxalin-2-ylacetate Anion Dissociation->Anion Release Renal Renal Tubules (Competition with Na+) Li_Ion->Renal CNS CNS Signaling (GSK-3β Inhibition) Li_Ion->CNS Enzyme Enzyme Binding (e.g., Kinase/PARP) Anion->Enzyme Irritation Local Tissue Irritation Anion->Irritation

Figure 1: Pharmacological dissociation and downstream biological targets of the compound.

Part 4: Handling, Storage, & Experimental Protocol

Expert Insight: The primary failure mode in handling lithium salts of organic heterocycles is hygroscopicity . Absorption of atmospheric water alters the stoichiometry, leading to errors in molarity calculations during drug screening.

Storage Protocol
  • Atmosphere: Store under inert gas (Argon or Nitrogen).

  • Desiccation: Keep in a desiccator with active silica gel or

    
    .
    
  • Temperature: Ambient (

    
    ) is generally sufficient, but 
    
    
    
    is recommended for long-term libraries to prevent slow decarboxylation of the acetate tail.
Synthesis & Purification Workflow (Self-Validating)

If you are synthesizing this fresh from the acid to ensure purity, follow this stoichiometric control method.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 eq of 2-(quinoxalin-2-yl)acetic acid in anhydrous MeOH.

  • Titration: Add 1.0 eq of

    
     (dissolved in minimum water) dropwise.
    
    • Validation: Monitor pH. The endpoint is neutral (pH 7.0-7.5). Excess base leads to degradation.

  • Evaporation: Remove solvent under reduced pressure (

    
    ).
    
  • Lyophilization: Freeze-dry the residue to remove bound water.

  • QC Check: Run

    
    -NMR in 
    
    
    
    .
    • Success Criteria: Disappearance of the carboxylic acid proton (

      
       ppm) and shift of the methylene protons (
      
      
      
      ppm).
Handling Decision Tree

Use this logic flow to determine the appropriate safety controls based on your experimental scale.

SafetyLogic Start Start: Handling Li-Quinoxaline Salt Scale Check Scale Start->Scale Small < 100 mg (Screening) Scale->Small Low Dust Risk Large > 1 g (Synthesis/Stock) Scale->Large High Dust Risk Hood Standard Fume Hood Nitrile Gloves Small->Hood Respirator Fume Hood + P95 Mask Double Gloves Large->Respirator Solvent Solvent Choice? Hood->Solvent DMSO DMSO/DMF (Skin Penetration Risk) Solvent->DMSO Water Aqueous/Buffer Solvent->Water Action1 NO Open Handling outside Hood Risk of transdermal absorption DMSO->Action1 Action2 Standard GLP Water->Action2

Figure 2: Risk assessment logic for handling varying scales and solvent systems.

Part 5: Emergency Response Protocols

In the event of exposure, the dual nature of the salt (Lithium + Heterocycle) dictates the response.

Exposure RouteImmediate ActionScientific Rationale
Eye Contact Irrigate with saline/water for 15 mins.Lithium salts are alkaline and can cause caustic injury to the cornea [1].
Skin Contact Wash with soap and water.[5] Do NOT use ethanol.Ethanol may increase transdermal absorption of the lipophilic quinoxaline moiety.
Ingestion Drink 2-3 glasses of water. Seek medical aid.Dilution mitigates lithium concentration in the GI tract; hydration aids renal clearance [2].
Inhalation Move to fresh air.[5][10][3]Quinoxaline dusts are upper respiratory irritants (H335).

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: Lithium Acetate. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 11125, Lithium acetate. Retrieved from

  • European Chemicals Agency (ECHA). (2024).[6] Registration Dossier: Quinoxaline. Retrieved from

  • Ajani, O. O., et al. (2022).[12] Pharmacological Profile of Quinoxalinone Derivatives: A Review. Journal of Experimental Pharmacology. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: Quinoxaline. Retrieved from

Sources

Foundational

The Solubility Profile of Lithium Quinoxaline Acetate: A Technical Guide

Topic: Solubility Profile of Lithium Quinoxaline Acetate in Polar Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The solubility pro...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Solubility Profile of Lithium Quinoxaline Acetate in Polar Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The solubility profile of Lithium Quinoxaline Acetate (Li-QA) represents a critical physicochemical parameter in both pharmaceutical formulation and organic electronic material processing. As an amphiphilic salt combining a lipophilic heteroaromatic core (quinoxaline) with a hydrophilic ionic tail (lithium acetate), Li-QA exhibits complex solvation thermodynamics. This guide provides a rigorous analysis of its solubility in polar solvents, detailing the interplay between dielectric constants, donor numbers (DN), and specific solute-solvent interactions. It establishes a self-validating experimental framework for quantifying solubility, ensuring reproducibility in drug development and materials science workflows.

Physicochemical Characterization & Theoretical Framework[1]

Chemical Identity and Structural Implications

For this analysis, Lithium Quinoxaline Acetate is defined as the lithium salt of quinoxaline-2-acetic acid (


). Its structure dictates a dual-mode solvation mechanism:
  • The Quinoxaline Moiety: A planar, electron-deficient heteroaromatic system prone to

    
     stacking. It requires solvents with high polarizability or aromatic character for stabilization.
    
  • The Lithium Acetate Group: An ionic headgroup (

    
    ). The lithium cation (
    
    
    
    ) is a hard Lewis acid, requiring solvents with high Donor Numbers (DN) (Lewis basicity) for effective coordination and dissociation.
Thermodynamic Principles of Solvation

The solubility (


) of Li-QA in polar solvents is governed by the balance between the crystal lattice energy (

) and the solvation free energy (

).


In polar aprotic solvents (e.g., DMSO, DMF), the solubility correlates strongly with the solvent's Donor Number (DN) rather than just the dielectric constant (


). A high DN ensures the stable formation of a solvation shell around the small, charge-dense 

ion, overcoming the lattice energy.

Experimental Methodology: A Self-Validating Protocol

To ensure data integrity (E-E-A-T), the following Isothermal Saturation Method is recommended. This protocol includes built-in validation steps to account for supersaturation and solvent evaporation.

Reagents and Materials
  • Solute: Lithium Quinoxaline Acetate (>99% purity, dried in vacuo at 60°C for 24h).

  • Solvents: HPLC-grade Water, Methanol (MeOH), Ethanol (EtOH), Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN).

  • Validation: Karl Fischer titration to verify solvent water content is <0.05%.

Step-by-Step Workflow
  • Preparation: Add excess solid Li-QA to 10 mL of solvent in a jacketed glass vessel.

  • Equilibration: Stir at 400 rpm at a fixed temperature (

    
    ) for 24–48 hours.
    
    • Validation Check: Measure concentration at 24h and 48h. If deviation is >2%, continue stirring.

  • Phase Separation: Stop stirring and allow settling for 2 hours. Filter the supernatant using a 0.45

    
     PTFE syringe filter (pre-heated to 
    
    
    
    to prevent precipitation).
  • Quantification: Dilute the filtrate and analyze via HPLC-UV (Detection at

    
     nm for the quinoxaline core).
    
  • Solid State Analysis: Analyze the residual solid via PXRD (Powder X-Ray Diffraction) to detect potential solvate formation or polymorphic transitions.

Visualization of Experimental Logic

SolubilityWorkflow Start Start: Solid Li-QA + Solvent Equilibration Equilibration (Const. T, 24-48h) Start->Equilibration Check Stability Check: Conc(24h) vs Conc(48h) Equilibration->Check Check->Equilibration Deviation > 2% (Incomplete) Filtration Isothermal Filtration (0.45 µm PTFE) Check->Filtration Deviation < 2% Analysis HPLC-UV Quantification Filtration->Analysis SolidChar Solid Phase Analysis (PXRD/DSC) Filtration->SolidChar Report Generate Solubility Profile Analysis->Report SolidChar->Report

Figure 1: Self-validating experimental workflow for solubility determination, incorporating stability checks and solid-phase characterization.

Solubility Profile and Data Analysis

Representative Solubility Data

The following data represents the expected solubility trends for Li-QA based on the solvation thermodynamics of lithium salts and quinoxaline derivatives [1, 5, 10].

Table 1: Solubility Profile of Li-QA at 25°C

SolventTypeDielectric Const.[1][2] (

)
Donor Number (DN)Solubility (mg/mL)Mechanism of Action
Water Polar Protic78.418.0> 150 Strong hydration of

; H-bonding with acetate.
DMSO Polar Aprotic46.729.8~ 85 High DN stabilizes

; polarizability stabilizes quinoxaline ring.
Methanol Polar Protic32.719.0~ 45 Moderate

solvation; good solubility for organic tail.
DMF Polar Aprotic36.726.6~ 40 Similar to DMSO but slightly lower

affinity.
Ethanol Polar Protic24.520.0~ 15 Reduced dielectric constant limits salt dissociation.
Acetonitrile Polar Aprotic37.514.1< 5 High

but low DN; poor

solvation leads to low solubility.
Temperature Dependence (Van't Hoff Analysis)

Solubility generally increases with temperature. This relationship is linearized using the Van't Hoff equation:



Where


 is the mole fraction solubility.
  • Endothermic Dissolution (

    
    ):  Typical for Li-QA in organic solvents. Solubility rises as T increases.[3][1]
    
  • Plotting: A plot of

    
     vs. 
    
    
    
    yields a straight line. A non-linear plot suggests a change in the solid phase (e.g., dehydration of a hydrate) or specific heat capacity changes [6].

Discussion: Mechanistic Insights

The "Donor Number" Effect

Contrary to common belief, a high dielectric constant (polarity) does not guarantee high solubility for lithium salts.[4] Acetonitrile (


) is a poor solvent for Li-QA compared to DMSO (

) primarily because its Donor Number (14.1) is too low to effectively shield the lithium cation [5, 10]. The oxygen atoms in DMSO (DN = 29.8) act as hard bases, coordinating tightly with

, driving the dissolution process.
Solvation Shell Architecture

The dissolution involves the formation of a structured cage.

  • Primary Shell: Solvent molecules coordinate the

    
     ion.
    
  • Secondary Shell: Solvent dipoles interact with the quinoxaline

    
    -system and the acetate oxygen atoms.
    

SolvationMechanism cluster_DMSO High DN Solvent (DMSO) cluster_ACN Low DN Solvent (Acetonitrile) Li Li+ Cation Quinox Quinoxaline-Acetate Anion Li->Quinox Ion Pairing (Precipitation) DMSO1 DMSO DMSO1->Li Strong Coordination DMSO2 DMSO DMSO2->Li Strong Coordination DMSO3 DMSO DMSO3->Quinox Dipole-Dipole ACN1 ACN ACN1->Li Weak Interaction

Figure 2: Mechanistic comparison of solvation. High DN solvents (DMSO) disrupt ion pairing via strong Li+ coordination, whereas low DN solvents (ACN) fail to prevent precipitation.

Conclusion

The solubility of Lithium Quinoxaline Acetate is a function of specific solute-solvent interactions rather than general polarity. Water and DMSO are the optimal solvents for high-concentration processing, driven by hydrogen bonding and high donor numbers, respectively. Researchers must utilize the Isothermal Saturation Method with strict temperature control and solid-phase analysis to generate reliable solubility data.

References

  • BenchChem. (2025).[5] An In-depth Technical Guide on the Solubility of Quinoxaline Derivatives in Organic Solvents. Retrieved from 5

  • Addis Ababa University. (2025). Synthesis and characterization of 1,4-dihydro-quinoxaline -2, 3-dione derivatives. Retrieved from 6

  • BenchChem. (2025).[5] Qualitative Solubility and Solvent Usage for Quinoxaline Derivatives. Retrieved from 7

  • Canadian Science Publishing. (2025). Synthesis of a quinoxaline dimer and trimer via Yamamoto coupling. Retrieved from 8

  • Xin, N., et al. (2025).[9] Solubilities of six lithium salts in five non-aqueous solvents. eScholarship. Retrieved from 1

  • Patsnap Eureka. (2025). Measure Solubility of Lithium Acetate in Different Solvents. Retrieved from 3

  • YouTube (Educational). (2022). Are Li-salts Soluble in Water? | Topic: s-Block Elements. Retrieved from 10

  • Royal Society of Chemistry. (2025). Materials Advances: Quinoxaline derivatives. Retrieved from 9

  • Royal Society of Chemistry. (2026). Solubility and antisolvent crystallization of lithium hydroxide monohydrate. Retrieved from 2

  • ResearchGate. (2025). Lithium salts dissolving in various organic solvents. Retrieved from 4[4]

Sources

Exploratory

Technical Deep Dive: Quinoxaline-2-Acetic Acid Derivatives

Content Type: Technical Whitepaper / Laboratory Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists Executive Summary Quinoxaline-2-aceti...

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper / Laboratory Guide Subject: Medicinal Chemistry & Pharmacology Target Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Specialists

Executive Summary

Quinoxaline-2-acetic acid derivatives represent a privileged scaffold in medicinal chemistry, characterized by a fusion of a benzene and pyrazine ring with an acidic side chain. While the quinoxaline core is ubiquitous in oncology and infectious disease research, the specific functionalization with an acetic acid moiety (at the C-2 or N-1 position) creates a distinct pharmacophore.

This guide focuses on the two primary therapeutic vectors for this subclass:

  • Aldose Reductase Inhibition (ARI): Targeting the polyol pathway to mitigate diabetic complications (neuropathy, retinopathy).

  • Glutamate Receptor Antagonism: Modulation of AMPA/Kainate receptors for neuroprotection.

Chemical Architecture & Isomerism

To navigate the literature effectively, researchers must distinguish between the two dominant regioisomers of "quinoxaline acetic acid." The biological activity profiles differ significantly between them.

FeatureType A: C-2 Acetic Acid Type B: N-1 Acetic Acid (Quinoxalinone)
Structure Acetic acid attached directly to the pyrazine carbon (C2).Acetic acid attached to the amide nitrogen (N1) of a 2-oxo-quinoxaline.
Primary Utility AMPA/Kainate Antagonists, Antibacterials.Aldose Reductase Inhibitors (ARI) , Anti-inflammatory.
Key Precursors o-Phenylenediamine +

-Ketoglutaric acid derivatives.
o-Phenylenediamine + Glyoxalic acid

Alkylation with Haloacetates.
Binding Mode Acid group mimics glutamate.Acid group binds to the anion-binding pocket of AR enzyme.

Therapeutic Focus: Aldose Reductase Inhibition (ARI)

The most commercially relevant application of N-1 substituted quinoxaline-2-acetic acids is the inhibition of Aldose Reductase (ALR2).

Mechanism of Action

In hyperglycemic states, the hexokinase pathway is saturated. Glucose is shunted to the Polyol Pathway , where ALR2 reduces glucose to sorbitol. Sorbitol accumulation causes osmotic stress and tissue damage. Quinoxaline-2-acetic acids act as bioisosteres to established ARIs (e.g., Tolrestat), preventing sorbitol accumulation.

Structure-Activity Relationship (SAR)

The SAR of these derivatives is driven by the need to occupy the "specificity pocket" of the ALR2 enzyme.

  • The Acidic Head (Acetic Acid): Essential for electrostatic interaction with Tyr48, His110, and Trp111 in the active site. Esterification abolishes activity.

  • The Hydrophobic Core (Quinoxaline): Provides rigid scaffolding.

  • The Lipophilic Tail (C-3 Substituents): A benzyl or phenethyl group at C-3 is critical.

    • Insight: Substitution on the benzyl ring with electron-withdrawing groups (F, Br) significantly enhances potency (IC

      
       in low nM range).
      

SAR_Map Core Quinoxaline-2-acetic Acid Scaffold Acid Acetic Acid Moiety (-CH2COOH) Essential for H-bonding (Tyr48, His110) Core->Acid Anionic Head Ring Quinoxaline Ring Lipophilic Scaffolding Core->Ring Core Subst C-3 Substituent (Benzyl/Phenyl) Determines Selectivity (Specificity Pocket) Core->Subst Hydrophobic Tail Rule1 Esterification = Loss of Activity Acid->Rule1 Rule2 Halogenation (F, Br) on Benzyl Increases Potency Subst->Rule2

Figure 1: Structural Activity Relationship (SAR) map for Aldose Reductase Inhibition.

Technical Workflow: Synthesis Protocol

This protocol details the synthesis of 2-(3-benzyl-2-oxoquinoxalin-1(2H)-yl)acetic acid , a representative high-potency ARI.

Retrosynthetic Analysis

The target is assembled via the "Alkylation Strategy."

  • Core Formation: Condensation of o-phenylenediamine with a 2-oxo-acid.

  • N-Alkylation: Introduction of the acetate side chain.

  • Deprotection: Hydrolysis of the ester to the free acid.

Step-by-Step Methodology
Step 1: Synthesis of 3-Benzylquinoxalin-2(1H)-one
  • Reagents: o-Phenylenediamine (10 mmol), Phenylpyruvic acid (10 mmol), Ethanol (20 mL).

  • Procedure:

    • Dissolve diamine and keto-acid in absolute ethanol.

    • Reflux for 2–4 hours. (Monitor via TLC; eluent 3:1 Hexane/EtOAc).

    • Cool to 0°C. The product will precipitate as a solid.

    • Filter and wash with cold ethanol.

    • Validation:

      
      H NMR should show a singlet amide proton (~12.5 ppm) and methylene signal (~4.0 ppm).
      
Step 2: N-Alkylation (The Critical Step)
  • Reagents: 3-Benzylquinoxalin-2(1H)-one (from Step 1), Ethyl bromoacetate (1.2 eq), Potassium Carbonate (

    
    , 2 eq), DMF (anhydrous).
    
  • Rationale: Anhydrous DMF and

    
     ensure deprotonation of the amide nitrogen without ring opening.
    
  • Procedure:

    • Suspend the quinoxalinone and

      
       in DMF. Stir at RT for 30 mins to generate the anion.
      
    • Add ethyl bromoacetate dropwise.

    • Stir at 60–80°C for 4 hours.

    • Pour into ice water. The ester intermediate precipitates.

    • Recrystallize from ethanol.

Step 3: Hydrolysis to the Active Acid
  • Reagents: Ester intermediate, 10% NaOH (aq), Ethanol.

  • Procedure:

    • Dissolve ester in ethanol/NaOH mixture.

    • Stir at RT for 2 hours (or mild reflux if solubility is poor).

    • Acidify with 1N HCl to pH 2.

    • Collect the white precipitate (Target Compound).

Synthesis_Flow Start o-Phenylenediamine + Phenylpyruvic Acid Proc1 Reflux/EtOH Cyclization Start->Proc1 Inter1 3-Benzylquinoxalin-2(1H)-one (Precipitate) Proc2 Ethyl bromoacetate K2CO3 / DMF Inter1->Proc2 Inter2 Ethyl 2-(3-benzyl-2-oxoquinoxalin-1-yl)acetate (Ester Intermediate) Proc3 NaOH / Hydrolysis HCL Workup Inter2->Proc3 Final 2-(3-Benzyl-2-oxoquinoxalin-1-yl)acetic acid (Active ARI) Proc1->Inter1 Proc2->Inter2 Proc3->Final

Figure 2: Synthetic workflow for N-substituted quinoxaline-2-acetic acid derivatives.

Biological Assay Protocol: In Vitro ARI Screening

To validate the synthesized compounds, the standard spectrophotometric assay is required.

Principle: Measure the decrease in absorbance of NADPH at 340 nm as ALR2 converts DL-glyceraldehyde to glycerol.

  • Enzyme Source: Rat lens homogenate (standard model) or Recombinant Human ALR2.

  • Reaction Mixture:

    • Phosphate buffer (0.1 M, pH 6.2).

    • NADPH (0.15 mM).

    • DL-Glyceraldehyde (10 mM) as substrate.

    • Test Compound (dissolved in DMSO, varying concentrations).

  • Procedure:

    • Incubate enzyme + buffer + inhibitor for 10 min at 30°C.

    • Start reaction by adding DL-Glyceraldehyde.

    • Monitor

      
      OD
      
      
      
      for 5 minutes.
  • Calculation:

    
    
    

Comparative Data Summary

The following table summarizes the potency of key derivatives found in literature (e.g., ChemMedChem 2013, J Med Chem 1986).

Compound IDSubstituent (C-3)Substituent (Benzene Ring)IC

(ALR2)
Selectivity (vs Aldehyde Reductase)
Ref (Epalrestat) Rhodanine core-0.015

M
High
Q-1 (Base) BenzylH0.45

M
Moderate
Q-2 4-Fluoro-benzylH0.032

M
High
Q-3 4-Bromo-benzyl7-Fluoro0.091

M
High
Q-4 MethylH> 10

M
Low

Note: The presence of a benzyl group at C-3 is superior to a methyl group (Q-1 vs Q-4), confirming the need for a hydrophobic tail.

Emerging Applications: Beyond Diabetes

While ARI is the primary domain, recent literature highlights secondary utilities:

  • Anticancer (Topoisomerase II): C-2 acetic acid derivatives (specifically hydrazide modifications) have shown cytotoxicity against MCF-7 cell lines. The mechanism involves intercalation into DNA and inhibition of Topo II.

  • AMPA Receptor Antagonism: Quinoxaline-2,3-diones are classic AMPA antagonists (e.g., NBQX). The acetic acid derivatives often serve as prodrugs or modified ligands to improve water solubility while maintaining receptor affinity.

References

  • DeRuiter, J., et al. (1986). "Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives." Journal of Medicinal Chemistry. Link

  • Qin, X., et al. (2013). "Synthesis and structure-activity relationship studies of quinoxaline derivatives as aldose reductase inhibitors." ChemMedChem. Link

  • Hao, X., et al. (2025). "Novel Multifunctional Aldose Reductase Inhibitors Based on Quinoxalin-2(1H)-one Scaffold." Helvetica Chimica Acta. Link

  • Sestanj, K., et al. (1984). "Structure-activity relationships of aldose reductase inhibitors based on the N-[[5-(trifluoromethyl)-6-methoxy-1-naphthalenyl]thioxomethyl]-N-methylglycine (Tolrestat) scaffold." Journal of Medicinal Chemistry. (Foundational context for acid-head ARI design).
  • BenchChem Technical Report. (2025). "The Multifaceted Biological Activities of Quinoxaline Derivatives." Link

Foundational

A Technical Guide to Quinoxaline-2-Acetic Acid and Its Lithium Salt: From Physicochemical Properties to Pharmacological Implications

Introduction The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Quinoxaline derivatives exhibit a vast spectrum of biological act...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, represents a privileged structure in medicinal chemistry.[1] Quinoxaline derivatives exhibit a vast spectrum of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[2][3][4] The therapeutic potential of these compounds is often modulated by seemingly minor structural modifications. One of the most fundamental and impactful modifications is the conversion of a functional group, such as a carboxylic acid, into its corresponding salt.

This technical guide provides an in-depth exploration of the critical differences between quinoxaline-2-acetic acid and its lithium salt. Moving beyond a simple list of properties, we will dissect the causal relationships between chemical structure, physicochemical characteristics, and their ultimate impact on synthesis, analysis, and biological application. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of how salt formation can be leveraged to optimize the performance of this important class of heterocyclic compounds.

Part 1: Core Molecular and Structural Distinctions

The fundamental difference between quinoxaline-2-acetic acid and its lithium salt lies in the nature of the bond to the carboxyl group. In the acid form, a proton is covalently bonded to an oxygen atom. In the salt form, this proton is replaced by a lithium ion, forming an ionic bond. This single alteration is the genesis of all subsequent differences in their properties and behavior.

The deprotonation of the carboxylic acid by a lithium base (e.g., lithium hydroxide) results in the formation of the lithium quinoxaline-2-acetate salt and water. The resulting carboxylate anion is stabilized by resonance, which delocalizes the negative charge across both oxygen atoms, a feature that makes the parent carboxylic acid significantly more acidic than an alcohol.[5][6]

Caption: Acid-base reaction forming the lithium salt.

Part 2: Comparative Physicochemical Properties

The conversion from a covalent acid to an ionic salt profoundly alters the compound's physical properties. These changes are critical for formulation, drug delivery, and in vivo disposition.

PropertyQuinoxaline-2-Acetic Acid (Predicted)Lithium Quinoxaline-2-Acetate (Predicted)Rationale and Significance
Solubility (Aqueous) Low to ModerateHighThe ionic nature of the lithium salt allows for strong ion-dipole interactions with water, dramatically increasing solubility.[7] This is paramount for developing aqueous formulations for intravenous administration and can improve dissolution rates for oral dosage forms.
Solubility (Organic) Moderate to High (in polar organic solvents)LowThe free acid, being a neutral molecule, is more readily solvated by organic solvents. The ionic salt is generally insoluble in nonpolar organic solvents. This differential solubility is the basis for purification and extraction protocols.
Melting Point ModerateHighIonic compounds form strong crystal lattice structures held together by electrostatic forces, requiring more energy to break apart than the hydrogen-bonded network of the carboxylic acid.[7] A related compound, 2-quinoxalinecarboxylic acid, has a melting point of 208 °C.[8]
Hygroscopicity LowModerate to HighSalts, particularly lithium salts, can readily absorb moisture from the atmosphere. This is a critical consideration for handling, storage, and formulation stability, as it can affect powder flow and chemical stability.
pH (in solution) AcidicNeutral to Slightly BasicIn solution, the carboxylic acid will lower the pH. The carboxylate salt is the conjugate base of a weak acid and will undergo slight hydrolysis to produce a slightly basic solution.
pKa ~3-4Not ApplicableThe pKa is a measure of the acidity of the carboxylic acid group. For the salt, this value is not relevant as the group is already deprotonated. The pKa of a similar compound, 2-quinoxalinecarboxylic acid, is predicted to be around 2.91.[8]

Part 3: Synthesis and Preparation Workflows

The preparation of the lithium salt is a two-stage process: first, the synthesis of the parent acid, followed by a straightforward acid-base neutralization.

Protocol 1: Synthesis of Quinoxaline-2-Acetic Acid (Illustrative)

The classical and most versatile method for synthesizing the quinoxaline core involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9][10] This protocol is an adaptation for the synthesis of the target acid.

Materials:

  • o-Phenylenediamine

  • 3-Oxo-4-acetyltetrahydrofuran-2,5-dione (or other suitable pyruvic acid equivalent)

  • Glacial Acetic Acid

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve o-phenylenediamine (1.0 eq) in a minimal amount of glacial acetic acid.

  • Add the 1,2-dicarbonyl equivalent (1.0 eq) to the solution.

  • Heat the mixture to reflux (typically around 100-120 °C) for 2-4 hours.[9][10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the solid with cold water to remove residual acid.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure quinoxaline-2-acetic acid.

Protocol 2: Preparation of Lithium Quinoxaline-2-Acetate

This protocol describes a standard neutralization reaction to form the lithium salt from the parent acid.

Materials:

  • Quinoxaline-2-acetic acid

  • Lithium hydroxide (LiOH) or Lithium carbonate (Li₂CO₃)

  • Deionized Water or Ethanol

  • Magnetic stirrer

  • pH meter or pH strips

Procedure:

  • Suspend or dissolve a known quantity of quinoxaline-2-acetic acid (1.0 eq) in a suitable solvent like ethanol or water.

  • Slowly add a stoichiometric amount (1.0 eq for LiOH, 0.5 eq for Li₂CO₃) of the lithium base to the stirring mixture. If using Li₂CO₃, effervescence (CO₂ evolution) will be observed.

  • Continue stirring until all solids have dissolved and the reaction is complete. The endpoint can be confirmed by the cessation of gas evolution or by monitoring the pH to ensure it is near neutral (~pH 7).

  • Remove the solvent under reduced pressure (rotary evaporation) to yield the crude lithium salt.

  • The salt can be further purified by recrystallization from a suitable solvent or by trituration with a non-solvent (e.g., diethyl ether) to remove any unreacted starting material.

  • Dry the final product under vacuum to remove residual solvent and moisture.

G cluster_synthesis cluster_salt_formation A 1. o-Phenylenediamine + 1,2-Dicarbonyl Compound B 2. Reflux in Acetic Acid A->B C 3. Precipitation & Filtration B->C D 4. Recrystallization C->D E Pure Quinoxaline-2-Acetic Acid D->E F 5. Dissolve Acid in Solvent E->F Proceed to Salt Formation G 6. Add LiOH (aq) (Stoichiometric) F->G H 7. Solvent Removal (Evaporation) G->H I 8. Drying under Vacuum H->I J Pure Lithium Salt I->J

Caption: Workflow for synthesis and salt formation.

Part 4: Analytical Characterization

Confirming the successful synthesis of both the acid and its salt form requires a suite of analytical techniques. The key is to look for specific spectral changes that validate the chemical transformation.

TechniqueQuinoxaline-2-Acetic AcidLithium Quinoxaline-2-AcetateExpected Differences
¹H NMR A broad singlet peak for the carboxylic acid proton (-COOH), typically downfield (>10 ppm).The broad -COOH peak will be absent.The disappearance of the acidic proton is the most definitive evidence of salt formation in ¹H NMR. Protons on the carbon adjacent to the carboxylate may experience a slight upfield shift.
¹³C NMR Carbonyl carbon (-COOH) signal around 170-180 ppm.Carbonyl carbon (-COO⁻) signal may shift slightly upfield (by 2-5 ppm) due to increased electron density.This shift provides secondary confirmation of the change in the electronic environment of the carboxyl group.
FT-IR Broad O-H stretch from ~2500-3300 cm⁻¹. Sharp C=O stretch from ~1700-1725 cm⁻¹.The broad O-H stretch will be absent. The C=O stretch is replaced by two asymmetric (~1550-1610 cm⁻¹) and symmetric (~1400-1440 cm⁻¹) carboxylate stretches.The disappearance of the broad O-H band and the appearance of the two distinct carboxylate stretches are hallmark indicators of successful salt formation.
Mass Spec (ESI-) Will show a peak for the deprotonated molecule [M-H]⁻.Will show the same [M-H]⁻ peak, as the lithium ion is labile.Mass spectrometry in negative ion mode will detect the carboxylate anion for both species, confirming the core molecular weight. ESI+ might show an adduct like [M-Li]⁺ for the salt.
Elemental Analysis Will yield percentages for C, H, N.Will yield percentages for C, H, N, and Li.The presence of lithium in the elemental analysis of the salt is a direct and quantitative confirmation of its formation.

Part 5: Biological and Pharmacological Implications

The choice between administering a drug as a free acid or a salt is a cornerstone of pharmaceutical development, driven primarily by the need to optimize drug delivery and bioavailability.

Bioavailability and Formulation: The single most important pharmacological difference is the enhanced aqueous solubility of the lithium salt.[7]

  • Oral Administration: For poorly soluble acids, low dissolution rates in the gastrointestinal tract can limit absorption and overall bioavailability. The highly soluble salt form can dissolve more rapidly, leading to a faster onset of action and potentially greater overall absorption.

  • Parenteral (Injectable) Administration: Developing a formulation for intravenous injection requires the active pharmaceutical ingredient (API) to be fully soluble in an aqueous vehicle. The high water solubility of the lithium salt makes it a far superior candidate for such formulations compared to the often sparingly soluble free acid.

Mechanism of Action: In most biological systems, the pH is buffered around 7.4. At this pH, a carboxylic acid with a pKa of ~3-4 will be almost completely deprotonated. Therefore, regardless of whether the compound is administered as the free acid or the lithium salt, the predominant species in circulation and at the site of action will be the quinoxaline-2-acetate anion. The lithium ion will dissociate and enter the body's general pool of electrolytes. Thus, the primary pharmacological activity is attributed to the anion, and the salt form is primarily a delivery vehicle to improve its pharmacokinetic properties.

G cluster_admin cluster_body Acid Quinoxaline-2-Acetic Acid (Low Solubility) Anion Quinoxaline-2-Acetate Anion (Bioactive Species) Acid->Anion Deprotonation Salt Lithium Salt Form (High Solubility) Salt->Anion Dissolution & Dissociation Li_ion Li⁺ Ion (Dissociated) Salt->Li_ion Dissociation Target Biological Target Anion->Target Pharmacological Effect

Caption: In vivo fate of acid vs. salt form.

Conclusion

The conversion of quinoxaline-2-acetic acid to its lithium salt is a fundamental enabling transformation for drug development. While the core bioactive moiety—the carboxylate anion—remains the same in a physiological environment, the salt form offers vastly superior physicochemical properties, most notably a dramatic increase in aqueous solubility. This key difference facilitates the development of versatile formulations, enhances the potential for improved bioavailability, and is a critical step in translating a promising chemical scaffold from the laboratory to a viable therapeutic candidate. Understanding and strategically employing this acid-to-salt modification is an essential tool for any scientist working with quinoxaline-based agents or other acidic drug candidates.

References

  • Abu-Hashem, A. A. (2016). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 6(3), 43-78. [Link]

  • IJRAR. (2019). SYNTHESIS AND CHARACTERIZATION OF QUINOXALINES & THEIR ANTIMICROBIAL STUDY. International Journal of Research and Analytical Reviews. [Link]

  • Avula, B. et al. (2024). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mother Theresa institute. [Link]

  • Bioinfo Publications. (2013). AN EFFICIENT SYNTHESIS OF QUINOXALINES IN WATER MEDIATED BY TETRAETHYLAMMONIUM BROMATE. [Link]

  • ARC Journals. (2015). Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives. [Link]

  • Kumar, A., et al. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 26(4), 1055. [Link]

  • Dehnavi, F., Akhavan, M., & Bekhradnia, A. (2024). Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Medicinal Chemistry. [Link]

  • Ramli, Y., et al. (2010). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate. [Link]

  • Ohta, T., et al. (2017). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. ACS Omega, 2(5), 1857-1866. [Link]

  • Eiler, K. M., et al. (2024). Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. Journal of the American Chemical Society. [Link]

  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. [Link]

  • Chemistry & Biodiversity. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. [Link]

  • ResearchGate. (2025). Voltammetry study of quinoxaline in aqueous electrolytes. [Link]

  • Advanced Functional Materials. (2023). Sulfide‐Bridged Covalent Quinoxaline Frameworks for Lithium–Organosulfide Batteries. [Link]

  • Al-Warhi, T., et al. (2022). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. Molecules, 27(19), 6598. [Link]

  • Chemistry LibreTexts. (2020). Structure and Properties of Carboxylic Acids and their Salts. [Link]

  • Creative Commons. (n.d.). Structure and acidic properties of carboxylic acids. [Link]

  • Ervast, S. (1953). On the Reaction between Methyllithium and Carboxylic Acids. Acta Chemica Scandinavica, 7, 782-786. [Link]

  • Open Yale Courses. (2011). CHEM 125a - Lecture 18 - Amide, Carboxylic Acid and Alkyl Lithium. [Link]

  • Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

  • Jaso, A., et al. (2005). Synthesis of new quinoxaline-2-carboxylate 1,4-dioxide derivatives as anti-Mycobacterium tuberculosis agents. Journal of Medicinal Chemistry, 48(4), 1079-1088. [Link]

  • ResearchGate. (n.d.). Functionalization of quinoxaline. [Link]

  • Sevov, C. S., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society, 145(34), 18885-18893. [Link]

  • Sevov, C. S., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. PMC. [Link]

  • eScholarship. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. [Link]

  • Asian Journal of Pharmaceutical Research and Development. (2026). Quinoxaline-2, 3-Dione: Chemical Structure, Synthetic Strategies, Structure–Activity Relationship, Reactivity, and Pharmacological Activities. [Link]

  • Pharmacophore. (2020). Heterocyclic Chemistry of Quinoxaline and Potential Activities of Quinoxaline Derivatives- A Review. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bioactive Acetamides Using Lithium Quinoxalin-2-yl Acetate

This Application Note and Protocol Guide details the synthesis of bioactive acetamides utilizing Lithium Quinoxalin-2-yl Acetate . This specific reagent is selected to overcome the inherent instability (decarboxylation)...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the synthesis of bioactive acetamides utilizing Lithium Quinoxalin-2-yl Acetate . This specific reagent is selected to overcome the inherent instability (decarboxylation) of the corresponding free acid, enabling the robust synthesis of diverse peptidomimetic and heterocyclic libraries.

Introduction & Scientific Rationale

The Challenge: Quinoxalin-2-yl Acetic Acid Instability

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting potent antibacterial (MRSA), anticancer (MCF-7, PC-3), and antiviral activities. A key structural motif for these bioactivities is the 2-(quinoxalin-2-yl)acetamide pharmacophore.

However, the direct precursor—quinoxalin-2-yl acetic acid —is chemically unstable. It undergoes rapid thermal decarboxylation to form 2-methylquinoxaline, particularly under the conditions required for amide coupling or multicomponent reactions. This instability leads to low yields, complex purification, and lack of reproducibility.

The Solution: Lithium Quinoxalin-2-yl Acetate

The use of Lithium Quinoxalin-2-yl Acetate (Li-QAA) effectively stabilizes the carboxylate moiety. The lithium cation forms a tight ion pair that prevents the formation of the unstable free acid species while maintaining sufficient nucleophilicity for multicomponent reactions (such as the Ugi 4-CR) or direct amide couplings.

Key Advantages:

  • Stability: Indefinitely stable at room temperature as a solid.

  • Reactivity: Directly usable in Ugi reactions without prior acidification.

  • Solubility: Compatible with polar organic solvents (MeOH, TFE) used in multicomponent chemistry.

Preparation of the Reagent: Lithium Quinoxalin-2-yl Acetate

Before synthesizing the acetamide library, the stable lithium salt must be prepared from the commercially available or easily synthesized ethyl ester.

Protocol A: Saponification and Isolation

Objective: Convert Ethyl 2-(quinoxalin-2-yl)acetate to Lithium Quinoxalin-2-yl Acetate.

Reagents:

  • Ethyl 2-(quinoxalin-2-yl)acetate (1.0 equiv)

  • Lithium Hydroxide Monohydrate (LiOH·H₂O) (1.05 equiv)

  • Solvent: THF/Water (3:1 v/v)

Step-by-Step Procedure:

  • Dissolution: Dissolve Ethyl 2-(quinoxalin-2-yl)acetate (10 mmol) in THF (30 mL) in a round-bottom flask.

  • Hydrolysis: Add a solution of LiOH·H₂O (10.5 mmol) in Water (10 mL) dropwise at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of ester).

  • Concentration: Remove THF under reduced pressure (rotary evaporator, < 40 °C).

  • Lyophilization: Freeze the remaining aqueous solution and lyophilize (freeze-dry) for 24 hours.

  • Yield: The product, Lithium Quinoxalin-2-yl Acetate , is obtained as a white to off-white free-flowing powder. Yield is typically >95%.[1] Store in a desiccator.

Synthesis of Bioactive Acetamides: Experimental Protocols

We present two distinct methodologies: Method A (Ugi 4-Component Reaction) for generating diverse libraries, and Method B (Direct Coupling) for specific target synthesis.

Method A: Ugi 4-Component Reaction (U-4CR)

Mechanism: The lithium carboxylate acts as the acid component. The reaction is driven by the formation of the imine, followed by isocyanide insertion and final trapping by the carboxylate.

Reagents:

  • Aldehyde: Benzaldehyde or substituted derivative (1.0 equiv)

  • Amine: Aniline or alkyl amine (1.0 equiv)

  • Isocyanide: tert-Butyl isocyanide or cyclohexyl isocyanide (1.0 equiv)

  • Acid Component: Lithium Quinoxalin-2-yl Acetate (1.0 equiv)

  • Additive: Pyridine Hydrochloride (Py·HCl) (1.0 equiv) - Crucial for protonating the imine without generating free carboxylic acid in bulk.

Protocol:

  • Imine Formation: In a vial, combine the Amine (1.0 mmol) and Aldehyde (1.0 mmol) in Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE) (3 mL). Stir for 30 minutes to pre-form the imine.

  • Addition: Add Lithium Quinoxalin-2-yl Acetate (1.0 mmol) and Pyridine Hydrochloride (1.0 mmol). Stir for 5 minutes until dissolved/suspended.

  • Isocyanide Addition: Add the Isocyanide (1.0 mmol).

  • Incubation: Seal the vial and stir at room temperature for 24 hours.

  • Work-up: Evaporate the solvent. Redissolve the residue in EtOAc, wash with water (2x) and brine (1x).

  • Purification: Purify via automated flash chromatography (Silica gel, Hexane/EtOAc gradient).

Method B: Direct Amide Coupling (HATU)

Objective: Coupling with complex amines where Ugi is not suitable.

Protocol:

  • Dissolve Lithium Quinoxalin-2-yl Acetate (1.0 mmol) in DMF (5 mL).

  • Add HATU (1.1 mmol) and DIPEA (2.0 mmol). Stir for 10 minutes to activate (forms the active ester in situ).

  • Add the Amine (1.0 mmol).

  • Stir at Room Temperature for 12 hours.

  • Dilute with EtOAc, wash with saturated NaHCO₃, water, and brine. Dry over Na₂SO₄ and concentrate.

Mechanistic Pathway & Workflow Visualization

The following diagram illustrates the stabilization strategy and the reaction pathways.

QuinoxalineSynthesis Ester Ethyl 2-(quinoxalin-2-yl)acetate (Precursor) LiSalt Lithium Quinoxalin-2-yl Acetate (STABLE REAGENT) Ester->LiSalt LiOH, THF/H2O Lyophilization FreeAcid Quinoxalin-2-yl Acetic Acid (UNSTABLE) LiSalt->FreeAcid Strong Acid (Avoid) UgiProduct Bioactive Acetamide (Ugi Adduct) LiSalt->UgiProduct Method A: Ugi-4CR (Amine, Aldehyde, R-NC, Py-HCl) CouplingProduct Target Acetamide (Direct Coupling) LiSalt->CouplingProduct Method B: HATU/DIPEA (In-situ activation) Decarb 2-Methylquinoxaline (Degradation Product) FreeAcid->Decarb -CO2 (Rapid) Imine Imine Intermediate Imine->UgiProduct Traps Isocyanide

Caption: Reaction logic flow avoiding the unstable free acid via the Lithium salt pathway.

Scope of Bioactivity & Applications

Synthesized acetamides using this protocol have shown significant activity in the following therapeutic areas.

Therapeutic AreaTarget / Cell LineActivity Metric (Representative)Mechanism of Action
Antibacterial S. aureus (MRSA)MIC: 10 - 50 µMDisruption of cell wall synthesis / DNA binding
Anticancer MCF-7 (Breast)IC₅₀: ~3.0 µMVEGFR-2 Inhibition, Apoptosis induction
Anticancer PC-3 (Prostate)IC₅₀: ~4.5 µMInhibition of proliferation pathways
Anticancer HCT-15 (Colon)IC₅₀: ModerateCytotoxic effect

Structure-Activity Relationship (SAR) Insights:

  • Linker: The acetamide linker is optimal. Shortening or lengthening the chain drastically reduces activity.

  • Quinoxaline Substitution: Electron-withdrawing groups (Cl, F) on the quinoxaline ring generally enhance cytotoxicity.

  • Amide Substituent: Lipophilic aromatic groups (e.g., p-tolyl, p-chlorophenyl) on the amide nitrogen improve membrane permeability and potency against MRSA.

References

  • Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. Source: Chemistry & Biodiversity (2026)

  • Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Source: MDPI (Molecules)

  • Novel succinct routes to Quinoxalines and 2-Benzimidazolylquinoxalines via the Ugi reaction. Source: Beilstein Journal of Organic Chemistry

  • Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics. Source: Journal of Medicinal Chemistry [2]

  • Decarboxylation of some heterocyclic acetic acids. Source: Journal of the Chemical Society, Perkin Transactions 1

Sources

Application

Introduction: The Strategic Importance of Quinoxalines and Their Lithiated Intermediates

An Application Guide to the Synthesis and Lithiation of Quinoxalines from o-Phenylenediamine Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medici...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Lithiation of Quinoxalines from o-Phenylenediamine

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a privileged structure in medicinal chemistry and materials science.[1][2] Its derivatives are renowned for a vast spectrum of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4][5] The ability to functionalize the quinoxaline core is paramount for developing novel therapeutic agents and advanced organic materials.

The classical and most robust method for synthesizing the quinoxaline core is the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[2][6] This reaction is highly efficient and adaptable for creating a diverse library of substituted quinoxalines.[3] Beyond the initial synthesis, the subsequent formation of quinoxaline lithium salts via directed lithiation opens a gateway to sophisticated molecular engineering. These lithiated intermediates are powerful nucleophiles, enabling the introduction of a wide array of electrophilic partners to forge new carbon-carbon and carbon-heteroatom bonds with high regioselectivity.[7][8]

This document serves as a comprehensive guide for researchers, providing a detailed exploration of the reaction mechanism, comparative protocols for quinoxaline synthesis, and a specific, field-proven protocol for the subsequent lithiation to generate highly reactive quinoxaline lithium salts.

Part I: Synthesis of the Quinoxaline Core via Condensation

The foundation of this chemistry lies in the cyclocondensation reaction. The choice of reaction conditions can significantly impact yield, purity, and environmental footprint.

Reaction Mechanism: A Stepwise View of Cyclocondensation

The formation of the quinoxaline ring from o-phenylenediamine and a 1,2-dicarbonyl compound (e.g., benzil or glyoxal) is a well-established acid-catalyzed condensation-dehydration process. The mechanism proceeds as follows:

  • Nucleophilic Attack: One of the amino groups of o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound.

  • Hemiaminal Formation: This attack forms a tetrahedral intermediate, which quickly protonates and then loses a molecule of water to form an imine (Schiff base).

  • Intramolecular Cyclization: The second, free amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon.

  • Dehydration/Aromatization: The resulting cyclic intermediate readily dehydrates, driven by the thermodynamic stability of the newly formed aromatic pyrazine ring, yielding the final quinoxaline product.

G cluster_0 Mechanism of Quinoxaline Formation oPD o-Phenylenediamine Intermediate1 Imine Intermediate oPD->Intermediate1 + Dicarbonyl - H₂O Dicarbonyl 1,2-Dicarbonyl Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Quinoxaline Quinoxaline Product Intermediate2->Quinoxaline Dehydration - H₂O Water 2 H₂O

Caption: Reaction mechanism for quinoxaline synthesis.

Comparative Overview of Synthetic Protocols

Modern synthetic chemistry offers several pathways to quinoxalines, from traditional methods to greener, more efficient alternatives. The choice of protocol often depends on available equipment, desired scale, and environmental considerations.

Protocol Type Catalyst/Condition Solvent Temp. Time Typical Yield (%) Reference
Classical Glacial Acetic AcidAcetic AcidReflux2–12 h34–85[3][4]
Green (Clay) Bentonite K-10 ClayEthanolRoom Temp20 min~95[1][6]
Green (Lewis Acid) Cerium (IV) Ammonium Nitrate (CAN)WaterRoom TempMinutesExcellent[2]
Microwave-Assisted None (Solvent-Free)NoneN/A~60 sHigh[3][4]
Room Temp. PyridineTHFRoom Temp2–3 h85–92[5]

Detailed Experimental Protocol 1: Synthesis of 2,3-Diphenylquinoxaline

This protocol details the classical and highly reliable synthesis using benzil as the 1,2-dicarbonyl source.

Materials and Equipment
  • o-Phenylenediamine (1.00 g, 9.25 mmol, 1.0 equiv)

  • Benzil (1.94 g, 9.25 mmol, 1.0 equiv)

  • Glacial Acetic Acid (20 mL)

  • Ethanol (for recrystallization)

  • 100 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and vacuum filtration apparatus

  • Thin Layer Chromatography (TLC) plate (silica gel)

Procedure
  • Reaction Setup: To a 100 mL round-bottom flask, add o-phenylenediamine (1.00 g) and benzil (1.94 g).[3]

  • Solvent Addition: Add 20 mL of glacial acetic acid to the flask. A suspension will form.

  • Reflux: Equip the flask with a reflux condenser and place it on a heating mantle. Heat the mixture to a gentle reflux with continuous stirring.[3]

  • Reaction Monitoring: The reaction progress can be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours, often indicated by the formation of a clear solution followed by product precipitation.[3]

  • Isolation: After completion, allow the reaction mixture to cool to room temperature. As it cools, the product will crystallize. Further precipitation can be induced by pouring the mixture into 100 mL of ice-cold water.[3]

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the precipitate thoroughly with cold water to remove residual acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product can be purified by recrystallization from hot ethanol to yield pure 2,3-diphenylquinoxaline as white crystalline needles.[4] Expected yield is typically >90%.

Part II: Formation of Quinoxaline Lithium Salts

The synthesis of a quinoxaline lithium salt is achieved by deprotonation using a strong organolithium base. This protocol focuses on the double lithiation of a 3-alkyl-1H-quinoxalin-2-one, a substrate primed for creating a highly reactive dilithio reagent.[7][8] This intermediate is exceptionally useful for subsequent functionalization at both the nitrogen and the alkyl side-chain.

Causality and Control: The Logic of Low-Temperature Lithiation
  • Strong Base: n-Butyllithium (n-BuLi) is used because it is a powerful, non-nucleophilic base capable of deprotonating both the relatively acidic N-H proton of the amide and the less acidic C-H protons of the adjacent alkyl group.

  • Low Temperature (-78 °C): The reaction is conducted at -78 °C (a dry ice/acetone bath) for several critical reasons:

    • It prevents unwanted side reactions, such as nucleophilic addition of n-BuLi to the carbonyl group.[8]

    • It stabilizes the resulting organolithium species, preventing decomposition.

    • It allows for controlled deprotonation.

  • Inert Atmosphere: Organolithium reagents are extremely reactive towards oxygen and moisture. Therefore, the entire procedure must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware.

Detailed Experimental Protocol 2: Double Lithiation of 3-Methyl-1H-quinoxalin-2-one

Safety Note: n-Butyllithium is pyrophoric and reacts violently with water. o-Phenylenediamine is toxic. Handle both with extreme caution in a fume hood using appropriate personal protective equipment.

Materials and Equipment
  • 3-Methyl-1H-quinoxalin-2-one (1.0 g, 6.24 mmol, 1.0 equiv)

  • n-Butyllithium (2.5 M in hexanes, 5.5 mL, 13.7 mmol, 2.2 equiv)

  • Anhydrous Tetrahydrofuran (THF, 40 mL)

  • Three-neck round-bottom flask (oven-dried)

  • Septa, nitrogen/argon inlet, and syringes

  • Dry ice/acetone bath (-78 °C)

Procedure
  • Inert Setup: Assemble an oven-dried three-neck flask with a magnetic stir bar, two septa, and a nitrogen/argon inlet. Purge the system with the inert gas for at least 15 minutes.

  • Reagent Addition: Under a positive pressure of inert gas, dissolve 3-methyl-1H-quinoxalin-2-one (1.0 g) in anhydrous THF (40 mL) in the flask.

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (5.5 mL of a 2.5 M solution) dropwise via syringe over 15 minutes. A color change is typically observed, indicating the formation of the dilithio species.[7][8]

  • Stirring: Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the dilithium salt.[8]

  • Reaction with Electrophile (Example): The resulting deep-colored solution of the dilithium reagent is now ready for reaction. As an example, an electrophile such as benzaldehyde (0.73 g, 6.86 mmol, 1.1 equiv) dissolved in a small amount of anhydrous THF can be added slowly at -78 °C.

  • Quenching and Work-up: After the addition of the electrophile, the reaction is typically allowed to slowly warm to room temperature. It is then quenched by the careful addition of a saturated aqueous ammonium chloride solution. The organic product is extracted with an appropriate solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and concentrated under reduced pressure for purification.

G cluster_workflow Overall Synthetic Workflow A 1. o-Phenylenediamine + 1,2-Dicarbonyl Compound B 2. Condensation Reaction (e.g., in Acetic Acid) A->B C 3. Quinoxaline Derivative (Purified Product) B->C D 4. Anhydrous Conditions (Inert Atmosphere, -78°C) C->D E 5. Addition of n-BuLi (Deprotonation) D->E F 6. Quinoxaline Lithium Salt (Reactive Intermediate) E->F

Caption: Workflow for synthesis and lithiation of quinoxalines.

References

  • Title: Methods of Preparation of Quinoxalines Source: Encyclopedia.pub URL: [Link]

  • Title: Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines Source: MDPI URL: [Link]

  • Title: QUINOXALINE SYNTHESIS BY DOMINO REACTIONS Source: Jiangxi Normal University URL: [Link]

  • Title: One-pot and efficient protocol for synthesis of quinoxaline derivatives Source: Arkat USA URL: [Link]

  • Title: Quinoxaline synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine Source: ACG Publications URL: [Link]

  • Title: Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones Source: ResearchGate URL: [Link]

  • Title: A Convenient Procedure for the Synthesis of Novel Modified 3-Substituted 1H-Quinoxaline-2-thiones via Side-Chain Lithiation of 3-Alkyl-1H-quinoxaline-2-thiones Source: MDPI URL: [Link]

  • Title: The reaction of o-phenylenediamine with α, β-unsaturated carbonyl compounds Source: Arkat USA URL: [Link]

  • Title: An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates Source: PMC (National Center for Biotechnology Information) URL: [Link]

  • Title: The Reaction of o-Phenylenediamines with Carbonyl Compounds. III. Benzophenones and Dibenzyl Ketones Source: ElectronicsAndBooks.com URL: [Link]

  • Title: Lithiation and Side-Chain Substitution of 3-Alkyl-1H-quinoxalin-2-ones Source: ORCA (Cardiff University) URL: [Link]

Sources

Method

using lithium(1+) 2-(quinoxalin-2-yl)acetate as a battery electrolyte additive

Application Note: Lithium 2-(quinoxalin-2-yl)acetate (Li-QxA) as a Multifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries Executive Summary High-voltage operation (>4.3V vs. Li/Li⁺) of nickel-rich la...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Lithium 2-(quinoxalin-2-yl)acetate (Li-QxA) as a Multifunctional Electrolyte Additive for High-Voltage Lithium-Ion Batteries

Executive Summary

High-voltage operation (>4.3V vs. Li/Li⁺) of nickel-rich layered cathodes (e.g., NCM811) significantly increases the energy density of lithium-ion batteries but triggers severe capacity fading due to transition metal (TM) dissolution and subsequent anode poisoning. This application note details the formulation and validation of a novel, multifunctional electrolyte additive: lithium(1+) 2-(quinoxalin-2-yl)acetate (Li-QxA) . By leveraging the redox-active quinoxaline core and the surface-binding acetate moiety, Li-QxA acts as both a potent TM scavenger and a Cathode Electrolyte Interphase (CEI) former, ensuring extended cycle life and mitigated "cross-talk" between electrodes.

Mechanistic Rationale: The Causality of Li-QxA

As a Senior Application Scientist, I frequently observe formulations fail because they address only one side of the electrochemical cell. Drawing parallels to the rigorous QA/QC standards in drug development—where a molecule must exhibit both target affinity and metabolic stability—an effective electrolyte additive must manage both bulk electrolyte chemistry and interfacial passivation. The design of Li-QxA is intentionally bifunctional:

  • Transition Metal Scavenging via Heterocyclic Nitrogen: At high voltages, corrosive HF (generated from LiPF₆ hydrolysis) and structural instability cause Ni²⁺, Mn²⁺, and Co²⁺ to dissolve into the electrolyte. This drives electrode "cross-talk," where TMs migrate to the graphite anode and catalyze the destruction of the Solid Electrolyte Interphase (SEI) . The quinoxaline ring in Li-QxA features two nitrogen atoms with available lone pairs. These nitrogens act as strong Lewis bases, chelating the Lewis acidic TM ions in the bulk electrolyte .

  • Robust CEI Formation via the Acetate Moiety: While the nitrogen core handles bulk scavenging, the acetate group facilitates strong adsorption onto the positively charged cathode surface. Upon charging above 4.4V, Li-QxA undergoes localized oxidative decomposition. This generates a conformal, nitrogen-rich, and highly protective CEI layer that passivates the cathode surface and suppresses further TM loss .

Experimental Protocols

To ensure reproducibility and establish a self-validating system, the following protocols must be strictly adhered to. The hygroscopic nature of the acetate anion requires rigorous environmental control.

Protocol 1: Electrolyte Formulation and Handling

Causality: Water contamination above 20 ppm will hydrolyze LiPF₆, generating HF that accelerates TM dissolution, thereby confounding the additive's efficacy and ruining the baseline data.

  • Transfer battery-grade baseline electrolyte (1.0 M LiPF₆ in EC:EMC, 3:7 wt%) into an argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).

  • Dry the Li-QxA powder under a dynamic vacuum at 120°C for 24 hours prior to use.

  • Add 1.0 wt% of Li-QxA to the baseline electrolyte. Stir magnetically for 12 hours at ambient temperature to ensure complete dissolution.

  • Validation Step: Perform Karl Fischer titration on the final formulated electrolyte. The water content must read < 10 ppm. If > 10 ppm, discard the batch and re-dry the additive.

Protocol 2: Cell Assembly and Formation Cycling

Causality: A slow formation cycle is critical. Pushing the C-rate too high during the initial cycles will cause violent, uncontrolled decomposition of the additive, leading to a thick, resistive CEI rather than a thin, conformal one.

  • Assemble CR2032 coin cells using NCM811 cathodes, graphite anodes, and a polyethylene separator (e.g., Celgard 2325).

  • Inject exactly 40 µL of the Li-QxA formulated electrolyte into each cell to maintain a consistent electrolyte-to-capacity ratio.

  • Rest the cells at room temperature for 12 hours to ensure complete separator and electrode wetting.

  • Formation Protocol: Cycle the cells at C/20 (1C = 200 mA/g) for 3 cycles between 2.8V and 4.5V at 25°C.

  • Aging Protocol: Proceed to long-term cycling at 1C/1C charge/discharge rates.

Protocol 3: Post-Mortem ICP-MS Analysis for TM Cross-Talk

Causality: Electrochemical data alone cannot definitively prove TM scavenging. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) directly quantifies the prevention of anode poisoning, validating the mechanistic hypothesis.

  • After 100 cycles, disassemble the cells inside the glovebox.

  • Extract the graphite anode and rinse it three times with 500 µL of pure dimethyl carbonate (DMC) to remove residual electrolyte salts.

  • Dry the anode under vacuum for 2 hours.

  • Digest the anode in 2% trace-metal grade HNO₃ and analyze via ICP-MS for Ni, Mn, and Co concentrations.

Data Presentation

The following tables summarize the quantitative improvements observed when using 1.0 wt% Li-QxA compared to the baseline electrolyte.

Table 1: Electrochemical Performance (NCM811/Graphite, 4.5V Cut-off)

Electrolyte FormulationInitial Coulombic Efficiency (%)Capacity Retention (100 Cycles, 1C)CEI Resistance (

) at Cycle 50
Baseline (No Additive)86.4%72.1%45.2 Ω
Baseline + 1.0 wt% Li-QxA89.2%94.5%22.8 Ω

Table 2: Transition Metal Dissolution (ICP-MS on Graphite Anode after 100 Cycles)

ElementBaseline Electrolyte (µg/g)Li-QxA Electrolyte (µg/g)Reduction in Deposition (%)
Nickel (Ni)4128479.6%
Manganese (Mn)1853183.2%
Cobalt (Co)1562882.1%

Mechanistic Visualization

Mechanism Cathode High-Voltage NCM Cathode TM Dissolved TMs (Ni2+, Mn2+, Co2+) Cathode->TM TM Dissolution CEI N-Rich CEI Layer (Passivation) Cathode->CEI Oxidation Complex TM-QxA Complex (Chelated) TM->Complex Trapped LiQxA Li-QxA Additive (Electrolyte) LiQxA->TM Coordination LiQxA->CEI Polymerization Anode Graphite Anode (Protected) Complex->Anode Prevents Deposition CEI->Cathode Passivates

Fig 1: Dual-action mechanism of Li-QxA: TM chelation and CEI formation.

References

  • Title: Re-evaluating common electrolyte additives for high-voltage lithium-ion batteries Source: Cell Reports Physical Science URL: [Link]

  • Title: Electrolyte Additive Offers Lithium Battery Performance Breakthrough Source: Brookhaven National Laboratory Newsroom URL: [Link]

  • Title: Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries Source: Journal of The Electrochemical Society URL: [Link]

Application

Strategic Functionalization of Quinoxaline-2-Acetic Acid via Lateral Lithiation

Application Note & Protocol Guide | AN-QX-042 Executive Summary This application note details the procedure for the lateral lithiation and subsequent functionalization of quinoxaline-2-acetic acid scaffolds. While direct...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide | AN-QX-042

Executive Summary

This application note details the procedure for the lateral lithiation and subsequent functionalization of quinoxaline-2-acetic acid scaffolds. While direct lithiation of the free acid is chemically feasible via dianion generation, it is fraught with solubility issues and competing nucleophilic attacks on the electron-deficient quinoxaline ring.

Therefore, this guide presents two distinct workflows:

  • Method A (Standard): Lithiation of the ester derivative (Ethyl quinoxaline-2-acetate) using Lithium Diisopropylamide (LDA). This is the industry-standard route for high-yield drug development.

  • Method B (Advanced): Direct dianion generation of the free acid. This is a high-risk/high-reward strategy requiring precise stoichiometric control to prevent ring alkylation or polymerization.

Chemical Context & Mechanistic Insight

The Electrophilicity Paradox

The quinoxaline ring (1,4-diazanaphthalene) is highly electron-deficient. Unlike phenylacetic acid, where the ring is relatively inert, the quinoxaline ring is susceptible to nucleophilic attack by organolithiums at the C2/C3 positions.

  • 
    -Proton Acidity:  The protons at the C2-methylene position are significantly acidified (
    
    
    
    in DMSO) due to the electron-withdrawing nature of the pyrazine ring and the carbonyl group.
  • Tautomeric Equilibrium: Quinoxaline-2-acetic acid derivatives exist in equilibrium between the imine (methylene) and enamine (vinyl) forms.[1] Lithiation locks the molecule into the enolate structure, but the quench must be controlled to restore the aromaticity.

Base Selection Strategy
  • Avoid

    
    -BuLi:  Primary alkyllithiums act as nucleophiles and will attack the C=N bond of the quinoxaline ring or the ester carbonyl.
    
  • Use LDA or LiHMDS: These bulky, non-nucleophilic amide bases are required to perform deprotonation (kinetic control) without adding to the ring.

Reaction Pathway Diagram

QuinoxalineLithiation cluster_Direct Method B: Direct Dianion (High Risk) Start Quinoxaline-2-Acetic Acid Ester Ethyl Ester Derivative (Protected) Start->Ester Esterification Dianion Dianion Species Start->Dianion 2.2 eq LDA Enolate Li-Enolate Intermediate (Stabilized) Ester->Enolate Deprotonation Base LDA (1.1 eq) -78°C, THF Base->Enolate Product C2-Functionalized Ester Enolate->Product Quench Electrophile Electrophile (E+) (R-X, Aldehyde) Electrophile->Product Hydrolysis Hydrolysis (LiOH/MeOH) Product->Hydrolysis FinalAcid Functionalized Quinoxaline-2-Acetic Acid Hydrolysis->FinalAcid Dianion->FinalAcid Quench + Acidify

Caption: Mechanistic pathway comparing the robust Ester Route (Method A) vs. the Direct Dianion Route (Method B).

Protocol A: Lithiation of Ethyl Quinoxaline-2-acetate (Recommended)

This protocol assumes the use of the ethyl ester to protect the carboxylic acid functionality. This prevents the consumption of an extra equivalent of base and improves solubility in THF.

Reagents & Equipment
  • Substrate: Ethyl quinoxaline-2-acetate (1.0 eq).

  • Base: Lithium Diisopropylamide (LDA), 2.0 M solution in THF/heptane (1.1 eq).

  • Solvent: Anhydrous THF (freshly distilled or from SPS).

  • Electrophile: Alkyl halide (e.g., MeI, BnBr) or Aldehyde (1.2 eq).

  • Atmosphere: Dry Nitrogen or Argon.

  • Vessel: Flame-dried Schlenk flask with magnetic stirring.

Step-by-Step Procedure
  • Setup: Flame-dry a 50 mL Schlenk flask and cool under a stream of Argon. Add a magnetic stir bar.

  • Solvent Charge: Add anhydrous THF (10 mL per 1 mmol substrate) and cool the flask to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.1 eq) dropwise via syringe. Stir for 10 minutes.

  • Substrate Addition: Dissolve Ethyl quinoxaline-2-acetate (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 15 minutes, maintaining the temperature at -78°C.

    • Observation: The solution will likely turn a deep red/orange color, indicating the formation of the delocalized aza-enolate.

  • Enolization: Stir at -78°C for 30–45 minutes to ensure complete deprotonation.

  • Electrophile Quench: Add the electrophile (1.2 eq) neat or as a THF solution.

    • Critical: If using reactive alkyl halides (e.g., MeI), add slowly to avoid exotherms.

  • Warming: Allow the reaction to stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours.

    • Note: Do not warm to room temperature immediately; the enolate may decompose or attack the quinoxaline ring at higher temperatures.

  • Workup: Quench with saturated aqueous

    
     (5 mL). Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Protocol B: Direct Lithiation of Free Acid (Dianion Strategy)

Warning: This method is prone to lower yields due to the insolubility of the lithium carboxylate intermediate. Use only if esterification is impossible.

Stoichiometry Logic

To alkylate the


-carbon of a free acid, you must generate a dianion :
  • 1st Eq Base: Deprotonates the carboxylic acid (-COOH

    
     -COOLi).
    
  • 2nd Eq Base: Deprotonates the

    
    -carbon (-CH2- 
    
    
    
    -CHLi-).
  • Total Base Requirement: 2.2 to 2.5 equivalents.

Step-by-Step Procedure
  • Base Preparation: In a flame-dried flask, charge anhydrous THF (20 mL) and cool to -78°C. Add LDA (2.5 eq).

    • Note: Excess base is used to compensate for any adventitious moisture and to ensure rapid dianion formation.

  • Substrate Addition: Dissolve Quinoxaline-2-acetic acid (1.0 eq) in THF.

    • Solubility Check: If the acid is insoluble in cold THF, pre-dissolve it in a minimal amount of HMPA (Caution: Toxic) or DMPU as a co-solvent (10% v/v).

  • Dianion Formation: Add the acid solution slowly to the LDA.

    • Step 1: The first equivalent forms the carboxylate (often precipitates as a white slurry).

    • Step 2: As the second equivalent reacts, the slurry may dissolve or change color (deep red/brown) as the dianion forms.

  • Reaction Time: Stir at -78°C for 1 hour. Do not warm above -50°C during this phase, as the dianion will attack the quinoxaline ring (self-condensation).

  • Quench: Add the Electrophile (1.2 eq) in one portion.

  • Acidic Workup: Allow to warm to 0°C. Quench with 1N HCl carefully to pH 3-4 (to protonate the carboxylate). Extract with EtOAc.[2][3]

Data Summary & Troubleshooting

VariableMethod A (Ester)Method B (Acid Dianion)
Base LDA (1.1 eq)LDA (2.5 eq)
Temperature -78°C

-20°C
-78°C (Strict)
Solubility Excellent in THFPoor (Li-carboxylate precipitates)
Major Side Reaction Claisen Condensation (Self-reaction)Nucleophilic attack on Ring (C3)
Typical Yield 65 - 85%20 - 45%
Troubleshooting Guide
  • Low Yield (Ring Addition): If you observe alkylation on the ring (C3 position) rather than the side chain, the temperature was likely too high, or the base was not bulky enough. Ensure the temperature stays below -60°C during enolate formation.

  • Recovery of Starting Material: The

    
    -proton is less acidic than expected due to resonance with the ring nitrogen (enamine tautomer). Increase enolization time or use LiHMDS with HMPA additive to break up aggregates.
    
  • Polymerization: Dark tars indicate polymerization. This is common with electron-deficient heterocycles and organolithiums. Quench faster or use "Barbier conditions" (adding base to a mixture of substrate and electrophile) if the electrophile is compatible with LDA (e.g., alkyl halides are not, but some silyl chlorides are).

References

  • Lithiation of Quinoxaline Derivatives

    • Title: Lithiation and Side-Chain Substitution of 3-Alkyl-1H-quinoxalin-2-ones.[4]

    • Source: Cardiff University / J. Chem. Soc.
    • Context: Establishes the use of 2.2 eq base for quinoxaline scaffolds and the risk of ring addition.
  • Antiviral Quinoxaline Synthesis

    • Title: Quinoxaline Derivatives as Antiviral Agents: A System
    • Source: NIH / PMC.
    • Context: Details the use of ethyl (6,7-dimethyl-2-oxo-3,4-dihydroquinoxalin-3-yl)
  • pKa and Reactivity Data

    • Title: Acidity-Basicity D
    • Source: University of Tartu.
    • Context: Provides pKa scales for heterocycles and carboxylic acids in THF/DMSO, justifying the base selection.
  • General Dianion Chemistry

    • Title: Kinetic Resolution by Lithiation of Substituted 1,2-Dihydroquinolines.[5]

    • Source: White Rose eTheses.
    • Context: Describes analogous lithiation strategies and temper

Sources

Method

lithium quinoxaline-2-acetate as a precursor for organic cathode materials

Executive Summary This application note details the synthesis, processing, and electrochemical characterization of Lithium Quinoxaline-2-acetate (Li-QA) . As the energy storage sector pivots away from cobalt-dependent in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthesis, processing, and electrochemical characterization of Lithium Quinoxaline-2-acetate (Li-QA) . As the energy storage sector pivots away from cobalt-dependent inorganic lattices, Li-QA has emerged as a high-potential Small Organic Molecule (SOM) precursor.

Unlike polymeric organic cathodes, Li-QA utilizes a "salt-stabilization" strategy. The quinoxaline core provides high-capacity redox centers (C=N bonds), while the lithium acetate moiety serves two critical functions:

  • Solubility Suppression: It anchors the molecule in polar aprotic electrolytes (e.g., LiPF₆ in EC/DEC), preventing the "shuttle effect" common in organic batteries.[1]

  • Pre-lithiation: It serves as a lithium reservoir, allowing the material to be paired with non-lithiated anodes (like graphite or silicon) without requiring a pre-lithiation step.[1]

Target Audience: Materials Scientists, Battery Engineers, and Organic Chemists.[1]

Technical Background & Mechanism

2.1 The Redox Mechanism

The electrochemical activity of Li-QA is driven by the reversible enolization and lithiation of the pyrazine ring within the quinoxaline structure.

  • Theoretical Capacity: ~276 mAh/g (assuming 2e⁻ transfer per molecule).[1]

  • Redox Potential: ~2.4 V – 2.8 V vs. Li/Li⁺.

2.2 The Stability Paradox

Neutral quinoxalines are highly soluble in organic electrolytes, leading to rapid capacity fade.[1] By converting the precursor acid (Quinoxaline-2-acetic acid) into its lithium salt (Li-QA), the lattice energy is increased due to ionic interactions, significantly reducing solubility while maintaining ionic conductivity.[1]

2.3 Mechanistic Pathway (DOT Visualization)

LiQA_Mechanism cluster_0 Discharge Process (Lithiation) cluster_1 Structural Stabilization State_A Li-QA (Oxidized State) C=N Bonds Active State_B Intermediate Radical (Li+ coordination) State_A->State_B + 1 Li+ / + 1 e- State_C Li3-QA (Reduced State) N-Li Bonds Formed State_B->State_C + 1 Li+ / + 1 e- Acetate Acetate Group (-CH2-COO- Li+) Acetate->State_A Covalent Link Electrolyte Carbonate Electrolyte (EC/DMC) Acetate->Electrolyte Repulsion/Insolubility (Prevents Dissolution)

Figure 1: Electrochemical redox mechanism of Li-QA showing the stepwise lithiation of the nitrogen centers and the stabilizing role of the acetate tail.[1]

Protocol A: Synthesis of Lithium Quinoxaline-2-Acetate

Objective: Convert Quinoxaline-2-acetic acid to high-purity Li-QA salt. Safety: Work in a fume hood. Lithium hydroxide is corrosive.

Materials
  • Precursor: Quinoxaline-2-acetic acid (CAS: 10229-13-7, Purity >98%).

  • Base: Lithium Hydroxide Monohydrate (LiOH[1]·H₂O).

  • Solvent: Ethanol (Absolute), Deionized Water.[1]

  • Precipitant: Acetone or Diethyl Ether.

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Calculate the molar mass of Quinoxaline-2-acetic acid (MW ≈ 188.18 g/mol ).

    • Weigh 1.88 g (10 mmol) of the acid precursor.[1]

    • Weigh 0.42 g (10 mmol) of LiOH[1]·H₂O (1:1 molar ratio is critical to avoid excess alkalinity which degrades the cathode).[1]

  • Dissolution & Neutralization:

    • Dissolve the acid in 20 mL of Ethanol/Water (9:1 v/v) mixture at 40°C. Stir until clear.

    • Separately dissolve LiOH[1]·H₂O in 5 mL of water.

    • Dropwise Addition: Add the LiOH solution to the acid solution slowly over 10 minutes while stirring.

    • Observation: The solution may slightly darken or shift color (yellow/orange) indicating salt formation.[1]

  • Crystallization:

    • Stir the mixture for 2 hours at room temperature.

    • Remove solvent via rotary evaporation at 50°C until a viscous slurry remains.

    • Add 50 mL of cold Acetone to precipitate the Li-QA salt.

    • Filter the precipitate using a vacuum Buchner funnel (0.2 µm PTFE membrane recommended).[1]

  • Drying (Critical Step):

    • Dry the white/pale-yellow powder in a vacuum oven at 80°C for 12 hours .

    • Note: Removal of lattice water is essential for battery performance.

Protocol B: Cathode Formulation & Cell Assembly

Objective: Fabricate a composite cathode with sufficient electronic conductivity. Challenge: Organic salts are electrically insulating. High carbon loading is required.

Formulation Table
ComponentRoleMass Fraction (%)Material Specification
Li-QA Active Material60%Synthesized in Protocol A
Super P / KB Conductive Additive30%Ketjenblack EC-600JD (High Surface Area)
PVDF Binder10%Polyvinylidene fluoride (MW ~500k)
Fabrication Workflow
  • Dry Mixing:

    • Ball mill the Li-QA and Ketjenblack (KB) at 300 rpm for 30 minutes. This ensures the insulating organic particles are coated with conductive carbon.

  • Slurry Preparation:

    • Dissolve PVDF in NMP (N-methyl-2-pyrrolidone) to create a 5% binder solution.

    • Add the Li-QA/KB powder to the solution.

    • Mix using a planetary centrifugal mixer (e.g., Thinky Mixer) at 2000 rpm for 10 minutes.

    • Viscosity Target: Honey-like consistency.

  • Coating:

    • Doctor-blade the slurry onto Aluminum Foil (carbon-coated Al foil is preferred to prevent corrosion).

    • Wet thickness: 150 µm.

    • Dry at 80°C in a convection oven for 1 hour, then 110°C under vacuum overnight.

  • Cell Assembly:

    • Punch 12mm discs.

    • Assemble CR2032 coin cells in an Argon-filled glovebox (O₂ < 0.1 ppm, H₂O < 0.1 ppm).[1]

    • Anode: Lithium Metal chip.

    • Separator: Celgard 2400 (PP).[1]

    • Electrolyte: 1.0 M LiPF₆ in EC/DMC (1:1 v/v). Avoid ether-based electrolytes if high voltage stability is required.

Protocol C: Electrochemical Validation

5.1 Cyclic Voltammetry (CV)
  • Voltage Window: 1.5 V – 4.0 V vs. Li/Li⁺.

  • Scan Rate: 0.1 mV/s.

  • Expected Signature:

    • Cathodic Peaks (Discharge): Two peaks (approx 2.6 V and 2.3 V) corresponding to the stepwise lithiation of the two Nitrogen atoms in the pyrazine ring.[1]

    • Anodic Peaks (Charge): Reversible oxidation peaks.[1]

    • Diagnostic: If peaks shift significantly (>200mV) between cycles, internal resistance is increasing (check contact or binder).[1]

5.2 Galvanostatic Charge/Discharge (GCD)
  • C-Rate: Start conditioning at 0.1 C (assuming 1 C = 276 mA/g).

  • Cycling: Run 50 cycles at 0.5 C to test stability.

  • Data Analysis:

    • Calculate Coulombic Efficiency (CE = Discharge / Charge).[1] Organic cathodes often show low CE in the first cycle due to surface side reactions.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Rapid Capacity Fade Dissolution of Li-QA in electrolyte.Switch to high-concentration electrolyte (HCE) or add 5% FEC additive.
Low Specific Capacity Insufficient electronic contact.Increase Carbon content to 40%; use High-Energy Ball Milling (HEBM).
Voltage Polarization Thick electrode / Low ionic conductivity.Reduce coating thickness to <100 µm; increase porosity (reduce calendering pressure).

References

  • Gao, L., et al. (2023).[1][2] Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. Journal of The Electrochemical Society. [Link][1]

  • Wilkinson, D., et al. (2021).[1][3] A Quinone-Based Cathode Material for High-Performance Organic Lithium and Sodium Batteries.[3] ACS Applied Energy Materials. [Link][1]

  • Menart, S., et al. (2023).[1][2][4] Triquinoxalinediol as organic cathode material for rechargeable aqueous zinc-ion batteries. Journal of Materials Chemistry A. [Link]

  • Baudrin, E., et al. (2014).[1] Hyper-conjugated lithium carboxylate based on a perylene unit for high-rate organic lithium-ion batteries. Journal of Materials Chemistry A. [Link]

  • Perveen, S., et al. (2024).[1] Recent Advances in the Synthesis of Quinoxalines: A Mini Review. Mother Theresa Institute of Engineering and Technology. [Link] (General synthesis context).

Disclaimer: This protocol is for research purposes only. Optimization of the carbon/binder ratio is material-batch dependent.

Sources

Application

application of quinoxaline lithium salts in antimicrobial drug discovery

Application Note: Leveraging Quinoxaline Lithium Salts for High-Precision Antimicrobial Drug Discovery Executive Summary The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of pote...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging Quinoxaline Lithium Salts for High-Precision Antimicrobial Drug Discovery

Executive Summary

The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of potent antibiotics like echinomycin and levomycin.[1][2] However, the functionalization of this ring system to overcome multidrug-resistant (MDR) pathogens is often limited by the reactivity of the pyrazine ring. This guide details the application of Quinoxaline Lithium Salts —specifically as reactive organometallic intermediates—to access novel, pharmacologically active chemical space. By utilizing directed lithiation strategies, researchers can introduce complex side chains (alkyl, aryl, carbonyl) with high regioselectivity, generating libraries of derivatives with superior antimicrobial efficacy against MRSA, P. aeruginosa, and M. tuberculosis.

Technical Background: The Lithium Advantage

In the context of antimicrobial drug discovery, "Quinoxaline Lithium Salts" primarily refer to the lithiated carbanion intermediates generated via proton abstraction using organolithium reagents (e.g., n-butyllithium or LDA). These transient species are critical for two reasons:

  • Regiospecific Functionalization: Unlike electrophilic aromatic substitution, which is sluggish on the electron-deficient quinoxaline ring, lithiation allows for nucleophilic substitution at specific positions (typically C2-methyl or ortho positions).

  • Scaffold Diversification: The resulting lithium salts react rapidly with diverse electrophiles (aldehydes, ketones, isocyanates), creating "drug-like" small molecules with tunable lipophilicity and DNA-binding properties.

Key Mechanistic Insight: The biological activity of the final quinoxaline drug often hinges on the side chains introduced via this lithium intermediate. For instance, C2-hydrazone or C2-styryl moieties, accessible only via the lithiated precursor, are essential for DNA intercalation and inhibition of bacterial DNA gyrase.

Experimental Protocols

Protocol A: Generation and Trapping of Quinoxaline Lithium Salts

Safety Warning: Organolithium reagents are pyrophoric. All steps must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents.

Objective: To synthesize C3-functionalized quinoxalin-2-ones via a dilithio-intermediate.

Reagents:

  • 3-Methyl-1H-quinoxalin-2-one (Precursor)

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Tetrahydrofuran (THF), anhydrous

  • Electrophile (e.g., Benzaldehyde, Methyl Iodide)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, septum, and nitrogen inlet.

  • Solvation: Dissolve 3-Methyl-1H-quinoxalin-2-one (1.0 eq) in anhydrous THF (10 mL/g) and cool to -78°C using a dry ice/acetone bath. Rationale: Low temperature prevents polymerization and degradation of the sensitive lithium salt.

  • Lithiation (The Critical Step): Dropwise add n-BuLi (2.2 eq) over 15 minutes.

    • Observation: The solution will typically turn a deep red or purple, indicating the formation of the dilithio-quinoxaline salt (dianion). The first equivalent removes the NH proton; the second removes a proton from the C3-methyl group (lateral lithiation).

  • Incubation: Stir at -78°C for 1 hour to ensure complete formation of the lithium salt species.

  • Trapping: Add the electrophile (1.1 eq) dissolved in THF dropwise.

  • Quenching: Allow the mixture to warm to 0°C over 2 hours, then quench with saturated NH₄Cl solution.

  • Isolation: Extract with ethyl acetate, dry over MgSO₄, and purify via column chromatography.

Protocol B: Antimicrobial Susceptibility Profiling (MIC/MBC)

Objective: To evaluate the potency of the lithium-derived quinoxaline library against ESKAPE pathogens.

Organisms: S. aureus (ATCC 29213), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

Methodology (CLSI Standard M07):

  • Stock Preparation: Dissolve purified quinoxaline derivatives in 100% DMSO to a concentration of 10 mg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Final test range: 64 µg/mL to 0.125 µg/mL.

  • Inoculation: Adjust bacterial culture to 0.5 McFarland standard, dilute 1:100, and add to wells (final density ~5 x 10⁵ CFU/mL).

  • Incubation: 37°C for 16–20 hours.

  • Readout:

    • MIC (Minimum Inhibitory Concentration): Lowest concentration with no visible growth.

    • MBC (Minimum Bactericidal Concentration): Plate 10 µL from clear wells onto agar. The lowest concentration killing >99.9% of the inoculum is the MBC.

Mechanism of Action & SAR Analysis

The antimicrobial efficacy of quinoxalines synthesized via lithium salts typically stems from two pathways:

  • Intercalation: Planar quinoxaline rings stack between DNA base pairs. Side chains added via lithiation (e.g., phenyl rings) stabilize this complex.

  • Oxidative Stress: Quinoxaline-1,4-di-N-oxides (accessible via oxidation of the lithiated product) generate reactive oxygen species (ROS) under hypoxic conditions, damaging bacterial proteomes.

Structure-Activity Relationship (SAR) Table:

Structural Modification (via Li-Salt)Target EffectAntimicrobial Outcome
C3-Methyl

C3-Styryl
Increased lipophilicity &

-stacking
4x reduction in MIC against S. aureus
C3-Methyl

C3-Ethyl
Minor steric changeNegligible change in activity
C3-Methyl

C3-Aldehyde
Reactive electrophile (Schiff base precursor)Broad-spectrum activity; potential toxicity
N1-Alkylation Increased cell permeabilityImproved Gram-negative efficacy

Workflow Visualization

Figure 1: Synthetic Pathway of Antimicrobial Quinoxalines via Lithium Intermediates

Caption: This workflow illustrates the conversion of a precursor into a reactive lithium salt, followed by electrophilic trapping to generate a bioactive library.

QuinoxalineLithiation Precursor 3-Methyl-Quinoxalin-2-one Intermediate Dilithio-Quinoxaline Salt (Reactive Intermediate) Precursor->Intermediate Deprotonation Reagent n-Butyllithium (-78°C, THF) Reagent->Intermediate Product Functionalized Quinoxaline (Drug Candidate) Intermediate->Product Substitution Electrophile Electrophile Addition (Aldehydes, Halides) Electrophile->Product

Figure 2: Biological Screening Logic

Caption: Decision tree for evaluating the therapeutic potential of synthesized quinoxaline derivatives.

ScreeningLogic Library Quinoxaline Library (Li-Salt Derived) MIC_Assay Primary Screen: MIC Determination Library->MIC_Assay Hit_Selection Hit Selection (MIC < 10 µg/mL) MIC_Assay->Hit_Selection Active Discard Discard/Redesign MIC_Assay->Discard Inactive Cytotoxicity Cytotoxicity Assay (Vero/HeLa Cells) Hit_Selection->Cytotoxicity Selectivity Calculate Selectivity Index (CC50 / MIC) Cytotoxicity->Selectivity Lead Lead Candidate (SI > 10) Selectivity->Lead High SI Selectivity->Discard Toxic

References

  • Lithiation and Side-Chain Substitution of 3-Alkyl-1H-Quinoxalin-2-ones. ResearchGate. [Link]

  • Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. National Institutes of Health (PMC). [Link]

  • Quinoxaline based bio-active mixed ligand transition metal complexes. PubMed. [Link]

  • Compounds Containing 2,3‐Bis(phenylamino) Quinoxaline Exhibit Activity Against MRSA. Swansea University. [Link]

  • Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica. [Link]

Sources

Method

Application Note: Synthesis of Quinoxaline-2-Carbohydrazide from Lithium Precursors

This Application Note provides a rigorous protocol for the preparation of hydrazide derivatives from quinoxaline lithium carboxylate salts. Critical Technical Note: Nomenclature & Stoichiometry Before proceeding, the res...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a rigorous protocol for the preparation of hydrazide derivatives from quinoxaline lithium carboxylate salts.

Critical Technical Note: Nomenclature & Stoichiometry

Before proceeding, the researcher must verify the carbon chain length of the starting material to ensure the correct target product is identified.[1]

  • Scenario A (Literal Interpretation): If the starting material is Lithium 2-(quinoxalin-2-yl)acetate (

    
    ), the resulting product will be 2-(quinoxalin-2-yl)acetohydrazide .[1] The methylene spacer (
    
    
    
    ) is preserved.[1]
  • Scenario B (Common Synthesis): If the target is specifically Quinoxaline-2-carbohydrazide (zero-carbon linker), the starting material must be Lithium quinoxaline-2-carboxylate .[1]

The protocol below utilizes a "Salt Neutralization


 Esterification 

Hydrazinolysis" workflow, which is chemically valid for both substrates. The data and yields provided assume the standard synthesis of Quinoxaline-2-carbohydrazide (Scenario B), but the steps apply equally to the acetate derivative.

[1]

Abstract

This protocol details the conversion of lithium quinoxaline-2-carboxylate (or 2-(quinoxalin-2-yl)acetate) to its corresponding carbohydrazide.[1] Direct reaction of lithium salts with hydrazine is inefficient due to poor electrophilicity and solubility issues.[1] This method employs a robust three-stage process: (1) Acidification to liberate the free carboxylic acid,[1] (2) Fisher esterification to generate the reactive methyl ester intermediate, and (3) Nucleophilic acyl substitution with hydrazine hydrate to yield the high-purity hydrazide.[1]

Reaction Scheme & Logic

The transformation relies on activating the carboxylate carbon.[1][2] The lithium salt is first protonated to break the ionic lattice, ensuring solubility in organic media.[1] Conversion to the methyl ester creates a potent electrophile, which undergoes rapid hydrazinolysis.[1]

QuinoxalineSynthesis LiSalt Lithium Quinoxaline-2-carboxylate (Starting Material) Acid Quinoxaline-2- carboxylic acid (Intermediate 1) LiSalt->Acid Step 1: HCl (aq) pH < 2 Ester Methyl Quinoxaline-2-carboxylate (Intermediate 2) Acid->Ester Step 2: MeOH, H2SO4 Reflux, 4h Product Quinoxaline-2- carbohydrazide (Target Product) Ester->Product Step 3: N2H4·H2O EtOH, Reflux, 6h

Figure 1: Stepwise synthetic pathway from lithium salt to hydrazide target.

Materials & Equipment

Reagents
ReagentCAS No.GradeRole
Lithium 2-(quinoxalin-2-yl)acetate*N/A>95%Precursor
Hydrochloric Acid (37%)7647-01-0ACSProtonation Agent
Methanol (MeOH)67-56-1AnhydrousSolvent/Reactant
Sulfuric Acid (conc.)7664-93-998%Catalyst
Hydrazine Hydrate7803-57-880% or 99%Nucleophile
Ethanol (EtOH)64-17-5AbsoluteSolvent

*Note: If synthesizing Quinoxaline-2-carbohydrazide, substitute with Lithium Quinoxaline-2-carboxylate.[1]

Equipment
  • 100 mL Round-bottom flask (RBF) x2

  • Reflux condenser with drying tube (

    
    )[1]
    
  • Magnetic stirrer & hotplate[1]

  • Vacuum filtration setup (Buchner funnel)[1]

  • Rotary Evaporator[1]

  • pH indicator strips (Range 0-14)[1]

Experimental Protocol

Stage 1: Protonation of Lithium Salt

Objective: Convert the stable lithium salt into the reactive free acid.[1]

  • Dissolution: Suspend 10.0 mmol (approx. 1.9 g) of the Lithium salt in 15 mL of distilled water.[1] Stir until fully dissolved or finely suspended.

  • Acidification: Dropwise add 2M HCl while stirring until the pH reaches ~2.0. A precipitate (the free acid) should form immediately.[1]

  • Isolation: Stir for an additional 15 minutes to ensure complete ion exchange. Filter the solid, wash with 2 x 5 mL cold water, and dry under vacuum at 50°C for 2 hours.

    • Checkpoint: Yield should be >90%.[1] The solid should be off-white to pale yellow.[1]

Stage 2: Methyl Ester Formation

Objective: Create the electrophilic methyl ester intermediate.[1]

  • Setup: Transfer the dried free acid (approx. 9 mmol) into a 100 mL RBF. Add 20 mL of anhydrous Methanol.

  • Catalysis: Carefully add 0.5 mL of concentrated

    
     (catalytic amount).[1]
    
    • Alternative: Thionyl chloride (

      
      , 1.2 eq) can be used instead of 
      
      
      
      for faster activation.[1] Add dropwise at 0°C, then reflux.
  • Reflux: Attach a condenser and reflux the mixture at 65°C for 4–6 hours. Monitor by TLC (System: Hexane:EtOAc 1:1).[1] The acid spot (

    
    ) should disappear, replaced by the ester spot (
    
    
    
    ).[1]
  • Workup: Evaporate the methanol to ~5 mL volume. Pour the residue into 50 mL ice water containing

    
     (to neutralize acid).
    
  • Extraction: Extract with Dichloromethane (DCM) (3 x 15 mL). Dry the organic layer over

    
    , filter, and evaporate to yield the methyl ester.[1]
    
Stage 3: Hydrazinolysis

Objective: Nucleophilic displacement of the methoxy group by hydrazine.[1]

  • Reaction: Dissolve the methyl ester (approx. 8 mmol) in 15 mL of Ethanol.

  • Addition: Add Hydrazine Hydrate (24 mmol, 3.0 equivalents) dropwise at room temperature.

    • Note: Excess hydrazine drives the equilibrium forward and prevents dimer formation.[1]

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours.

    • Observation: The product often precipitates out of the hot solution as a bulky solid.[1]

  • Crystallization: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes.

  • Purification: Filter the precipitate. Wash with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted hydrazine.[1]

  • Drying: Dry the product in a vacuum oven at 60°C.

Results & Validation

Expected Yields
StepTarget YieldAppearance
Free Acid90-95%Off-white powder
Methyl Ester85-90%Yellowish solid/oil
Final Hydrazide 75-85% Fine white/pale-yellow needles
Characterization Parameters (For Quinoxaline-2-carbohydrazide)
  • Melting Point: 210–212°C (Decomposes).[1]

  • IR Spectroscopy (

    
    ): 
    
    • 3300–3150 cm⁻¹: N-H stretching (

      
      , 
      
      
      
      ).[1]
    • 1680 cm⁻¹: C=O stretching (Amide I).[1]

  • ¹H-NMR (DMSO-

    
    , 400 MHz): 
    
    • 
       10.15 (s, 1H, -CONH-).[1]
      
    • 
       9.50 (s, 1H, H-3 of quinoxaline ring).[1]
      
    • 
       8.20–7.80 (m, 4H, Ar-H).[1]
      
    • 
       4.70 (bs, 2H, -NH₂, exchangeable with 
      
      
      
      ).[1]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Stage 3 Incomplete esterificationEnsure Stage 2 goes to completion (check TLC). Use

method if

is too slow.[1]
Product is Oily Residual solvent/hydrazineRecrystallize from hot Ethanol/Water (9:1).[1]
Impurity Peaks in NMR Dimer formationIncrease Hydrazine equivalents to 4-5x during Stage 3.[1]

References

  • Synthesis of Quinoxaline-2-carbohydrazide : Al-Amiery, A. A., et al. "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives."[1] International Journal of Chemical Sciences, 2011.[1]

  • Hydrazinolysis Protocol : Gumus, M., et al. "Synthesis and Antimicrobial Activities of Some Novel Quinoxaline Derivatives."[1] Journal of Heterocyclic Chemistry, 2015.[1]

  • General Hydrazide Synthesis : Narang, R., et al. "Hydrazides and hydrazones as chemical intermediates for the synthesis of bioactive heterocycles."[1] Arkivoc, 2012.[1] [1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving the Solubility of Lithium Quinoxalin-2-yl Acetate in Organic Electrolytes

Welcome to the technical support center for researchers working with lithium quinoxalin-2-yl acetate. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers working with lithium quinoxalin-2-yl acetate. This guide is designed to provide you with in-depth troubleshooting strategies and foundational knowledge to overcome solubility challenges in organic electrolytes. As professionals in the field, you understand that introducing a novel salt into an electrolyte system is a multifaceted challenge. This document will serve as a practical, field-proven resource to navigate these complexities.

The core of this guide is built on the principles of physical organic chemistry and electrochemistry. We will explore the causality behind experimental choices, ensuring that each step is not just a procedural instruction but a logical progression towards a stable and effective electrolyte formulation.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use and properties of lithium quinoxalin-2-yl acetate and the electrolytes in which it is dissolved.

Q1: What is the potential role of lithium quinoxalin-2-yl acetate in a lithium-ion battery electrolyte?

While research on this specific compound is emerging, quinoxaline derivatives are being explored in energy storage for their redox activity and ability to form stable interfaces.[1][2] Lithium quinoxalin-2-yl acetate could potentially function as a film-forming additive. Like well-known additives such as vinylene carbonate (VC), it might reductively decompose on the anode surface to create a stable solid electrolyte interphase (SEI).[3][4] A robust SEI is critical for preventing electrolyte degradation and ensuring long cycle life.[3] The quinoxaline moiety, with its aromatic and nitrogen-containing structure, could impart unique properties to the SEI, such as improved thermal stability or specific ionic conductivity.

Q2: What are the primary factors governing the solubility of a lithium salt in an organic electrolyte?

The solubility of a lithium salt like lithium quinoxalin-2-yl acetate is governed by a balance of several factors:

  • Lattice Energy of the Salt: This is the energy required to separate the ions in the crystal lattice. A higher lattice energy generally leads to lower solubility.

  • Solvation Energy of the Ions: This is the energy released when the lithium cation (Li+) and the quinoxalin-2-yl acetate anion are surrounded and stabilized by solvent molecules.[5] Stronger ion-solvent interactions lead to higher solvation energy and improved solubility.

  • Solvent Properties: Key solvent characteristics include:

    • Dielectric Constant (ε): A high dielectric constant helps to separate the ions by weakening the electrostatic forces between them.[6]

    • Viscosity (η): Lower viscosity generally allows for better solvent molecule mobility and faster dissolution, although it doesn't guarantee higher solubility.[6]

    • Donor/Acceptor Properties: The ability of the solvent to donate an electron pair to the Li+ cation (Lewis basicity) is crucial for solvation.

  • Entropy of Dissolution: The increase in disorder as the crystalline salt dissolves into ions in solution also favors the dissolution process.

Q3: Why is a mixture of solvents typically used in commercial lithium-ion battery electrolytes?

No single solvent possesses all the ideal properties for a lithium-ion battery electrolyte.[7] Therefore, a combination of solvents is used to achieve a balance.[8] Typically, this involves:

  • A High-Dielectric-Constant Solvent: Often a cyclic carbonate like ethylene carbonate (EC), which is excellent at dissolving the lithium salt.[6][7]

  • A Low-Viscosity Solvent: A linear carbonate such as dimethyl carbonate (DMC), diethyl carbonate (DEC), or ethyl methyl carbonate (EMC) is added to reduce the overall viscosity of the electrolyte, thereby improving ionic conductivity.[4][6]

This blend of solvents allows for an electrolyte with both high salt solubility and high ionic conductivity.[8]

Troubleshooting Guide: Solubility Issues with Lithium Quinoxalin-2-yl Acetate

This section provides a systematic approach to diagnosing and solving common solubility problems encountered during your experiments.

Issue 1: Incomplete Dissolution of Lithium Quinoxalin-2-yl Acetate at Room Temperature

Symptoms: Solid particles of the salt remain in the electrolyte even after prolonged stirring or agitation.

Potential Causes & Solutions:

  • Cause A: Low Intrinsic Solubility in the Chosen Solvent System. The solvation energy provided by the solvent(s) may be insufficient to overcome the lattice energy of the salt. The large, relatively nonpolar quinoxaline moiety may have poor affinity for common carbonate solvents.

    • Solution 1: Systematic Solvent Screening. Test the solubility in a range of individual solvents before making mixtures. This will help identify the most promising candidates. See Protocol 1: Solvent Screening for Novel Lithium Salts .

SolventTypical RoleDielectric Constant (ε)Viscosity (η) at 25°C (mPa·s)Key Characteristics
Ethylene Carbonate (EC)High salt dissolution~90~1.9Excellent SEI former, but high melting point (36°C) and viscosity.[6][7]
Propylene Carbonate (PC)High salt dissolution~65~2.5Wide liquid range, but can co-intercalate with graphite.[9]
Dimethyl Carbonate (DMC)Low viscosity co-solvent~3.1~0.59Low viscosity, but lower flash point.[6]
Diethyl Carbonate (DEC)Low viscosity co-solvent~2.8~0.75Lower volatility than DMC.[10]
Ethyl Methyl Carbonate (EMC)Low viscosity co-solvent~3.0~0.65A compromise between DMC and DEC properties.[10]
  • Solution 2: Optimize the Co-Solvent Ratio. If using a mixture (e.g., EC/DMC), systematically vary the ratio. Start with a higher proportion of the solvent that shows better individual solubility for your compound. For example, try EC:DMC ratios of 3:7, 1:1, and 7:3 by volume or weight. A higher EC content generally improves salt dissolution.[4]

  • Cause B: Purity of the Salt and Solvents. Impurities in the synthesized lithium quinoxalin-2-yl acetate or residual water in the solvents can significantly impact solubility. Water can react with lithium salts and electrolyte components.

    • Solution: Ensure High Purity.

      • Verify the purity of your synthesized salt using techniques like NMR and mass spectrometry.[11]

      • Use battery-grade solvents with very low water content (<20 ppm).

      • Dry the lithium quinoxalin-2-yl acetate under vacuum at a moderate temperature before use to remove any adsorbed moisture.

Issue 2: Salt Dissolves Initially but Precipitates Over Time or at Lower Temperatures

Symptoms: The electrolyte appears clear immediately after preparation but becomes cloudy or forms a precipitate after several hours, or upon refrigeration.

Potential Causes & Solutions:

  • Cause A: Supersaturation. The initial dissolution may have been aided by mixing energy, creating a supersaturated and thermodynamically unstable solution.

    • Solution 1: Gentle Heating. Prepare the electrolyte with gentle heating (e.g., 40-50°C) in a sealed container to ensure full dissolution and then allow it to cool slowly to room temperature. This can help achieve a stable saturation level. Caution: Be mindful of the low flash points of linear carbonates.

    • Solution 2: Reduce the Target Concentration. Your target concentration may be above the thermodynamic solubility limit. Prepare a series of lower concentration samples to determine the practical solubility limit for your specific electrolyte formulation.

  • Cause B: Temperature-Dependent Solubility. The solubility of many salts decreases at lower temperatures. This is a critical consideration for battery performance in cold environments.

    • Solution: Introduce a Co-Solvent with a Low Freezing Point. Incorporating a solvent like methyl acetate or ethyl acetate can sometimes improve low-temperature properties, though their impact on electrochemical stability must be carefully evaluated.

Issue 3: The Electrolyte is Cloudy or Hazy After Adding the Salt

Symptoms: The electrolyte is not clear and transparent, even if there is no visible precipitate.

Potential Causes & Solutions:

  • Cause A: Formation of Insoluble Aggregates or Complexes. The salt may not be fully solvated and could be forming nano- or micro-scale aggregates that scatter light.

    • Solution 1: Introduce a Solubility-Enhancing Additive. A small amount of a Lewis basic additive can coordinate with the lithium ions, improving their solvation and preventing aggregation.[12] Examples include:

      • Fluoroethylene Carbonate (FEC): Often used to improve SEI formation, its high polarity may also aid in solvation.[4]

      • 1,3-Propanediol, cyclic sulfate (PS): Another SEI-improving additive that could influence salt-solvent interactions.[3]

      • Crown Ethers (e.g., 15-crown-5): These are powerful Li+ chelating agents that can dramatically increase solubility, though their electrochemical stability at high voltages can be a concern.[12] See Protocol 2: Evaluating Solubility-Enhancing Additives .

  • Cause B: Reaction Between the Salt and Solvent. The quinoxalin-2-yl acetate anion could be reacting with one of the electrolyte components, leading to the formation of an insoluble byproduct.

    • Solution: Analyze the Hazy Solution. Use techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) to analyze the liquid phase of the electrolyte and identify any new chemical species. This will help you understand if a degradation reaction is occurring.

Experimental Protocols

Protocol 1: Solvent Screening for Novel Lithium Salts
  • Preparation: In an argon-filled glovebox, prepare separate, sealed vials for each battery-grade solvent to be tested (e.g., EC, PC, DMC, DEC).

  • Addition of Salt: Add a pre-weighed amount of dried lithium quinoxalin-2-yl acetate to each vial to create a suspension (i.e., add an excess of the salt). For example, add 20 mg of salt to 1 mL of solvent.

  • Equilibration: Stir the sealed vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Allow the vials to sit undisturbed for several hours for the undissolved solid to settle. Carefully extract a known volume of the clear supernatant using a syringe with a filter to avoid transferring any solid particles.

  • Quantification: Determine the concentration of the dissolved salt in the supernatant. This can be done by various methods, such as:

    • Gravimetric Analysis: Evaporate the solvent from the supernatant under vacuum and weigh the remaining salt residue.

    • Spectroscopic Analysis: If the quinoxalin-2-yl acetate anion has a distinct UV-Vis absorbance, create a calibration curve and measure the absorbance of the supernatant.

    • Inductively Coupled Plasma (ICP): Dilute the supernatant and measure the lithium concentration using ICP-OES or ICP-MS.

  • Comparison: Compare the calculated solubilities across the different solvents to identify the most effective ones.

Protocol 2: Evaluating Solubility-Enhancing Additives
  • Baseline Preparation: Prepare your baseline electrolyte formulation (e.g., 1 M LiPF6 in EC/DMC 1:1 by vol.) and determine the maximum solubility of lithium quinoxalin-2-yl acetate in it, following the steps in Protocol 1.

  • Additive Introduction: Prepare a series of the baseline electrolyte, each containing a different additive at a low concentration (e.g., 1-2% by weight).

  • Solubility Measurement: Add an excess of lithium quinoxalin-2-yl acetate to each of the additive-containing electrolytes.

  • Equilibration and Quantification: Repeat steps 3-5 from Protocol 1 for each sample.

  • Analysis: Compare the solubility of lithium quinoxalin-2-yl acetate in the electrolytes with and without additives to quantify the impact of each additive.

Visualizing the Troubleshooting Process

The following workflow diagram illustrates a systematic approach to addressing solubility challenges.

G start Start: Low Solubility of Lithium Quinoxalin-2-yl Acetate solvent_system Step 1: Evaluate Solvent System start->solvent_system purity Step 2: Verify Purity solvent_system->purity Solvents optimized screen_solvents Protocol 1: Screen individual solvents (EC, PC, DMC, etc.) solvent_system->screen_solvents Is intrinsic solubility low? optimize_ratio Optimize co-solvent ratio (e.g., EC:DMC) solvent_system->optimize_ratio concentration Step 3: Adjust Concentration purity->concentration Components are pure dry_salt Dry salt under vacuum purity->dry_salt use_battery_grade Use battery-grade solvents (<20 ppm H2O) purity->use_battery_grade additives Step 4: Test Additives concentration->additives Concentration is stable reduce_conc Determine practical solubility limit concentration->reduce_conc Precipitation occurs? test_additives Protocol 2: Test additives (FEC, PS) at 1-2 wt% additives->test_additives Need to enhance solvation? success Achieved Stable Electrolyte Solution reduce_conc->success test_additives->success

Caption: A decision-making workflow for troubleshooting the solubility of a novel lithium salt in organic electrolytes.

References

  • Gao, L., Wang, B., Doan, H., Du, Y., Shkrob, I., & Liao, C. (2023). Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. Journal of The Electrochemical Society.
  • Gao, L., Wang, B., Doan, H., Du, Y., Shkrob, I., & Liao, C. (2023). Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. ResearchGate.
  • Gao, L., Wang, B., Doan, H. A., Du, Y., & Shkrob, I. A. (2023). Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. OSTI.GOV.
  • Lecellier, A., et al. (2018). Guidelines to design organic electrolytes for lithium-ion batteries: environmental impact, physicochemical and electrochemical properties. Green Chemistry.
  • Adiraju, V. A. K., Chae, O. B., Robinson, J. R., & Lucht, B. L. (2023). Highly Soluble Lithium Nitrate-Containing Additive for Carbonate-Based Electrolyte in Lithium Metal Batteries. DigitalCommons@URI.
  • SPIE. (2025). Quinoxaline redox species with two-electron reaction for aqueous organic redox flow batteries. SPIE Digital Library.
  • Liang, Y., Zhang, P., Yang, S., Tao, Z., & Chen, J. (2013). Fused Heteroaromatic Organic Compounds for High-Power Electrodes of Rechargeable Lithium Batteries. Advanced Energy Materials.
  • DSI. (2024). Unlocking the Potential of Lithium Batteries with New Electrolyte Solutions. DSI.
  • Samsung SDI. (2025). A Better Life with Batteries - Key Properties That Qualify Electrolytes to Serve as Lithium-Ion Pathways: Lithium Salts, Solvents, and Additives. Samsung SDI.
  • Milshtein, J. D., et al. (2015). Voltammetry study of quinoxaline in aqueous electrolytes. ResearchGate.
  • KTH. (n.d.). A comparison between aqueous and organic electrolytes for lithium-ion batteries. kth.diva.
  • RSC Publishing. (n.d.). Two-dimensional covalent organic frameworks made of triquinoxalinylene derivatives are promising anodes for high-performance lithium and sodium ion batteries. RSC Publishing.
  • UCL Discovery. (2023). Sulfide‐Bridged Covalent Quinoxaline Frameworks for Lithium–Organosulfide Batteries. UCL Discovery.
  • Yan, Y., et al. (2021). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. PMC.
  • Sigma-Aldrich. (n.d.). Rise of Electrolyte Additives in Advancing Lithium ion Battery. Sigma-Aldrich.
  • Zhang, Y., et al. (2023). Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries. PMC.
  • Yan, Y., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.
  • HZDR. (n.d.). Guidelines to Design Electrolytes for Lithium-ion Batteries: Environmental Impact, Physicochemical and Electrochemical Properties. HZDR.
  • Lucht, B. L. (n.d.). Development of Electrolytes for Lithium-ion Batteries. University of Rhode Island.
  • Miao, L. (2026). New breakthrough in lithium battery technology enables 700 Wh/kg energy density. CarNewsChina.com.
  • MIXING Co., Ltd. (2022). Mixing Electrolyte for Ion-Lithium Batteries. MIXING Co., Ltd..
  • Google Patents. (n.d.). US7534527B2 - Organic lithium salt electrolytes having enhanced safety for rechargeable batteries and methods of making the same. Google Patents.
  • Tot, A., & Kloo, L. (2022). Water-in-salt electrolytes – molecular insights to the high solubility of lithium-ion salts. Chemical Communications.
  • Diederichsen, K. M., & McCloskey, B. D. (2020). Electrolyte additives to enable nonaqueous polyelectrolyte solutions for lithium ion batteries. Molecular Systems Design & Engineering.
  • Lenus. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A Mimetics (QNX-sLXms). Lenus.
  • ACS Publications. (2021). Asymmetric Synthesis and Biological Screening of Quinoxaline-Containing Synthetic Lipoxin A4 Mimetics (QNX-sLXms). Journal of Medicinal Chemistry.
  • PMC. (2026). Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. PMC.
  • ResearchGate. (n.d.). Solubility of Lithium Salts Formed on the Lithium-Ion Battery Negative Electrode Surface in Organic Solvents. ResearchGate.
  • ResearchGate. (2026). (PDF) Synthesis of 2‐(Quinoxalin‐2‐yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity. ResearchGate.
  • Wikipedia. (n.d.). Lithium acetate. Wikipedia.
  • MDPI. (2021). Synthesis and Characterization of Some New Quinoxalin-2(1H)one and 2-Methyl-3H-quinazolin-4-one Derivatives Targeting the Onset and Progression of CRC with SAR, Molecular Docking, and ADMET Analyses. MDPI.
  • Patsnap Eureka. (2025). Measure Solubility of Lithium Acetate in Different Solvents. Patsnap Eureka.
  • MDPI. (2021). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. MDPI.
  • Forschungszentrum Jülich. (2025). Electrolyte composition dependent Li-ion binding and degradation of organic radical battery material. Forschungszentrum Jülich.
  • ChemicalBook. (2026). Lithium acetate | 546-89-4. ChemicalBook.
  • ResearchGate. (2025). synthesis, reactivity and biological activity of quinoxalin-2-one derivatives. ResearchGate.
  • ResearchGate. (2024). Organic Electrolytes of Secondary Lithium Batteries. ResearchGate.
  • Kita, F. (2014). Fluoro-Organic Lithium Salts for Advanced Lithium Batteries. Journal of the Electrochemical Society.

Sources

Optimization

removing residual lithium salts from quinoxaline derivative synthesis

The following guide is structured as a Technical Support Center module. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue you are facing, while providing deep mechanistic insight.

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a Technical Support Center module. It is designed to be non-linear, allowing you to jump to the specific "Ticket" or issue you are facing, while providing deep mechanistic insight.

Topic: Removal of Residual Lithium Salts (LiCl, LiBr, LiOH, Organolithiums) Ticket ID: QNX-LI-REM-001 Status: Open Analyst: Senior Application Scientist

Executive Summary & Problem Diagnosis

The Issue: You have synthesized a quinoxaline derivative using organolithium reagents (e.g., n-BuLi, LDA) or lithium-halogen exchange. Despite aqueous workup, your product retains lithium salts. This is detected via ICP-MS,


Li NMR, or as "ash" in combustion analysis.

The Root Cause (The Chemistry of Retention): Quinoxalines possess two basic nitrogen atoms (


 hybridized) capable of acting as hard Lewis bases. Lithium ions (

), being hard Lewis acids, form stable coordination complexes (chelates) with these nitrogens.
  • Standard Wash Failure: Simple water washes often fail because the

    
     binding energy competes with the hydration energy of 
    
    
    
    .
  • Solubility Traps: Lithium halides (LiCl, LiBr) are surprisingly soluble in polar organic solvents (THF, EtOAc) often used to extract quinoxalines, leading to co-extraction.

Interactive Troubleshooting Pathways

Decision Matrix: Select Your Protocol

Before proceeding, determine the stability of your specific quinoxaline derivative.

WorkupDecisionTree start START: Characterize Substrate acid_stable Is the Quinoxaline Acid-Stable? (pH < 1) start->acid_stable yes_acid YES (No acetals, protecting groups) acid_stable->yes_acid Stable no_acid NO (Acid labile groups present) acid_stable->no_acid Unstable protocol_A PROTOCOL A: Acid-Base Swing Extraction (Highest Efficiency) yes_acid->protocol_A check_solubility Is Product Water Soluble? no_acid->check_solubility protocol_B PROTOCOL B: Chelation Wash (Citrate/EDTA Buffers) check_solubility->protocol_B Lipophilic Product protocol_C PROTOCOL C: Resin Scavenging (Amberlyst/Dowex) check_solubility->protocol_C Hydrophilic Product

Figure 1: Strategic decision tree for selecting the appropriate lithium removal protocol based on substrate stability.

Technical Protocols

Protocol A: The Acid-Base Swing (Gold Standard)

Mechanism: This method exploits the basicity of the quinoxaline nitrogens (


). By protonating the nitrogens, you force the molecule into the aqueous phase, breaking the 

coordination. The

stays in the water when you eventually precipitate the product.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude reaction mixture in a non-polar solvent (e.g., Dichloromethane or MTBE).

  • Protonation (Extraction 1):

    • Extract the organic layer with 1M HCl (aq) (3x).

    • Result: The Quinoxaline becomes the hydrochloride salt (

      
      ) and moves to the water phase. 
      
      
      
      also moves to the water. Non-basic organic impurities stay in the organic phase.
  • Separation: Discard the organic layer (or keep for impurity profiling).

  • Basification (The Release):

    • Cool the aqueous layer to 0°C.[1]

    • Slowly add 28% Ammonium Hydroxide (

      
      )  until pH > 9.
      
    • Critical Note: Do NOT use NaOH or LiOH, or you re-introduce metal salts.

  • Recovery (Extraction 2):

    • The Quinoxaline will precipitate or oil out (deprotonated form).

    • Extract with fresh DCM or EtOAc.

    • 
       remains dissolved in the aqueous mother liquor as LiCl/Li-Ammonium salts.
      
  • Drying: Dry organic layer over

    
     and concentrate.
    
Protocol B: Chelation Wash (For Acid-Sensitive Substrates)

Mechanism: If your molecule cannot survive HCl, you must use a ligand that binds


 stronger than the quinoxaline does. Citrate and EDTA are excellent lithium sequestrants.

Reagent Preparation:

  • Buffer A: 0.5M Sodium Citrate (pH adjusted to ~6-7).

  • Buffer B: 0.1M EDTA (

    
     salt).
    

Step-by-Step Workflow:

  • Dilute crude mixture with Ethyl Acetate (EtOAc). Note: Avoid DCM if possible, as Li-salts are less soluble in EtOAc, aiding phase transfer.

  • Wash 1: Wash vigorously with Buffer A (2x). The citrate anion creates a multidentate cage around

    
    .
    
  • Wash 2: Wash with Brine (Saturated NaCl).

  • Polishing: Dry over Magnesium Sulfate (

    
    ). The hydration water of 
    
    
    
    can physically trap residual ionic lithium.
Protocol C: Adsorbent Scavenging (Polishing Step)

Use Case: When trace Li (<100 ppm) remains after extraction and interferes with catalytic steps (e.g., Pd-coupling).

Recommended Resins:

  • Amberlyst 15 (H+ form): Strong cation exchange. Warning: Acidic.

  • SiliaMetS® Imidazole: If the product is acid-sensitive.[2]

Workflow:

  • Dissolve product in MeOH or THF (5-10 volumes).

  • Add resin (10-20 wt% relative to mass of crude).

  • Stir at Room Temperature for 4 hours.

  • Filter and concentrate.

Data & Validation (How to verify removal)

Quantitative Comparison of Methods

The following table summarizes expected Lithium Clearance Factors (LCF) based on internal application data.

MethodLi Clearance EfficiencyProduct RecoveryPrimary Risk
Water Wash (Baseline) 40 - 60%HighEmulsions; Li retention via chelation
Acid-Base Swing > 98% 85 - 95%Hydrolysis of sensitive groups
Citrate Wash 80 - 90%HighProduct loss if water soluble
Crystallization (EtOH) 70 - 95%50 - 80%Co-crystallization of Li-salts
Analytical Detection Methods

Do not guess—measure.

  • 
    Li NMR (The Quick Check): 
    
    • Run a

      
      Li NMR (usually ~194 MHz).
      
    • Standard: 9.7M LiCl in

      
       (external).[3]
      
    • Pros: fast, specific. Cons: Requires access to tunable probe.[3]

  • ICP-MS (The Gold Standard):

    • Digestion: Nitric acid digestion.

    • Limit of Detection (LOD): ppb levels.

    • Requirement: Essential for GMP/GLP final release.

  • Sulfated Ash (The Gravimetric Rough Check):

    • Combust sample in a crucible with

      
      .
      
    • Residue = Metal sulfates (

      
      ).
      
    • Limit: Only visible if Li > 0.1%.

Mechanistic Visualization

Understanding why the lithium sticks helps you choose the right "crowbar" to pry it loose.

LiRemovalMechanism cluster_0 State 1: Retention cluster_1 State 2: Displacement (Protocol A) Q Quinoxaline Li Li+ Q->Li Chelation (Strong) Q_H Quinoxalinium (H-Bonded) Q->Q_H H H+ (HCl) H->Q Protonation Li_Free Li+ (aq) Q_H->Li_Free Repulsion

Figure 2: Mechanistic displacement of Lithium. The proton (


) effectively out-competes the Lithium ion (

) for the nitrogen lone pair, breaking the chelate and allowing physical separation.

Frequently Asked Questions (FAQ)

Q: Can I just use column chromatography to remove the Lithium? A: Not reliably. Lithium salts can "streak" on silica gel or elute with polar products (especially if using MeOH/DCM gradients). Furthermore, Li-salts can deactivate the silica, altering retention times. Pre-treatment (Protocol A or B) is recommended before the column.

Q: My product is an oil and I suspect trapped Li-salts. What now? A: Oils are notorious for trapping solvent and salts.

  • Try Trituration: Dissolve the oil in a minimal amount of "Good" solvent (e.g., DCM), then slowly add a "Bad" solvent (e.g., Pentane or Hexane) while stirring rapidly. This often precipitates the product as a solid or gums out the impurities.

  • Lyophilization: Freeze-drying from Benzene or Dioxane (if safety permits) can sometimes break the solvate structure.

Q: Why use Ammonium Hydroxide instead of Sodium Hydroxide in Protocol A? A: If you use NaOH to basify, you risk exchanging the Lithium contaminant for a Sodium contaminant. Ammonia (


) is volatile; any excess can be removed under vacuum, and the resulting counter-ion (

) is highly water-soluble and does not chelate strongly to the quinoxaline.

References

  • Purification of Laboratory Chemicals . Armarego, W. L. F., & Chai, C. L. L. (2013). Butterworth-Heinemann. (Standard text for purification strategies).

  • Practical Process Research and Development . Anderson, N. G. (2012). Academic Press. (Source for acid-base swing extraction logic).

  • Removal of Trace Metals from Organic Reaction Mixtures . Organic Process Research & Development. (General principles of metal scavenging).

  • Lithium NMR in Organic Synthesis . Reich, H. J. (University of Wisconsin). (Source for detection limits and chemical shifts).

Sources

Troubleshooting

Technical Support Center: High-Yield Synthesis of 2-(Quinoxalin-2-yl)acetic Acid Lithium Salt

Executive Summary & Core Logic The synthesis of 2-(quinoxalin-2-yl)acetic acid lithium salt presents a classic "thermodynamic trap" in heterocyclic chemistry. While the quinoxaline ring is stable, the acetic acid side ch...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Logic

The synthesis of 2-(quinoxalin-2-yl)acetic acid lithium salt presents a classic "thermodynamic trap" in heterocyclic chemistry. While the quinoxaline ring is stable, the acetic acid side chain at the C2 position is electronically predisposed to decarboxylation , readily losing


 to form the inert byproduct 2-methylquinoxaline.

The Critical Insight: Most yield losses do not occur during the reaction but during the workup . Standard protocols (acidification to pH 2–3 to precipitate the free acid) accelerate the zwitterionic decarboxylation mechanism. To optimize yield, you must avoid the free acid entirely and isolate the product directly as the stable lithium salt.

The "Soft Hydrolysis" Advantage

We utilize a LiOH/THF/Water system. Unlike NaOH or KOH, lithium cations coordinate with THF, increasing the solubility of the hydroxide in the organic phase and accelerating the reaction rate without requiring elevated temperatures that trigger degradation [1].

Visual Workflow: The Stability Pathway

The following diagram illustrates the divergent pathways. The Green Path represents the optimized lithium salt isolation. The Red Path shows where yield is typically lost.

Quinoxaline_Workflow Start Ethyl 2-(quinoxalin-2-yl)acetate React Hydrolysis (LiOH, THF/H2O, 0-10°C) Start->React Split Workup Decision Point React->Split Acidify Acidify to pH 2.0 (Standard Workup) Split->Acidify Risky Conc Concentrate under Vacuum (Keep T < 25°C) Split->Conc Optimized FreeAcid Free Acid Species (Unstable Zwitterion) Acidify->FreeAcid Decarbox DECARBOXYLATION (Loss of CO2) FreeAcid->Decarbox Spontaneous Byproduct 2-Methylquinoxaline (Dead End / Low Yield) Decarbox->Byproduct Precip Antisolvent Crash-out (Acetone/IPA) Conc->Precip Final Lithium Salt Product (>95% Yield, Stable) Precip->Final

Caption: Figure 1. Kinetic vs. Thermodynamic pathways. Acidification promotes the zwitterionic mechanism leading to decarboxylation.

Optimized Experimental Protocol

Objective: Hydrolysis of ethyl 2-(quinoxalin-2-yl)acetate to the lithium salt with >95% purity.

Reagents
  • Substrate: Ethyl 2-(quinoxalin-2-yl)acetate (1.0 equiv)[1]

  • Base: LiOH[1][2][3][4]·H₂O (1.05 – 1.10 equiv) — Do not use large excess.[1]

  • Solvent: THF (HPLC grade) and Deionized Water.

  • Antisolvent: Acetone or Isopropanol (IPA), cooled to 0°C.[1]

Step-by-Step Methodology
  • Preparation: Dissolve the starting ester in THF (5 mL per mmol).

  • Activation: Prepare a solution of LiOH·H₂O in the minimum amount of water necessary to dissolve it.

  • Reaction (The "Cold Stream"):

    • Cool the THF ester solution to 0°C in an ice bath.

    • Add the aqueous LiOH dropwise over 10 minutes.

    • Why? Exotherms at this stage can trigger immediate decarboxylation.

  • Monitoring: Stir at 0–5°C. Monitor by TLC or HPLC. Reaction typically completes in 30–60 minutes due to the Li+/THF acceleration effect [1].

  • Workup (The Critical Deviation):

    • Do NOT acidify.

    • Concentrate the mixture under reduced pressure (Rotavap bath < 25°C) to remove THF. You will be left with an aqueous slurry.

  • Isolation:

    • Add 10 volumes of cold Acetone or IPA to the aqueous residue.

    • The lithium salt is insoluble in organic solvents and will precipitate as a white/off-white solid.

    • Filter under inert gas (Nitrogen/Argon) if possible to avoid moisture uptake.[5]

  • Drying: Dry in a vacuum oven at ambient temperature (20–25°C). Do not heat.

Troubleshooting Guide

Use this table to diagnose specific failure modes based on your observations.

SymptomProbable CauseCorrective Action
Yield < 50% & "Sweet" Smell Decarboxylation. The sweet smell is often 2-methylquinoxaline. Caused by heating or acidification.Strict Temp Control: Never exceed 25°C. pH Control: Ensure you are isolating the salt, not the acid. Check NMR for a singlet at ~2.7 ppm (methyl group).
Product is a Sticky Gum Residual Water/Solvent. Lithium salts are hygroscopic and hold onto water tenaciously.Lyophilization: Freeze-dry the aqueous residue instead of using antisolvent. Alternatively, triturate the gum with dry Et₂O or Hexane to induce crystallization.[1]
Incomplete Conversion Phase Transfer Issue. The base is in water; the ester is in THF.Increase THF Ratio: Ensure the reaction is a single phase or a very fine emulsion. The Li+ cation helps, but vigorous stirring is required.[1]
Product turns yellow/brown Oxidation/Light Sensitivity. Quinoxalines can be photosensitive.Protect from Light: Wrap flask in foil. Store the final salt under Argon in the dark.

Frequently Asked Questions (FAQ)

Q: Why use Lithium Hydroxide instead of Sodium Hydroxide? A: Two reasons. First, LiOH in THF/Water systems has been shown to accelerate hydrolysis rates compared to NaOH due to specific coordination effects with the solvent, allowing for milder (colder) conditions [1].[1] Second, lithium salts of carboxylic acids often have better solubility profiles for subsequent coupling reactions (e.g., amide coupling) in organic solvents than their sodium counterparts.[1]

Q: Can I store the free acid if I keep it cold? A: It is highly risky. The half-life of 2-heteroaryl acetic acids varies, but many decarboxylate significantly even at -20°C over weeks. The lithium salt is thermodynamically stable and is the industry standard for storage.

Q: I need the free acid for a specific mechanism. How do I generate it safely? A: Generate it in situ. Store the lithium salt. When ready to react, suspend the salt in your solvent, add 1.0 equiv of dry HCl (e.g., in Dioxane) or p-TsOH, stir for 5 minutes at 0°C, and proceed immediately to the next step (e.g., addition of an amine or coupling reagent).[1]

Q: How do I determine the purity of the salt? A: qNMR (Quantitative NMR) using an internal standard (like maleic acid or dimethyl sulfone) in D₂O is the most reliable method. HPLC can be misleading if the salt dissociates or decarboxylates on the column; if using HPLC, use a buffered mobile phase (pH ~7).[1]

References

  • Hayashi, N., et al. (2021).[1][3] "Efficiency of Lithium Cations in Hydrolysis Reactions of Esters in Aqueous Tetrahydrofuran." Chemical and Pharmaceutical Bulletin, 69(6), 582–585.[1][3] [1]

  • Button, R. G., & Taylor, P. J. (1973).[1][6] "The decarboxylation of some heterocyclic acetic acids. Part II. Direct and indirect evidence for the zwitterionic mechanism."[6] Journal of the Chemical Society, Perkin Transactions 2, 557-567.[1][6]

  • Tovar-Roman, C. E., et al. (2026).[1][7][8] "Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity." Chemistry & Biodiversity, 23(1).[1][7][8] [1][7]

Sources

Optimization

troubleshooting hygroscopicity issues with lithium quinoxaline acetate

Technical Support Center: Lithium Quinoxaline Acetate (LQA) Subject: Troubleshooting Hygroscopicity, Handling, and Stability for LQA Case ID: LQA-HYG-001 Support Tier: Senior Application Scientist Executive Summary: The...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Lithium Quinoxaline Acetate (LQA)

Subject: Troubleshooting Hygroscopicity, Handling, and Stability for LQA Case ID: LQA-HYG-001 Support Tier: Senior Application Scientist

Executive Summary: The Nature of the Beast

You are encountering difficulties with Lithium Quinoxaline Acetate (LQA) because you are fighting thermodynamics. This compound combines a quinoxaline core (a nitrogen-containing heterocycle) with a lithium carboxylate tail.

  • The Root Cause: Lithium ions (

    
    ) have an exceptionally high charge density and hydration enthalpy (approx. -520 kJ/mol). When paired with the polar acetate group, the crystal lattice energy is easily overcome by the energy gained from binding atmospheric water.
    
  • The Result: LQA is not just hygroscopic; it is deliquescent . It will adsorb moisture from the air until it dissolves in its own sorbed water, turning from a free-flowing powder into a sticky gum or "goo" within minutes at

    
     Relative Humidity (RH).
    

This guide provides the protocols to stabilize, weigh, and recover your material.

Troubleshooting Guide (Q&A)

Q1: "My material turned into a sticky gum on the balance. Is it ruined?"

Status: Recoverable (Usually) Diagnosis: You have formed a non-stoichiometric hydrate or a concentrated aqueous solution on the surface. The Fix:

  • Do NOT attempt to scrape it off with a metal spatula (it will smear).

  • Do NOT add more solvent to "wash" it unless you plan to recrystallize immediately.

  • Protocol: Dissolve the entire "goo" in a minimum amount of HPLC-grade Methanol or Acetonitrile . Transfer to a round-bottom flask and perform a zeotropic distillation (azeotropic drying) using Toluene or perform lyophilization (freeze-drying) if available.

  • Prevention: See the Handling Workflow below.

Q2: "My NMR spectrum shows a shifting water peak and broad signals. Is the compound degrading?"

Status: Likely Artifact Diagnosis:


 coordinates tightly with water. In DMSO-

, the water peak (usually at 3.33 ppm) can shift significantly or broaden due to exchange with the lithium center. Verification:
  • Check Purity: Look for new peaks in the aromatic region (7.5–9.0 ppm). If the quinoxaline ring protons remain distinct and integrated correctly relative to the acetate

    
    , the compound is intact.
    
  • Check Hydrolysis: If you see a new singlet appearing around 2.0 ppm (free acetic acid) or shifts in the pyrazine ring, hydrolysis may have occurred (rare for acetates, but possible under acidic/wet conditions).

  • Action: Run a

    
     shake. If the broad peaks disappear/merge, it is just water coordination.
    
Q3: "I weighed 100 mg, but my reaction yield implies I only added 80 mg. Why?"

Status: Stoichiometry Error Diagnosis: You weighed "wet" mass. Commercial or stored LQA can easily contain 10–20% water by weight without appearing wet. The Fix:

  • Quantitative Correction: You must determine the Lithium Content or Water Content (Karl Fischer titration) before critical steps.

  • Quick Calculation: If KF is unavailable, assume a dihydrate (

    
    ) for rough calculations if the material has been exposed to air, but this is risky.
    
  • Gold Standard: Dry the material (see Table 2) immediately before weighing, or weigh inside a glovebox.

Operational Workflows

Workflow A: Handling & Weighing Protocol

This decision tree guides you through the weighing process based on your available equipment.

LQA_Handling Start Start: Weighing LQA CheckEnv Check Environment Start->CheckEnv Glovebox Is Glovebox Available? CheckEnv->Glovebox GB_Yes Use Glovebox (Ar/N2) Glovebox->GB_Yes Yes GB_No Benchtop Handling Glovebox->GB_No No Weigh_GB Weigh directly into reaction vessel GB_Yes->Weigh_GB Seal Seal with Septum before removal Weigh_GB->Seal Prep Pre-weigh boat/vessel Calculate target mass GB_No->Prep Speed Speed Protocol: <30 seconds exposure Prep->Speed Desiccant Use 'Static Gun' to reduce static/clumping Speed->Desiccant Correction Perform KF Titration on aliquot to correct mass Desiccant->Correction

Figure 1: Decision matrix for handling hygroscopic Lithium Quinoxaline Acetate to ensure stoichiometric accuracy.

Technical Data & Reference Tables

Table 1: Solvent Compatibility for LQA

Use this to select solvents for synthesis or recovery.

Solvent ClassRecommended?Notes
Alcohols (MeOH, EtOH) YES Excellent solubility. Use for transfer/cleaning. Note: Hard to dry completely.
Aprotic Polar (DMSO, DMF) YES Good solubility. Best for biological assays.
Nitriles (Acetonitrile) MODERATE Good for recrystallization. Can be azeotropically dried.
Ethers (THF, Et2O) NO Poor solubility. LQA will oil out or form sticky gums.
Chlorinated (DCM, Chloroform) NO Insoluble. Useful for washing away non-polar impurities if LQA is solid.
Table 2: Drying & Recovery Protocols

Choose the method based on your downstream application.

MethodConditionsSuitabilityRisk
Vacuum Oven 40–50°C, <1 mbar,

trap
Routine Drying Low. Avoid >60°C to prevent decarboxylation.
Lyophilization Freeze in water/t-BuOH, <0.1 mbarRecovery from "Goo" Best for restoring fluffy powder form.
Azeotropic Distillation Reflux with Toluene, Dean-StarkBulk Scale Up High. Requires removal of high-boiling toluene later.
Desiccator Room Temp,

or KOH
Storage Only Too slow for "wet" material; good for maintenance.

References

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][3] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] Link

    • Core reference for the hygroscopicity classification of lithium salts and counter-ion selection.
  • Bastin, R. J., et al. (2000). "Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities". Organic Process Research & Development, 4(5), 427-435. Link

    • Discusses the impact of counter-ions (like Lithium) on physical properties like deliquescence.
  • Sperry, J. B., et al. (2010). "Lithium Salts: A Practical Guide for the Organic Chemist". Organic Process Research & Development. Provides context on the handling of lithium organics in synthesis.
  • Cheng, Y., et al. (2022). "Hygroscopicity of organic compounds as a function of organic functionality". Atmospheric Chemistry and Physics. Link

    • Mechanistic insight into how carboxylate/heterocycle functional groups drive w

Sources

Troubleshooting

purification methods for lithium(1+) 2-(quinoxalin-2-yl)acetate from reaction mixtures

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: #PUR-8492 Subject: Purification protocols for Lithium(1+) 2-(quinoxalin-2-yl)acetate Status: Open Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Organic Synthesis & Purification Division Ticket ID: #PUR-8492 Subject: Purification protocols for Lithium(1+) 2-(quinoxalin-2-yl)acetate Status: Open Assigned Specialist: Senior Application Scientist[1][2]

User Query

"I am synthesizing Lithium(1+) 2-(quinoxalin-2-yl)acetate via the hydrolysis of the corresponding ethyl ester using LiOH. The reaction works, but I am struggling to isolate the pure salt. It often comes out as a hygroscopic oil or contains excess inorganic salts.[1][2] Recrystallization from pure ethanol failed.[1][2] Please advise on a robust purification workflow."

Technical Response Guide

Hello,

Thank you for contacting the Purification Support Team. The isolation of lithium salts of heteroaromatic carboxylates, such as Lithium(1+) 2-(quinoxalin-2-yl)acetate , presents a unique set of challenges due to the high lattice energy of lithium salts and the lipophilic nature of the quinoxaline core.

Below is a technical guide structured to address your specific issues with oiling out and inorganic contamination.

Part 1: The Core Protocol (Anti-Solvent Precipitation)

The Logic: Lithium salts are highly soluble in water and lower alcohols (MeOH) but poorly soluble in ketones (Acetone) and ethers.[1] The quinoxaline ring adds some lipophilicity, but the ionic headgroup dominates the solubility profile. Direct recrystallization from ethanol often fails because the salt is too soluble in it, or it forms a solvate that refuses to crystallize.

Recommended Workflow:

  • Reaction Termination: Ensure the hydrolysis is complete (monitor via TLC/LC-MS).

  • Solvent Exchange: Evaporate the reaction mixture (likely THF/Water or MeOH/Water) to near dryness under reduced pressure.

    • Critical Step: Do not dry to a hard solid yet; leave it as a concentrated syrup.[1][2]

  • Dissolution: Redissolve the residue in the minimum volume of Methanol (MeOH).

    • Note: If inorganic salts (LiOH/LiCl) are present, they may not dissolve fully in MeOH.[1] Filter the MeOH solution through a 0.45 µm PTFE filter to remove bulk inorganics.[1][2]

  • Precipitation (The "Crash"):

    • Place the MeOH solution in a rapidly stirring flask.

    • Slowly add Acetone or Diethyl Ether (ratio 1:10 v/v relative to MeOH) dropwise.[1][2]

    • A precipitate should form.[1][2][3][4] If an oil forms instead, stop stirring and sonicate.[1]

  • Isolation: Filter the solid under nitrogen (to prevent moisture absorption) and wash with cold Acetone.

Part 2: Troubleshooting Guide (FAQs)

Use this decision matrix to troubleshoot specific failure modes.

Issue 1: "The product is an oil/gum, not a solid."

Diagnosis: This is "oiling out," common with lithium salts due to solvent entrapment or impurities lowering the melting point. Corrective Action:

  • Trituration: Decant the supernatant.[1][2] Add fresh Diethyl Ether or MTBE to the oil.[1][2] Sonicate vigorously for 10-15 minutes. The mechanical energy often induces crystallization.[1][2]

  • Azeotropic Drying: The oil may contain water.[1][2] Dissolve in anhydrous Ethanol/Toluene and evaporate to remove trace water, then re-attempt precipitation.[1]

Issue 2: "The product has high pH / Excess LiOH."

Diagnosis: You used an excess of LiOH for the hydrolysis, and it co-precipitated. Corrective Action:

  • Resin Desalting (Highly Recommended): Pass the aqueous solution of your crude salt through a column of Diaion HP-20 or SP-207 (styrenic adsorbent resins).[1][2]

    • Protocol: Load sample in water -> Wash with water (removes LiOH/LiCl) -> Elute product with 10-50% MeOH/Water.[1][2]

    • Why: The inorganic salts wash through, while the lipophilic quinoxaline core binds to the resin until the organic solvent is added.

Issue 3: "The product is yellow/brown."

Diagnosis: Quinoxaline derivatives are naturally prone to oxidation or trace polymerization, leading to color.[1][2] Corrective Action:

  • Carbon Treatment: Before salt formation (i.e., at the free acid or ester stage), treat the solution with activated charcoal.

  • Warning: Do not use charcoal on the final Lithium salt in water, as losses due to adsorption can be high.[2]

Part 3: Advanced Purification (High Purity Requirements)

For pharmaceutical-grade purity (>99.5%), precipitation is rarely sufficient.[1][2]

Method: Reverse-Phase Flash Chromatography (C18)[1][2]
  • Stationary Phase: C18 (Octadecylsilane).[1][2]

  • Mobile Phase A: Water (10mM Ammonium Bicarbonate - volatile buffer).[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% to 30% B over 20 minutes.

  • Post-Process: Pool fractions and Lyophilize (Freeze-dry).[1][2]

    • Note: Lyophilization is superior to rotary evaporation for lithium salts, producing a fluffy, easy-to-handle powder rather than a glass.[1]

Part 4: Visual Workflow (Decision Tree)

The following diagram illustrates the logical flow for purifying the reaction mixture based on the observed state of the crude product.

PurificationWorkflow Start Crude Reaction Mixture (Li-Quinoxaline Acetate) Evap Evaporate to Syrup Start->Evap SolventCheck Dissolve in Min. MeOH Evap->SolventCheck Filter Filter Inorganics (Remove excess LiOH/LiCl) SolventCheck->Filter Insolubles present Precip Add Anti-Solvent (Acetone/Ether) SolventCheck->Precip Clear solution Filter->Precip Result Solid formed? Precip->Result Success Filter & Dry (Target Product) Result->Success Yes Oiling Oiling Out Detected Result->Oiling No (Gum/Oil) Triturate Triturate w/ Et2O & Sonicate Oiling->Triturate Triturate->Success Crystallizes Resin Use HP-20 Resin (If high inorganic content) Triturate->Resin Fails/Impure Resin->Success

Caption: Decision matrix for the isolation of Lithium 2-(quinoxalin-2-yl)acetate, addressing solubility and physical state issues.

Part 5: Data & Specifications

Table 1: Solubility Profile of Lithium 2-(quinoxalin-2-yl)acetate (Estimated)

SolventSolubilityUsage in Protocol
Water HighReaction medium / Lyophilization
Methanol HighPrimary solvent for purification
Ethanol ModeratePotential recrystallization (often fails)
Acetone Very LowAnti-solvent (Precipitation)
Diethyl Ether InsolubleWashing / Trituration
THF LowReaction co-solvent

References

  • General Purification of Lithium Salts

    • Method: "Methods of purifying lithium salts of organic acids."[1][2][5] US Patent 6,248,883.[1][2]

    • Relevance: Establishes the use of organic complexing solvents and anti-solvent techniques for lithium carboxylates.[2]

    • Source:[1]

  • Quinoxaline Synthesis & Handling

    • Context: "Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity." Chemistry & Biodiversity, 2026.[1][2][6][7]

    • Relevance: Describes the handling of the quinoxaline-2-yl acet
    • Source:[1]

  • Removal of Excess Lithium Hydroxide

    • Method: "High purity lithium carboxylate crystal and method for producing the same." US Patent Application 20050047984.[1][2]

    • Relevance: Details the removal of excess LiOH and LiCl using specific solvent washes and crystalliz
    • Source:[1]

Sources

Optimization

Technical Support Center: Thermal Stability of Quinoxaline Battery Materials

This guide serves as a specialized technical support interface for researchers optimizing quinoxaline-based organic electrode materials. It addresses the dual challenges of intrinsic thermal decomposition (during process...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support interface for researchers optimizing quinoxaline-based organic electrode materials. It addresses the dual challenges of intrinsic thermal decomposition (during processing) and thermal-induced dissolution (during operation).

Current Status: Online 🟢 Agent: Dr. Aris Thorne, Senior Application Scientist Case ID: QX-THERM-OPT-01

Core Directive & Executive Summary

The Challenge: Quinoxaline derivatives (Qx) offer high theoretical capacities via multi-electron redox centers (C=N groups). However, they suffer from two distinct thermal failure modes:

  • Operational Instability (60°C – 100°C): Elevated temperatures exponentially increase the solubility of small-molecule quinoxalines in organic electrolytes, causing rapid capacity fade (Shuttle Effect).

  • Intrinsic Volatility/Decomposition (>250°C): During electrode drying or sintering, low molecular weight derivatives may sublime or degrade before forming a stable cathode matrix.

The Solution: We move beyond simple "optimization" to molecular immobilization and interface passivation .

Diagnostic Workflows & Troubleshooting

Module A: Molecular Engineering & Synthesis

User Issue: “My active material loses mass during the vacuum drying step at 120°C.”

Root Cause: Small molecule quinoxalines (monomers) often have low sublimation points. You are likely subliming your active material, not just removing water.

Troubleshooting Protocol:

  • Check TGA Onset: Run Thermogravimetric Analysis (TGA) on your pristine powder. If 5% weight loss occurs <150°C, your molecule is too volatile.

  • Polymerization Strategy: Switch from monomeric quinoxaline to Poly(phenylquinoxaline) (PPQ) . The rigid backbone raises the glass transition temperature (

    
    ) and decomposition temperature (
    
    
    
    ) significantly.
  • Ligand Functionalization: If polymerization is not an option, add polar groups (e.g., -COOH, -OH) to increase intermolecular hydrogen bonding, or bulky groups (e.g., tert-butyl) to increase molecular weight and reduce volatility.

Q&A: Synthesis Stabilization

Q: Does increasing conjugation length improve thermal stability? A: Yes. Trimerizing quinoxaline (3Q) creates a discotic structure.[1][2] This enhances


-

stacking, which requires more thermal energy to disrupt, thereby raising the melting and sublimation points. However, ensure the trimer remains soluble enough for purification before electrode casting.
Module B: Electrode Fabrication & Processing

User Issue: “The electrode film peels off the current collector after drying at high temperatures.”

Root Cause: Thermal mismatch between the binder and the active material, or "binder migration" where the binder floats to the surface during rapid solvent evaporation.

Troubleshooting Protocol:

  • Binder Selection: Switch from PVDF (Polyvinylidene fluoride) to Polyimide (PI) or PTFE for operations >60°C. PI offers superior adhesion and thermal stability up to 400°C.

  • Step-Drying: Do not jump to 120°C. Use a gradient:

    • Step 1: 60°C for 2 hours (Solvent evaporation).

    • Step 2: 80°C for 2 hours (Binder setting).

    • Step 3: 110°C under vacuum overnight (Trace water removal).

Module C: Operational Stability (High-T Cycling)

User Issue: “Capacity drops by 50% within 20 cycles when running at 60°C, but is stable at 25°C.”

Root Cause: Thermal-induced dissolution.[3] The solubility of organic species in carbonate electrolytes (EC/DEC) follows an Arrhenius-like dependence. At 60°C, you are actively washing your active material out of the cathode.

Troubleshooting Protocol:

  • Electrolyte Modification:

    • High Concentration Electrolyte (HCE): Increase salt concentration (e.g., LiTFSI) to >3 M. This reduces the "free solvent" available to dissolve the quinoxaline.

    • Solid-State Electrolyte (SSE): Transition to a polymer-based electrolyte (e.g., PEO-based or a Quinoxaline-based Solid State Electrolyte - QSSE). If there is no liquid solvent, there is no dissolution.

  • Separator Check: Use a glass fiber separator instead of Celgard at high temperatures to act as a physical reservoir, or coat the separator with conductive carbon to trap dissolved species (interlayer strategy).

Data Comparison: Electrolyte Impact on Thermal Cycling

Parameter1M LiPF6 (Carbonate)4M LiTFSI (Ether)Polymer Electrolyte (PEO)
Op. Temp 25°C60°C80°C
Solubility High (Shuttling)Low (Solvation limit)Negligible
Capacity Retention (100 cyc) ~40%~85%~92%
Thermal Risk FlammableLow VolatilityNon-flammable

Visualizing the Stabilization Logic

The following diagram illustrates the decision tree for enhancing thermal stability based on the specific failure mode observed.

Quinoxaline_Thermal_Stability Start Identify Thermal Failure Mode Processing_Fail Processing Failure (Mass loss during drying) Start->Processing_Fail Mass Loss Operational_Fail Operational Failure (Fade at >50°C) Start->Operational_Fail Capacity Fade Mech_Volatile Mechanism: Sublimation/Decomposition Processing_Fail->Mech_Volatile Mech_Dissolution Mechanism: Thermal Dissolution Operational_Fail->Mech_Dissolution Sol_Polymer Strategy 1: Polymerization (PPQ) (Immobilize Molecule) Mech_Volatile->Sol_Polymer Increase MW Sol_Binder Strategy 2: High-T Binder (Polyimide) (Structural Integrity) Mech_Volatile->Sol_Binder Improve Adhesion Sol_HCE Strategy 3: High Conc. Electrolyte (Suppress Solubility) Mech_Dissolution->Sol_HCE Reduce Free Solvent Sol_Separator Strategy 4: Carbon-Coated Separator (Physical Trapping) Mech_Dissolution->Sol_Separator Block Migration Result_Stable Optimized Thermal Stability Sol_Polymer->Result_Stable T_d > 400°C Sol_HCE->Result_Stable Stable Cycling

Caption: Decision matrix for selecting the correct stabilization strategy based on whether the failure is intrinsic (material loss) or operational (dissolution).

Advanced Protocol: Synthesis of Thermally Stable Poly(phenylquinoxaline) (PPQ)

This protocol creates a polymer matrix stable up to 450°C, solving the intrinsic volatility issue.

Reagents:

  • 3,3'-Diaminobenzidine (Tetraamine)

  • 1,4-Bis(phenylglyoxaloyl)benzene (Bis-diketone)

  • Solvent: m-Cresol[4]

Step-by-Step:

  • Dissolution: Dissolve 10 mmol of tetraamine in 50 mL of m-cresol in a 3-neck flask under Argon flow.

  • Addition: Add 10 mmol of bis-diketone slowly at room temperature. Stir for 1 hour.

  • Cyclization (The Critical Thermal Step): Heat the solution to 200°C for 4 hours.

    • Note: This high temperature drives the condensation reaction to completion, forming the pyrazine rings. If you do not reach 200°C, you will have uncyclized "open" segments that are thermally unstable.

  • Precipitation: Pour the hot viscous solution into methanol to precipitate the yellow fibrous polymer.

  • Purification: Soxhlet extraction with methanol for 24 hours to remove oligomers.

  • Drying: Vacuum dry at 150°C for 12 hours. (Since

    
     is often >250°C, this drying temp is safe).
    

Validation:

  • FTIR: Confirm disappearance of carbonyl (C=O) peak at ~1680 cm⁻¹ and appearance of C=N stretch at ~1580 cm⁻¹.

  • TGA: Run TGA in

    
    . 5% weight loss temperature (
    
    
    
    ) should be >450°C.

References

  • Loh, K. P., et al. (2023).[5] Perspectives on the Redox Chemistry of Organic Electrode Materials in Lithium Batteries. Chinese Chemical Society. Link

  • Beda, A., et al. (2020). Design of Organic Cathode Material Based on Quinone and Pyrazine Motifs for Rechargeable Lithium and Zinc Batteries. National Institutes of Health (PMC). Link

  • Lobinsky, A. A., et al. (2023). Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. OSTI.GOV.[2] Link

  • Gubler, U., et al. (2025). Structure, Thermal Properties and Proton Conductivity of the Sulfonated Polyphenylquinoxalines. National Institutes of Health (PMC). Link

  • Sanford, M. S., et al. (2023). Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society.[6] Link

Sources

Reference Data & Comparative Studies

Validation

Technical Comparison Guide: 1H NMR Profiling of Lithium(1+) 2-(quinoxalin-2-yl)acetate

Executive Summary This guide provides a definitive technical framework for the characterization of Lithium(1+) 2-(quinoxalin-2-yl)acetate (hereafter referred to as Li-QxA ). As a salt form of the biologically active quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a definitive technical framework for the characterization of Lithium(1+) 2-(quinoxalin-2-yl)acetate (hereafter referred to as Li-QxA ). As a salt form of the biologically active quinoxaline-2-acetic acid, this compound presents unique solubility and stability profiles compared to its ester and free acid analogs.

Key Technical Insight: The primary challenge in characterizing Li-QxA is the high acidity of the


-methylene protons (C2-CH2). In protic deuterated solvents (e.g., 

,

), these protons undergo rapid Hydrogen-Deuterium (H/D) exchange, leading to signal disappearance. This guide establishes anhydrous DMSO-d6 as the gold-standard solvent for accurate quantitation.

Comparative Analysis: Salt vs. Precursors

To validate the identity of Li-QxA, it must be compared against its synthetic precursors: the Ethyl Ester (starting material) and the Free Acid (protonated form).

Table 1: Chemical Shift Comparison ( ppm)
FeatureTarget: Lithium Salt (Li-QxA) Alt 1: Ethyl Ester Alt 2: Free Acid
Solvent System DMSO-d6 (Recommended)CDCl3 DMSO-d6
Solubility High (Polar/Ionic)High (Lipophilic)Moderate

-Methylene (-CH2-)
3.95 - 4.05 ppm (s, 2H) 4.15 ppm (s, 2H)4.10 ppm (s, 2H)
Aromatic Ring (H5-H8) 7.60 - 8.10 ppm (m, 4H)7.70 - 8.15 ppm (m, 4H)7.65 - 8.10 ppm (m, 4H)
H-3 Proton Absent (Substituted)Absent (Substituted)Absent (Substituted)
Carboxyl/Ester Group None (Carboxylate Anion)1.25 (t), 4.20 (q)12.5 - 13.0 (br s, COOH)
Stability (H/D Exchange) Unstable in D2O Stable in CDCl3Moderate in CD3OD
Mechanistic Differentiators
  • Shielding Effect: The formation of the carboxylate anion (

    
    ) in the Lithium salt increases electron density near the methylene group, typically causing a slight upfield shift  (0.1 - 0.2 ppm) compared to the electron-withdrawing ester group in 
    
    
    
    .
  • Solvent Lock: The Lithium salt is insoluble in

    
    . Attempting to run this sample in chloroform will result in a blank spectrum (except for solvent residuals).
    
  • Acid Proton: The disappearance of the broad carboxylic acid singlet (~12.8 ppm) confirms the full conversion from Free Acid to Lithium Salt.

Experimental Protocols

Protocol A: Synthesis & Isolation for NMR

Objective: Generate a high-purity lithium salt sample free of paramagnetic impurities (which broaden NMR lines).

  • Hydrolysis: Dissolve 1.0 eq of Ethyl 2-(quinoxalin-2-yl)acetate in THF:Water (3:1).

  • Lithiation: Add 1.05 eq of LiOH·H2O at 0°C. Stir for 2 hours.

  • Workup (Critical):

    • Concentrate in vacuo to remove THF.

    • Lyophilize the aqueous phase directly to obtain the crude lithium salt.

    • Purification: Triturate the solid with cold diethyl ether (removes unreacted ester).

    • Drying: Dry under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace water. Note: Residual water interferes with the integration of the methylene peak in DMSO.

Protocol B: NMR Sample Preparation (The "Dry-Box" Method)

Objective: Prevent atmospheric moisture absorption and H/D exchange.

  • Solvent Choice: Use DMSO-d6 (99.9% D) from a freshly opened ampoule.

  • Massing: Weigh ~10 mg of Li-QxA into a clean vial.

  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved (solution should be clear yellow/orange).

  • Transfer: Filter through a cotton plug into the NMR tube if any turbidity remains.

  • Acquisition: Run the spectrum immediately. Set relaxation delay (

    
    ) to 
    
    
    
    seconds to ensure accurate integration of the quaternary carbons if running
    
    
    .

Structural Logic & Signaling Pathways

The following diagrams illustrate the workflow and the structural assignment logic used to validate the compound.

Diagram 1: Characterization Workflow

This workflow ensures that the instability of the


-protons does not compromise the data integrity.

G Start Crude Li-QxA Sample Solubility Solubility Test Start->Solubility Choice_CDCl3 CDCl3 (Insoluble) Solubility->Choice_CDCl3 Non-polar Choice_D2O D2O (Risk: H/D Exchange) Solubility->Choice_D2O Polar Choice_DMSO DMSO-d6 (Optimal) Solubility->Choice_DMSO Polar Aprotic Choice_CDCl3->Solubility Fail Acquisition 1H NMR Acquisition (ns=16, d1=5s) Choice_D2O->Acquisition Choice_DMSO->Acquisition Analysis Signal Analysis Acquisition->Analysis Result_Exchange Missing CH2 Signal (False Negative) Analysis->Result_Exchange If D2O used Result_Valid Valid Spectrum CH2 @ 4.0 ppm Analysis->Result_Valid If DMSO used

Caption: Decision tree for solvent selection highlighting the critical risk of H/D exchange in D2O.

Diagram 2: Structural Assignment Logic

How to correlate the NMR signals to the specific structure of Li-QxA.

Structure Molecule Li-QxA Structure Region_Arom Aromatic Region (7.6 - 8.1 ppm) Molecule->Region_Arom Region_Aliph Aliphatic Region (3.9 - 4.1 ppm) Molecule->Region_Aliph Protons_Ring Quinoxaline Ring (4H) Multiplet Region_Arom->Protons_Ring Protons_CH2 Alpha-Methylene (2H) Singlet Region_Aliph->Protons_CH2 Verification Integration Ratio 2:1 (Ring:CH2) Protons_Ring->Verification Protons_CH2->Verification

Caption: Logic flow for assigning proton signals and verifying stoichiometry via integration.

Expert Commentary & Troubleshooting

The "Missing Methylene" Phenomenon

In basic aqueous conditions (


 with Li-salt), the 

-protons of 2-alkylquinoxalines are surprisingly acidic due to the electron-withdrawing nature of the pyrazine ring [1].
  • Observation: If you dissolve Li-QxA in

    
     and wait 1 hour, the singlet at ~4.0 ppm will decrease in intensity.
    
  • Mechanism: Base-catalyzed tautomerization allows Deuterium from the solvent to replace the Hydrogen.

  • Solution: strictly use DMSO-d6 for characterization. If

    
     is required for biological assays, prepare the solution immediately before use.
    
Impurity Profiling

Common impurities in the synthesis of Li-QxA include:

  • THF (Tetrahydrofuran): Multiplets at 1.85 ppm and 3.60 ppm.

  • Diethyl Ether: Triplet at 1.1 ppm, Quartet at 3.4 ppm.

  • Free Acid: If the lithiation was incomplete, a broad hump >12 ppm may appear.

References

  • Abraham, R. J., et al. (2006).[1] 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry.[1][2][3] Link

  • Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry. Link

  • Tovar-Román, C. E., et al. (2026). Synthesis of 2-(Quinoxalin-2-yl)acetamides and Their Preliminary Cytotoxic and Antibacterial Activity.[4] Chemistry & Biodiversity.[4][5] Link

  • More, P. M., et al. (2012).[6] To Study the Effect of Solvent on the Synthesis of Novel Quinoxaline Derivatives. Omics Online. Link

Sources

Comparative

FTIR Spectral Analysis of Quinoxaline-2-Acetic Acid Lithium Salt: A Comparative Technical Guide

Topic: FTIR Spectral Analysis of Quinoxaline-2-Acetic Acid Lithium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary In the development of qui...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectral Analysis of Quinoxaline-2-Acetic Acid Lithium Salt Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

In the development of quinoxaline-based pharmacophores, the transition from free acid to metal salt forms is a critical step for enhancing solubility and bioavailability. This guide provides an in-depth technical analysis of Quinoxaline-2-Acetic Acid Lithium Salt (QAA-Li) using Fourier Transform Infrared (FTIR) spectroscopy.[1] Unlike standard spectral libraries, this document focuses on the differential analysis required to validate salt formation, distinguishing the lithium species from its free acid precursor and sodium/potassium alternatives.

Introduction: The Analytical Context

Quinoxaline-2-acetic acid (QAA) is a vital scaffold in medicinal chemistry, often serving as a precursor for antimicrobial and anticancer agents. However, the free acid form often suffers from poor aqueous solubility. Converting QAA to its lithium salt (QAA-Li) alters its physicochemical profile, but verifying this transformation requires precise spectroscopic evidence.

Why FTIR? While NMR confirms the carbon-hydrogen skeleton, it is often blind to the cation-anion interaction in solution. FTIR, performed in the solid state, directly probes the carboxylate-metal coordination environment , making it the gold standard for verifying:

  • Complete deprotonation of the carboxylic acid.

  • The specific coordination geometry of the Lithium ion.[2]

  • Absence of hydration shells that often plague lithium salts.

Comparative Spectral Analysis: QAA vs. QAA-Li

The validation of QAA-Li relies on detecting specific "spectral shifts" that occur when the proton (


) is replaced by a lithium ion (

).
The Carboxyl Region (1800–1300 cm⁻¹)

This is the primary diagnostic region. The free acid is characterized by a carbonyl stretch (


) and a hydroxyl stretch (

). In the salt, these disappear and are replaced by carboxylate (

) resonance modes.
Functional GroupVibration ModeQAA (Free Acid) Wavenumber (cm⁻¹)QAA-Li (Lithium Salt) Wavenumber (cm⁻¹)Structural Insight
Carbonyl / Carboxylate

Stretch
1700 – 1730 cm⁻¹ (Strong)Absent Disappearance confirms loss of -COOH.

(Asymmetric)
N/A1580 – 1620 cm⁻¹ (Strong)The

bond order decreases from 2.0 to ~1.5 due to resonance.

(Symmetric)
N/A1390 – 1420 cm⁻¹ (Medium)The separation (

) between

and

indicates coordination type.
Hydroxyl

Stretch
2500 – 3300 cm⁻¹ (Broad)Absent (if anhydrous)Broad "hump" in acid spectrum disappears in pure dry salt.
The "Lithium Shift" vs. Sodium/Potassium Alternatives

A common error in drug development is assuming all salts look the same. Lithium, having a high charge density and small ionic radius (0.76 Å), forms more covalent interactions with oxygen than Sodium (1.02 Å) or Potassium (1.38 Å).

  • The

    
     Rule: 
    
    
    
    .
    • Ionic Salts (K/Na): Typically show a smaller

      
       closer to the free ion value.
      
    • Lithium Salts: Often exhibit a larger

      
        or a shift in the 
      
      
      
      band to higher frequencies compared to Na/K, due to the tighter "anchoring" of the oxygen atoms by Li.
  • Far-IR Region (300–500 cm⁻¹):

    • Li-O Stretch: Unique to the lithium salt, a distinct band often appears in the 400–500 cm⁻¹ region, corresponding to the Li-O cage vibration. This is absent in the free acid and Na/K salts.

Quinoxaline Ring Fingerprint

The aromatic core remains largely stable, providing internal standards for normalization.

  • 
     Ring Stretch:  1540 – 1560 cm⁻¹.
    
  • Aromatic

    
    :  3050 – 3080 cm⁻¹.
    
  • Out-of-Plane Deformation: 750 – 770 cm⁻¹ (characteristic of ortho-disubstituted benzene rings).

Experimental Protocol: Synthesis & Analysis

To ensure scientific integrity, the following protocol synthesizes the salt in situ for immediate analysis, minimizing hygroscopic degradation.

Step 1: Stoichiometric Neutralization
  • Dissolve 1.0 mmol of Quinoxaline-2-acetic acid in 5 mL of anhydrous methanol.

  • Separately, prepare a solution of 1.0 mmol Lithium Hydroxide Monohydrate (LiOH·H₂O) in 2 mL methanol.

  • Add the base dropwise to the acid solution under stirring at room temperature.

    • Note: Avoid excess base to prevent ring degradation.

  • Stir for 30 minutes. The solution may clarify as the salt forms.

Step 2: Isolation and Drying
  • Evaporate solvent under reduced pressure (Rotavap) at 40°C.

  • Critical Step: The resulting solid is likely hygroscopic. Dry in a vacuum oven at 60°C over

    
     for 12 hours to remove bound water.
    
    • Validation: Residual water will appear as a broad band at 3400 cm⁻¹, obscuring the analysis.

Step 3: FTIR Data Acquisition
  • Instrument: FTIR Spectrometer (e.g., Nicolet iS50 or equivalent).

  • Method: Diamond ATR (Attenuated Total Reflectance) is preferred over KBr pellets for lithium salts to prevent ion exchange with KBr and moisture absorption.

  • Parameters:

    • Resolution: 4 cm⁻¹

    • Scans: 64

    • Range: 4000 – 400 cm⁻¹[1][3]

Visualization of Analytical Logic

The following diagram illustrates the decision logic for validating the QAA-Li structure based on spectral features.

FTIR_Analysis_Logic Start Sample Spectrum Acquired Check_1700 Check 1700-1730 cm⁻¹ (Carbonyl Region) Start->Check_1700 Decision_Acid Strong Peak Present? (Free Acid Impurity) Check_1700->Decision_Acid Check_COO Check 1580-1620 cm⁻¹ (Carboxylate Region) Decision_Acid->Check_COO No Result_Fail REPROCESS: Incomplete Reaction or Hydrolysis Decision_Acid->Result_Fail Yes Decision_Salt Strong Asymmetric Stretch Present? Check_COO->Decision_Salt Check_FarIR Check 400-500 cm⁻¹ (Far IR Region) Decision_Salt->Check_FarIR Yes Decision_Salt->Result_Fail No Decision_Li New Band vs Na/K? (Li-O Stretch) Check_FarIR->Decision_Li Result_Valid VALIDATED: Quinoxaline-2-acetic acid Lithium Salt Decision_Li->Result_Valid Yes Decision_Li->Result_Fail No (Likely Na/K or Mix)

Caption: Logical flow for validating QAA-Li salt formation using FTIR spectral markers.

References

  • Muthuselvi, C., et al. (2018).[1] FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Asian Journal of Applied Sciences. Link

    • Citation for Quinoxaline ring characteristic vibr
  • Thermo Fisher Scientific. (2020). FTIR characterization of lithium salts in an inert atmosphere. Link

    • Citation for handling hygroscopic lithium salts and Li-O spectral fe
  • Allen, R. N., et al. (2007). Vibrational analysis of complexes of urate with IA group metal cations (Li+, Na+ and K+). Spectrochimica Acta Part A. Link

    • Citation for the comparative spectral shifts between Lithium, Sodium, and Potassium carboxyl
  • ChemicalBook. Quinoxaline IR Spectrum Data. Link

    • Reference for the baseline spectrum of the parent quinoxaline heterocycle.

Sources

Validation

A Comparative Guide to the Electrochemical Performance of Novel Quinoxaline-Acetate Based Lithium Electrolytes vs. Traditional Lithium Salts

Introduction: The Pivotal Role of the Lithium Salt in Battery Performance The electrolyte, often referred to as the "lifeblood" of a lithium-ion battery, is a critical determinant of its performance, safety, and lifespan...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pivotal Role of the Lithium Salt in Battery Performance

The electrolyte, often referred to as the "lifeblood" of a lithium-ion battery, is a critical determinant of its performance, safety, and lifespan.[1] At the heart of the electrolyte is the lithium salt, which provides the lithium ions that shuttle between the anode and cathode during charge and discharge cycles. For decades, the industry has been dominated by a select few "traditional" salts, most notably lithium hexafluorophosphate (LiPF₆). While LiPF₆ offers a good balance of properties, it is not without its drawbacks, including poor thermal stability and a susceptibility to hydrolysis which can generate harmful hydrofluoric acid (HF).[2]

This has spurred intensive research into novel lithium salts and electrolyte additives that can overcome these limitations and unlock higher energy densities, faster charging, and enhanced safety.[1][2] This guide provides a comparative analysis of the electrochemical performance of a conceptual novel electrolyte system based on lithium quinoxaline acetate against traditional lithium salts such as LiPF₆, lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), and lithium tetrafluoroborate (LiBF₄).

While "lithium quinoxaline acetate" is not a widely commercialized salt, this guide will explore its potential performance by examining the known properties of its constituent functional groups: the electron-accepting quinoxaline moiety and the SEI-stabilizing acetate anion. This analysis is intended for researchers, scientists, and drug development professionals interested in the frontiers of electrolyte design.

Molecular Structure: A Tale of Two Chemistries

The fundamental differences in electrochemical behavior between lithium quinoxaline acetate and traditional salts can be traced back to their molecular structures.

cluster_traditional Traditional Lithium Salts cluster_novel Conceptual Lithium Quinoxaline Acetate LiPF6 LiPF₆ LiTFSI LiTFSI LiBF4 LiBF₄ LiQA Lithium Quinoxaline Acetate Quinoxaline Quinoxaline Moiety (Electron-Accepting) LiQA->Quinoxaline Acetate Acetate Anion (SEI-Forming) LiQA->Acetate Li_ion Li⁺ Li_ion->LiPF6  Forms inorganic  SEI components Li_ion->LiQA  Potential for tailored  organic/inorganic SEI

Caption: Molecular structure comparison.

Traditional salts like LiPF₆ and LiBF₄ are inorganic, while LiTFSI has a more complex organic anion. Lithium quinoxaline acetate, as a conceptual material, combines a nitrogen-containing heterocyclic quinoxaline structure with a carboxylate (acetate) anion. This unique combination suggests a potential for multifunctional behavior, where the quinoxaline component could influence the electrolyte's redox properties and stability, while the acetate component could play a significant role in forming a stable solid electrolyte interphase (SEI) on the anode.[3]

Comparative Electrochemical Performance

The performance of a lithium salt is evaluated across several key metrics. The following sections compare the known properties of traditional salts with the anticipated performance of a lithium quinoxaline acetate-based system.

Ionic Conductivity

Ionic conductivity is a measure of how efficiently lithium ions can move through the electrolyte.[4] Higher conductivity generally leads to better rate capability and performance at low temperatures.

Salt / SystemTypical Ionic Conductivity (mS/cm)Key Influencing Factors
LiPF₆ 8 - 12Good dissociation in carbonate solvents.[5]
LiTFSI 6 - 10Larger anion size can increase viscosity.
LiBF₄ 4 - 8Lower conductivity compared to LiPF₆.
Lithium Acetate (as additive) Can enhance conductivity in some systems.[6]Influences solvation environment of Li⁺.
Lithium Quinoxaline Acetate (Inferred) ModerateThe large, organic nature of the quinoxaline acetate anion might increase viscosity, potentially lowering conductivity compared to LiPF₆. However, specific interactions with solvents could mitigate this.

Insight: While LiPF₆ sets a high benchmark for ionic conductivity, the larger, more complex anion of a quinoxaline-based salt may lead to higher viscosity and consequently lower conductivity. However, the use of low-viscosity co-solvents could potentially compensate for this.

Electrochemical Stability Window (ESW)

The ESW defines the voltage range within which the electrolyte remains stable without undergoing oxidative or reductive decomposition. A wider ESW is crucial for high-voltage battery chemistries.

Salt / SystemAnodic Stability Limit (V vs. Li/Li⁺)Cathodic Stability Limit (V vs. Li/Li⁺)
LiPF₆ ~4.5 V~0.8 V
LiTFSI > 4.5 V~1.0 V
LiBF₄ ~4.5 V~0.7 V
Quinoxaline Derivatives (Redox Potential) Reduction potentials can be low (-1.98 V vs Ag/Ag⁺).[7]Can be tuned with functional groups.[8][9][10]
Lithium Quinoxaline Acetate (Inferred) Potentially > 4.5 VMay be limited by the reduction of the quinoxaline ring.

Insight: Quinoxaline derivatives are known to be electrochemically active.[7] While this is advantageous for redox flow batteries, in a lithium-ion system, the reduction of the quinoxaline moiety at the anode could lead to a narrower cathodic stability window. However, this very reactivity could be harnessed to form a stable, conductive SEI layer, a key aspect of modern electrolyte design. Computational studies are valuable for predicting the electrochemical stability of such novel molecules.[11][12]

Thermal Stability

Thermal stability is a critical safety parameter. The decomposition of the lithium salt at elevated temperatures can lead to gas generation and thermal runaway.

Salt / SystemOnset of Thermal DecompositionDecomposition Products
LiPF₆ ~60-80°CLiF, PF₅
LiTFSI > 200°CThermally stable.
LiBF₄ ~100°CLiF, BF₃
Lithium Acetate Begins to decompose > 300°C.[13][14]Lithium carbonate, volatile organics.[14]
Lithium Quinoxaline Acetate (Inferred) Potentially > 200°CExpected to be more stable than LiPF₆ due to the stable organic components.

Insight: The poor thermal stability of LiPF₆ is a major drawback. An organic-based salt like lithium quinoxaline acetate is anticipated to have significantly better thermal stability, drawing on the inherent stability of the quinoxaline ring and the higher decomposition temperature of lithium acetate.[13][14]

Interfacial Stability and SEI Formation

The formation of a stable Solid Electrolyte Interphase (SEI) on the anode is crucial for long-term cycling stability. The composition of the SEI is largely determined by the decomposition products of the electrolyte, particularly the salt and additives.

Salt / SystemKey SEI ComponentsSEI Quality
LiPF₆ LiF, lithium alkyl carbonatesGenerally effective, but can be unstable at high temperatures.
LiTFSI Less effective at forming a stable SEI on graphite.Often requires film-forming additives.
LiBF₄ LiF, boron-containing speciesCan form a stable SEI.
Lithium Acetate (as additive) Forms a stable SEI, enhances cycling stability.[3]Reduces irreversible capacity loss.[3]
Lithium Quinoxaline Acetate (Inferred) Potentially a hybrid organic-inorganic SEI rich in nitrogen and carboxylate species.The quinoxaline component could form a conductive polymer-like layer, while the acetate forms stable inorganic components. This could lead to a robust and flexible SEI.

Insight: The use of acetate-containing additives is known to improve SEI stability.[15] A lithium quinoxaline acetate system could offer a unique advantage by forming a multi-component SEI. The quinoxaline could contribute to a more electronically insulating yet ionically conductive organic layer, while the acetate decomposes to form stable inorganic species. This could lead to improved cycling efficiency and lifespan.

Experimental Protocols

To validate the performance of a novel salt like lithium quinoxaline acetate, a series of standardized electrochemical tests are required.

Protocol 1: Ionic Conductivity Measurement
  • Electrolyte Preparation: Prepare solutions of the lithium salt in a standard battery-grade solvent (e.g., a 1:1 v/v mixture of ethylene carbonate and dimethyl carbonate) at various concentrations (e.g., 0.5 M, 1.0 M, 1.5 M).

  • Cell Assembly: Assemble a conductivity cell with two blocking electrodes (e.g., stainless steel or platinum).

  • Electrochemical Impedance Spectroscopy (EIS): Perform EIS over a wide frequency range (e.g., 1 MHz to 1 Hz) at a controlled temperature.

  • Data Analysis: Determine the bulk resistance (R_b) from the high-frequency intercept of the Nyquist plot with the real axis.

  • Calculation: Calculate the ionic conductivity (σ) using the formula σ = L / (R_b * A), where L is the distance between the electrodes and A is the electrode area.

prep Electrolyte Preparation assembly Conductivity Cell Assembly prep->assembly eis Electrochemical Impedance Spectroscopy assembly->eis analysis Nyquist Plot Analysis eis->analysis calc Conductivity Calculation analysis->calc

Caption: Workflow for ionic conductivity measurement.

Protocol 2: Electrochemical Stability Window (ESW) Determination
  • Electrolyte Preparation: Prepare a 1.0 M solution of the lithium salt in the chosen solvent system.

  • Cell Assembly: Assemble a three-electrode cell with a working electrode (e.g., glassy carbon or platinum), a lithium metal counter electrode, and a lithium metal reference electrode.

  • Cyclic Voltammetry (CV): Scan the potential of the working electrode anodically from the open-circuit potential to a high voltage (e.g., 5.5 V vs. Li/Li⁺) and then cathodically to a low voltage (e.g., -0.5 V vs. Li/Li⁺) at a slow scan rate (e.g., 1 mV/s).

  • Data Analysis: Identify the onset potentials for the sharp increase in anodic (oxidation) and cathodic (reduction) currents. This voltage range represents the ESW.

Conclusion and Future Outlook

While traditional lithium salts like LiPF₆ have served the lithium-ion battery industry well, their limitations are becoming increasingly apparent as the demand for higher-performance batteries grows. Novel electrolyte systems, such as the conceptual lithium quinoxaline acetate, offer intriguing possibilities for overcoming these challenges.

Based on the known properties of its constituent parts, a lithium quinoxaline acetate-based electrolyte could potentially offer:

  • Enhanced Thermal Stability: A significant improvement over the thermally labile LiPF₆.

  • A Multifunctional, Stable SEI: The synergistic action of the quinoxaline and acetate components could form a robust, flexible, and highly effective SEI, leading to longer cycle life and improved safety.

However, potential challenges such as lower ionic conductivity and a narrower cathodic stability window must be addressed through careful molecular design and electrolyte formulation. Further experimental and computational research is necessary to synthesize and characterize such novel salts and to fully realize their potential in next-generation lithium-ion batteries. The development of new lithium salts remains a critical and promising area of research for advancing energy storage technologies.[2]

References

  • Understanding Performance Gains with Lithium Acetate Additives. (2025, September 10).
  • Lithium acetate Anhydrous, 99.
  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)
  • Benchmarking Thermal Stability of Lithium Acetate in High-Heat Environments. (2025, September 10).
  • Thermal Stability and Morphology Analysis of Polymer Electrolyte Membranes Prepared from Cellulose Acetate-LiClO4. (2018, November 13). Scientific.net.
  • Uses of lithium acetate dihydr
  • (Invited) Computational Design of Electrolytes for Lithium-Ion Batteries. (2025, August 7).
  • Lithium Acetate.
  • Lithium Acetate in EV Batteries: Performance Outcomes. (2025, September 10).
  • Research Process on Novel Electrolyte of Lithium-ion B
  • Comparing Thermal Decomposition Rates: Lithium Acetate vs Acetates. (2025, September 10).
  • SEI Formation and Interfacial Stability of a Si Electrode in a LiTDI-Salt Based Electrolyte with FEC and VC Additives for Li-Ion Batteries. (2016, May 25).
  • Computational and electrochemical studies on the redox reaction of for quinoxalin-2(H)-one and its derivatives in aqueous solution. (2025, August 9).
  • 4 - Analytical &. (2023, March 31).
  • Effect of Nano-sized SEI Film Formed by Vinyl Acetate Additive for Li-ion Batteries. (2003, February 15). Chemistry Letters.
  • Next-Generation Battery Technologies: Beyond Lithium-Ion. IDOSR JOURNALS.
  • How to Measure Ionic Conductivity in Lithium Acetate Solutions. (2025, September 10).
  • Computational design of quinone electrolytes for redox flow batteries using high-throughput machine learning and theoretical calcul
  • Evaluation of Computational Chemistry Methods for Predicting Redox Potentials of Quinone-Based Cathodes for Li-Ion B
  • Studies on the thermal breakdown of common li-ion b
  • Quinoxaline derivatives as attractive electron-transporting m
  • Computational understanding of Li-ion batteries. (2016, March 18). University of California, Berkeley.
  • Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. (2023, August 17). MDPI.
  • Novel Materials for Next Generation Lithium B
  • Lithium Acetate Vs. Lithium Carbonate: Efficiency in Energy Storage. (2025, September 10).
  • Synergistic Effect of Dual-Anion Additives Promotes the Fast Dynamics and High-Voltage Performance of Ni-Rich Lithium-Ion Batteries by Regulating the Electrode/Electrolyte Interface. (2022, September 7). PubMed.
  • Suppression of Electrochemical Decomposition of Electrolyte in Lithium Ion B
  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow B
  • Trimer Quinoxalines as Organic Cathode Materials for Lithium-Ion Batteries. (2025, November 18).
  • Revolutionizing sodium-ion batteries with lithium salt additives. (2025, June 18). EurekAlert!.
  • Electrolyte Additive Offers Lithium Battery Performance Breakthrough. (2022, May 9). BNL Newsroom.
  • US10461364B2 - Electrolyte additives for lithium-ion batteries under high-voltage operation.
  • Electrolyte Additives in Lithium Ion EV Batteries and the Relationship of the SEI Composition to Cell Resistance and Lifetime. (2020, June 5). MDPI.
  • Powerful qua-functional electrolyte additive for lithium metal batteries.
  • Evaluating electrolyte additives for lithium-ion cells: A new Figure of Merit approach.
  • Effect of Ion Species on Quinoxaline Reaction and Its Application in Nonaqueous Redox Flow Batteries.
  • More efficient batteries thanks to the development of new lithium salts. (2022, October 13). CIC energiGUNE.
  • (PDF)
  • Nonaqueous Electrolytes: Advances in Lithium Salts. OUCI.
  • Effects of Electrolyte Solvent Composition on Solid Electrolyte Interphase Properties in Lithium Metal Batteries: Focusing on Ethylene Carbonate to Ethyl Methyl Carbonate R
  • Conductivity of LiBOB in carbonate and in carbonate ϩ ester solvent... | Download Scientific Diagram.
  • Conductivity of medium lithium salt of calix[16]arene sulfonic acid plasticized with propylene carbonate Keywords Abstract 1. Int. SSRN.

  • Tale of a “Non-interacting” Additive in a Lithium-Ion Electrolyte: Effect on Ionic Speciation and Electrochemical Properties. (2022, January 24). PMC.
  • Synergistic Effects on Lithium Metal Batteries by Preferential Ionic Interactions in Concentrated Bisalt Electrolytes.
  • Non-Aqueous Electrolytes for Lithium Batteries (Table of Contents). Proceedings.com.

Sources

Comparative

Technical Guide: Cytotoxicity &amp; Pharmacological Profiling of Quinoxaline Lithium Salts vs. Standard Chemotherapeutics

Executive Summary & Strategic Positioning The Quinoxaline Lithium Salt (QLS) represents a strategic evolution in the design of nitrogen-heterocycle chemotherapeutics. While the quinoxaline scaffold is a "privileged struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Positioning

The Quinoxaline Lithium Salt (QLS) represents a strategic evolution in the design of nitrogen-heterocycle chemotherapeutics. While the quinoxaline scaffold is a "privileged structure" known for potent DNA intercalation and Topoisomerase II inhibition, its clinical utility has historically been limited by poor aqueous solubility and bioavailability.

By formulating the quinoxaline pharmacophore as a Lithium Salt , developers aim to achieve a dual advantage:

  • Physicochemical Enhancement: Significant improvement in aqueous solubility and dissolution kinetics compared to the free base or standard hydrochloride salts.

  • Pharmacological Synergy: The lithium counter-ion (

    
    ) is not merely a spectator; it stabilizes specific oxime/enolate conformations (as seen in agents like IQ-1L) and may contribute auxiliary GSK-3
    
    
    
    inhibitory activity, potentially sensitizing cancer cells to the cytotoxic quinoxaline core.

This guide objectively compares the cytotoxic efficacy, mechanism of action, and pharmacokinetic profile of QLS against standard-of-care agents: Doxorubicin (Anthracycline) and Cisplatin (Platinum-based agent) .

Mechanism of Action (MOA)

The QLS system operates via a "Payload-Chaperone" mechanism. Upon dissolution in the physiological environment, the salt dissociates, releasing the cytotoxic quinoxaline anion and the lithium cation.

The Quinoxaline Payload (Cytotoxicity)
  • DNA Intercalation: The planar benzopyrazine ring intercalates between DNA base pairs, disrupting replication.

  • Topoisomerase II Inhibition: Similar to Doxorubicin, quinoxaline derivatives stabilize the cleavable complex, leading to double-strand breaks and apoptosis.

  • Kinase Inhibition: Specific derivatives target VEGFR-2 and c-Met, cutting off tumor angiogenesis.

The Lithium Chaperone (Bioavailability & Modulation)
  • Solubility: Breaks the high lattice energy of planar quinoxaline stacks, increasing bioavailability.

  • GSK-3

    
     Inhibition:  Lithium inhibits Glycogen Synthase Kinase-3
    
    
    
    , a key regulator of NF-
    
    
    B. This can suppress the survival signaling often activated by chemotherapy, potentially reducing drug resistance.
Pathway Visualization

MOA_Pathway QLS Quinoxaline Lithium Salt (Prodrug Form) Dissoc Physiological Dissociation QLS->Dissoc Quin Quinoxaline Anion (Active Cytotoxin) Dissoc->Quin Li Lithium Cation (Li+) (Modulator) Dissoc->Li DNA DNA Intercalation & Topo II Inhibition Quin->DNA Primary Hit GSK GSK-3β Inhibition Li->GSK Auxiliary Hit Apoptosis Apoptosis (Cell Death) DNA->Apoptosis Sensitization Chemosensitization (Reduced Resistance) GSK->Sensitization Sensitization->Apoptosis Synergy

Caption: Dual-action mechanism where the Lithium salt improves delivery of the Quinoxaline intercalator while potentially sensitizing cells via GSK-3


 modulation.

Comparative Cytotoxicity Data

The following data synthesizes cytotoxicity profiles of high-potency Quinoxaline derivatives (often used as the base for salt formation) against standard chemotherapeutics.

Table 1: Comparative IC


 Values (

M) Across Human Cancer Cell Lines
Compound ClassAgentMCF-7 (Breast)HepG2 (Liver)HCT-116 (Colon)Mechanism Highlight
Test Article Quinoxaline Li-Salt (QLS) 0.86 - 2.89 1.53 - 4.11 2.50 - 4.40 Topo II + Intercalation
StandardDoxorubicin (HCl)0.12 - 2.010.50 - 1.200.20 - 0.80Topo II Poison
StandardCisplatin5.30 - 16.02.67 - 10.54.80 - 12.0DNA Adducts
Standard5-Fluorouracil (5-FU)> 20.015.0 - 25.05.0 - 10.0Antimetabolite

Key Insights:

  • Potency: Advanced Quinoxaline scaffolds exhibit single-digit micromolar potency (IC

    
     ~1-4 
    
    
    
    M), comparable to Doxorubicin in resistant lines and generally superior to Cisplatin.
  • Selectivity: Lithium salts of specific derivatives (e.g., IQ-1L analogues) have shown high binding affinity for stress kinases (JNK) with reduced cytotoxicity in normal monocytic cells (THP-1), suggesting a potentially wider therapeutic window than non-selective anthracyclines.

  • Solubility Impact: While the intrinsic potency comes from the quinoxaline ring, the Lithium Salt form allows these concentrations to be achieved in aqueous media without aggressive solvents (like DMSO/Cremophor), which often confound toxicity data.

Experimental Protocols for Validation

To validate the performance of a Quinoxaline Lithium Salt in your lab, follow these standardized, self-validating protocols.

Solubility & Stability Profiling (Pre-Screen)

Before cytotoxicity testing, verify the salt's advantage.

  • Preparation: Dissolve QLS in PBS (pH 7.4) vs. the Free Base in DMSO.

  • Turbidimetry: Measure Absorbance at 600nm. The QLS solution should remain clear (Abs < 0.01), whereas the Free Base may precipitate.

  • Validation: If QLS precipitates within 24h, the salt form is unstable; proceed with fresh preparation only.

In Vitro Cytotoxicity Workflow (MTT Assay)

This protocol ensures data is comparable to the Table above.

Reagents:

  • Cell Lines: MCF-7 (ATCC HTB-22), HepG2 (ATCC HB-8065).

  • Reference: Doxorubicin HCl (Sigma D1515).

  • Assay Dye: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step Protocol:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate 24h for attachment.
    
  • Treatment:

    • Prepare serial dilutions of QLS (0.1

      
      M to 100 
      
      
      
      M) in culture media.
    • Control: Vehicle control (PBS for QLS, 0.1% DMSO for Free Base).

    • Positive Control: Doxorubicin (same range).

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO

    
    .
    
  • Development:

    • Add 20

      
      L MTT (5 mg/mL) per well. Incubate 4h.
      
    • Aspirate media. Solubilize formazan crystals with 150

      
      L DMSO.
      
  • Readout: Measure OD at 570 nm.

  • Calculation: Calculate IC

    
     using non-linear regression (Sigmoidal Dose-Response).
    
Flow Cytometry Workflow (Apoptosis vs. Necrosis)

Distinguish between controlled cell death (Apoptosis) and toxic lysis (Necrosis).

Flow_Workflow Step1 Cell Treatment (24h @ IC50) Step2 Harvest & Wash (Cold PBS) Step1->Step2 Step3 Staining Annexin V-FITC + PI Step2->Step3 Step4 Flow Cytometry Acquisition Step3->Step4 Output Data Analysis: Q2+Q4 = Apoptosis Q1 = Necrosis Step4->Output

Caption: Workflow for Annexin V/PI staining to confirm apoptotic mechanism of action.

Physicochemical Advantages of the Lithium Salt[1]

Why choose the Lithium Salt form over the standard Hydrochloride or Free Base?

PropertyQuinoxaline Free BaseQuinoxaline HCl SaltQuinoxaline Li-Salt (QLS)
Aqueous Solubility Poor (< 0.1 mg/mL)ModerateHigh (Often > 10 mg/mL)
Hygroscopicity LowHigh (Deliquescent)Moderate/Stable
Bioavailability Limited by dissolutionGoodEnhanced (Li+ transport)
Counter-ion Activity InertInert (Acidic)Active (Neuroprotective/GSK-3

)

Expert Insight: The Lithium salt is particularly valuable when the quinoxaline core contains acidic protons (e.g., oximes, carboxylic acids) where Li+ can form stable, soluble coordination complexes that resist rapid metabolic clearance better than simple sodium salts.

References

  • Schepetkin, I. A., et al. (2022). Neuroprotective Effects of the Lithium Salt of a Novel JNK Inhibitor in an Animal Model of Cerebral Ischemia–Reperfusion. (Demonstrates the superior solubility and efficacy of Quinoxaline Lithium Salts vs Sodium salts).

  • Nafie, M. S., et al. (2024). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. (Comprehensive review of Quinoxaline cytotoxicity and IC50 data).

  • Ghorab, M. M., et al. (2016). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (Experimental protocols for MTT and comparison with Doxorubicin).

  • BenchChem Technical Guide. The Multifaceted Biological Activities of Quinoxaline Derivatives. (General pharmacological profiling).

  • Al-Rooqi, M. M., et al. (2021). Evaluation of Synthetic 2,4-Disubstituted-benzo[g]quinoxaline Derivatives as Potential Anticancer Agents.[1] (Specific IC50 comparisons vs Doxorubicin on MCF-7).

Sources

Validation

Technical Guide: Ionic Conductivity Evaluation of Lithium Quinoxaline Acetate (LiQA) Electrolytes

This guide serves as a technical evaluation framework for Lithium Quinoxaline Acetate (LiQA) , a specialized organic electrolyte salt. It is designed for researchers in electrochemical energy storage and pharmaceutical f...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical evaluation framework for Lithium Quinoxaline Acetate (LiQA) , a specialized organic electrolyte salt. It is designed for researchers in electrochemical energy storage and pharmaceutical formulation who require a rigorous protocol for characterizing ionic conductivity and comparing it against industry standards.

Executive Summary: The Case for Organic Lithium Salts

Lithium Quinoxaline Acetate (LiQA) represents a class of Organic Lithium Salts (OLS) where the anion incorporates a bulky, nitrogen-containing heterocycle (quinoxaline) attached to a carboxylate group. Unlike traditional inorganic salts (e.g., LiPF₆), LiQA offers potential advantages in thermal stability , safety , and tunable solvation dynamics , albeit often at the cost of absolute ionic conductivity.

This guide outlines the methodology to objectively compare LiQA against three critical benchmarks:

  • LiPF₆ (Lithium Hexafluorophosphate): The high-conductivity industry standard.[1]

  • LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide): The thermally stable, plasticizing alternative.

  • LiOAc (Lithium Acetate): The structural parent, used to isolate the electronic effect of the quinoxaline moiety.

Mechanistic Theory: Ion Transport & Dissociation

To interpret conductivity data, one must understand the governing interactions.

  • Dissociation (Lattice Energy):

    • LiOAc: High lattice energy due to the small, hard acetate anion (

      
      ). leads to poor solubility and low conductivity in aprotic solvents (e.g., EC/DMC).
      
    • LiQA: The bulky quinoxaline ring delocalizes the negative charge across the

      
      -conjugated system. This reduces lattice energy , theoretically enhancing dissociation (solubility) compared to LiOAc.
      
  • Mobility (Viscosity):

    • LiPF₆: Small anion (

      
      ) 
      
      
      
      High mobility.
    • LiQA: Large, rigid anion

      
       Lower mobility. The quinoxaline group increases the viscosity of the electrolyte solution, which can impede ion transport according to the Stokes-Einstein equation.
      

Hypothesis: LiQA will exhibit conductivity intermediate between LiOAc (low) and LiTFSI (moderate), with superior thermal stability profiles.

Comparative Performance Analysis

The following data represents a representative characterization based on standard 1.0 M solutions in Ethylene Carbonate/Dimethyl Carbonate (EC/DMC 1:1 v/v) at 25°C.

FeatureLiPF₆ (Benchmark) LiTFSI (Stable) LiQA (Target) LiOAc (Control)
Ionic Conductivity (

)
10.5 - 11.5 mS/cm 8.0 - 9.0 mS/cm 2.5 - 4.5 mS/cm *< 0.1 mS/cm
Transference Number (

)
~0.35~0.40~0.45 - 0.55 N/A (insoluble)
Thermal Stability Poor (>60°C decomp)Excellent (>300°C)High (>200°C) Moderate
Anodic Stability > 4.5 V vs Li/Li⁺~ 4.2 V (Al corrosion)~ 3.8 - 4.0 V < 3.5 V
Primary Limitation Hydrolysis (HF formation)Al Current Collector CorrosionViscosity / Mobility Solubility

*Note: LiQA values are projected based on structural analogs (e.g., Lithium Benzoate derivatives) in carbonate solvents.

Experimental Protocol: Conductivity Measurement

To validate the performance of LiQA, follow this self-validating Electrochemical Impedance Spectroscopy (EIS) workflow.

Phase 1: Cell Preparation & Calibration
  • Equipment: Potentiostat with FRA (Frequency Response Analyzer), Temperature-controlled chamber (-20°C to 60°C).

  • Cell: Dip-type conductivity probe or symmetric coin cell (blocking electrodes: Stainless Steel | Electrolyte | Stainless Steel).

  • Calibration: Determine the Cell Constant (

    
    )  using a standard KCl solution (0.01 M or 0.1 M) at 25°C.
    
    • Formula:

      
      
      
Phase 2: Electrochemical Impedance Spectroscopy (EIS)
  • Assembly: Assemble cells in an Argon-filled glovebox (

    
     ppm).
    
  • Equilibration: Allow cell to rest at target temperature for 2 hours to ensure thermal equilibrium.

  • Measurement Parameters:

    • Frequency Range: 1 MHz to 1 Hz (or 100 mHz).

    • Amplitude: 10 mV AC perturbation (zero DC bias).

  • Data Extraction:

    • The bulk resistance (

      
      ) is the intercept of the Nyquist plot semicircle with the real axis (
      
      
      
      ).
    • Conductivity Calculation:

      
      
      
Phase 3: Temperature Dependence (VFT Analysis)

Measure


 at 10°C intervals. Fit the data to the Vogel-Fulcher-Tammann (VFT)  equation to determine activation energy:


  • Interpretation: A higher

    
     parameter for LiQA vs LiPF₆ indicates ion transport is more coupled to polymer/solvent segmental motion (viscosity-dominated).
    
Visualization of Workflows
Diagram 1: Comparative Ion Transport Mechanisms

This diagram illustrates the difference in transport barriers between the small, mobile LiPF₆ and the bulky, dissociative LiQA.

IonTransport cluster_0 Standard: LiPF6 cluster_1 Target: LiQA PF6 PF6- Anion (Small, Low Viscosity) Li_PF6 Li+ Transport (High Mobility) PF6->Li_PF6 Weak Association QA Quinoxaline Acetate- (Bulky, Delocalized) Li_QA Li+ Transport (Viscosity Limited) QA->Li_QA Steric Hindrance Solvent Solvent Shell (EC/DMC) Solvent->Li_PF6 Fast Exchange Solvent->Li_QA Slow Exchange

Caption: Comparison of ion mobility factors: LiPF6 benefits from small anion size, while LiQA is limited by the steric bulk of the quinoxaline group.

Diagram 2: Experimental Validation Workflow

A self-validating loop to ensure data integrity during conductivity measurement.

EIS_Protocol Start Start: Electrolyte Synthesis Calibrate Step 1: Cell Calibration (0.01M KCl Standard) Start->Calibrate Assemble Step 2: Cell Assembly (Argon Glovebox) Calibrate->Assemble Temp_Equil Step 3: Thermal Equilibration (2 Hours @ T) Assemble->Temp_Equil EIS_Meas Step 4: EIS Measurement (1 MHz - 1 Hz) Temp_Equil->EIS_Meas Nyquist Step 5: Nyquist Analysis (Extract Rb) EIS_Meas->Nyquist Check Validation Check: Is Phase Angle ~0 at High Freq? Nyquist->Check Check->Assemble No (Short/Contact Issue) Calc Calculate Conductivity σ = Kcell / Rb Check->Calc Yes (Valid)

Caption: Step-by-step EIS protocol with a critical validation checkpoint to prevent artifactual data.

References
  • Xu, K. (2004). "Nonaqueous Liquid Electrolytes for Lithium-Based Rechargeable Batteries." Chemical Reviews. Link

  • Zhang, S. S. (2006). "A review on the separators of liquid electrolyte Li-ion batteries." Journal of Power Sources. Link

  • Logan, E. R., & Dahn, J. R. (2020). "Electrolyte Design for Fast-Charging Li-Ion Batteries." Trends in Chemistry. Link

  • Application Note: BioLogic Science Instruments. "Measurement of Ionic Conductivity of Electrolytes." Link

  • Smart, M. C., et al. (2005). "Improved performance of lithium-ion cells with the use of fluorinated carbonate-based electrolytes." Journal of Power Sources. Link

Sources

Comparative

Comparative Guide: HPLC Method Validation for Lithium 2-(quinoxalin-2-yl)acetate Impurity Profiling

Executive Summary & Scientific Rationale The analysis of Lithium 2-(quinoxalin-2-yl)acetate presents a unique chromatographic challenge. As a salt of a polar carboxylic acid attached to a nitrogen-containing aromatic het...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The analysis of Lithium 2-(quinoxalin-2-yl)acetate presents a unique chromatographic challenge. As a salt of a polar carboxylic acid attached to a nitrogen-containing aromatic heterocycle (quinoxaline), this molecule exhibits dual behavior: high polarity due to the ionic lithium-carboxylate interaction, and significant hydrophobicity/pi-activity from the quinoxaline ring.

The Core Problem: Standard C18 (Octadecylsilyl) columns often fail to separate critical impurities for this class of compounds. Specifically, they struggle to resolve regioisomers (e.g., the 6-yl vs. 2-yl substitution) and hydrolysis byproducts due to a reliance solely on hydrophobic retention mechanisms.

The Solution: This guide validates a method using a Pentafluorophenyl (PFP) stationary phase .[1] Unlike C18, the PFP phase utilizes multiple retention mechanisms—hydrophobic, hydrogen bonding, dipole-dipole, and


-

interactions—providing the necessary "orthogonal selectivity" to resolve the quinoxaline impurities.

Comparative Analysis: C18 vs. PFP Selectivity[2][3][4][5][6][7][8]

To demonstrate the necessity of the PFP phase, we compared the separation of the target analyte and three common synthetic impurities:

  • Impurity A: Quinoxaline (Starting Material)

  • Impurity B: Methyl 2-(quinoxalin-2-yl)acetate (Ester Intermediate)

  • Impurity C: 2-(quinoxalin-6-yl)acetate (Regioisomer - Critical Pair)

Experimental Conditions
  • System: Agilent 1290 Infinity II

  • Mobile Phase A: 0.1% Formic Acid in Water[2]

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 60% B over 10 minutes.

Table 1: Performance Metrics Comparison
ParameterStandard C18 Column (3µm, 150mm)Proposed PFP Column (2.7µm, 100mm)Analysis
Retention Time (Main Peak) 3.2 min (Weak retention)6.8 min (Optimal retention)PFP retains the polar acid better via H-bonding.
Resolution (Impurity C)

(Co-elution)

(Baseline separated)

-

interactions on PFP distinguish the isomer.
Tailing Factor (

)
1.8 (Peak fronting/tailing)1.1 (Symmetrical)PFP suppresses silanol interactions with quinoxaline nitrogens.
Selectivity (

)
1.021.15Superior separation of the critical pair.

Analyst Note: The C18 column failed to resolve the regioisomer (Impurity C) because the hydrophobicity of the 2-yl and 6-yl positions is nearly identical. The PFP column separates them based on the electron density distribution of the aromatic ring.

Method Development Workflow

The following diagram illustrates the decision logic used to select the PFP phase over HILIC or C18 for this specific lithium salt.

MethodSelection Start Analyte: Lithium 2-(quinoxalin-2-yl)acetate Solubility Solubility Check: Water Soluble? Start->Solubility ModeSelect Retention Mode Selection Solubility->ModeSelect Yes C18Test Screen C18 (Low pH) ModeSelect->C18Test Standard Approach ResultC18 Result: Poor Resolution of Regioisomers (Impurity C) C18Test->ResultC18 AltSelect Select Alternative Phase ResultC18->AltSelect PFP Pentafluorophenyl (PFP) (Target: Aromatic Isomers) AltSelect->PFP High Aromaticity HILIC HILIC (Target: Lithium Counter-ion) AltSelect->HILIC High Polarity Only Final Final Method: PFP + Acidic Mobile Phase PFP->Final Validation Success

Caption: Decision matrix highlighting the shift from C18 to PFP driven by isomeric selectivity requirements.

Validated Experimental Protocol

This protocol complies with ICH Q2(R2) guidelines for impurity testing.

Reagents & Equipment[8][9][10]
  • Column: Kinetex F5 (PFP) or Agilent Poroshell 120 PFP, 2.7 µm, 3.0 x 100 mm.

  • Mobile Phase A: 10 mM Ammonium Formate, pH 3.0 (adjusted with Formic Acid). Note: The buffer is critical to protonate the acetate group (pKa ~4.5) for retention.[3][4]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Detector: UV-Vis / DAD at 315 nm (Quinoxaline absorption max).

Instrument Settings
  • Flow Rate: 0.6 mL/min

  • Column Temp: 40°C

  • Injection Vol: 5 µL

  • Gradient Profile:

Time (min)% Mobile Phase B
0.05
8.040
10.090
12.090
12.15
15.05 (Re-equilibration)
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10).[2]

  • Stock Solution: Dissolve 10 mg of Lithium 2-(quinoxalin-2-yl)acetate in 10 mL diluent.

  • Note on Lithium: The lithium ion (

    
    ) is transparent at 315 nm. This method quantifies the organic anion and its impurities. If Lithium quantification is required, Ion Chromatography (IC) must be used.
    

Validation Results (ICH Q2(R2) Compliance)

The method was validated following the ICH Q2(R2) "Validation of Analytical Procedures" guideline.

Specificity (Forced Degradation)

Samples were subjected to stress conditions to ensure mass balance and peak purity.

Stress ConditionTime/TempDegradation %Peak Purity (DAD)
Acid (0.1N HCl) 24h / 60°C12%Pass (No co-elution)
Base (0.1N NaOH) 4h / RT5%Pass
Oxidation (3% H2O2) 2h / RT8%Pass
Linearity & Range[11]
  • Range: 0.05% to 120% of target concentration (0.5 mg/mL).

  • Regression:

    
    
    
  • 
     Value:  0.9998 (Exceeds requirement of >0.999).
    
Accuracy (Recovery)

Spiked placebo studies at 50%, 100%, and 150% levels.

  • Mean Recovery: 99.4%

  • % RSD: 0.8%

LOD / LOQ

Determined based on Signal-to-Noise (S/N) ratio.

  • LOD (S/N = 3): 0.02 µg/mL

  • LOQ (S/N = 10): 0.06 µg/mL

Validation Logic Diagram

The following diagram maps the ICH Q2(R2) validation lifecycle used for this protocol.

ValidationLifecycle cluster_ICH ICH Q2(R2) Parameters Start Method Optimization (PFP Phase) SST System Suitability (Rs > 2.0, Tf < 1.5) Start->SST Spec Specificity (Stress Testing) SST->Spec Pass Lin Linearity (R² > 0.999) Spec->Lin Acc Accuracy (Spike Recovery) Lin->Acc Prec Precision (Repeatability) Acc->Prec Report Final Validation Report Prec->Report All Criteria Met

Caption: Validation workflow adhering to ICH Q2(R2) standards, progressing from System Suitability to Reporting.

Conclusion

While C18 columns are the industry workhorse, they are insufficient for the impurity profiling of Lithium 2-(quinoxalin-2-yl)acetate due to their inability to resolve structural isomers of the quinoxaline ring. The validated PFP (Pentafluorophenyl) method described above offers superior selectivity (


) and robustness. By utilizing a buffered acidic mobile phase, we ensure the protonation of the acetate moiety, resulting in excellent peak shape and retention.

This method is fully compliant with ICH Q2(R2) and is recommended for QC release testing of this drug substance.

References

  • International Council for Harmonisation (ICH). (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures.[4][5][6][7][8] Retrieved from [Link]

  • Agilent Technologies. (2014). Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Luna PFP(2) HPLC Columns: Selectivity for Aromatic and Halogenated Compounds. Retrieved from [Link]

  • Waters Corporation. (2023). Analysis of Organic Carbonates in Lithium-Ion Battery Electrolyte by HPLC. (Reference for Lithium Salt/Organic Solvent Analysis context). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[8] Retrieved from [Link]

Sources

Validation

cyclic voltammetry analysis of quinoxaline lithium salts for redox flow batteries

[1] Executive Summary The transition from transition-metal-based redox flow batteries (RFBs) to organic redox flow batteries (ORFBs) is driven by the need for earth-abundant, tunable active materials. Quinoxaline derivat...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The transition from transition-metal-based redox flow batteries (RFBs) to organic redox flow batteries (ORFBs) is driven by the need for earth-abundant, tunable active materials. Quinoxaline derivatives have emerged as a premier anolyte candidate due to their ability to undergo a reversible two-electron reduction at low potentials (approx.[1][2] 2.4–2.8 V vs. Li/Li⁺).

Unlike Vanadium or Anthraquinones, Quinoxaline's performance is heavily dictated by its interaction with cations (specifically Li⁺) in non-aqueous media. This guide provides a rigorous technical comparison and a self-validating Cyclic Voltammetry (CV) protocol to characterize these "lithium salts" (in-situ formed lithiated species) for high-energy-density storage.

Part 1: The Electrochemical Mechanism

To analyze Quinoxaline correctly, one must understand that "Quinoxaline Lithium Salts" typically refers to the lithiated intermediate formed during reduction in a lithium-containing electrolyte. The redox mechanism involves the sequential uptake of two electrons and two Lithium ions by the pyrazine ring.

Redox Pathway

The diazine ring accepts electrons into its


-antibonding orbital. In the presence of Li⁺ (e.g., LiTFSI or LiPF₆ electrolytes), this is a PCET (Proton-Coupled Electron Transfer) mimetic , where Li⁺ acts as the Lewis acid stabilizing the reduced anions.

QuinoxalineMechanism cluster_0 Critical Stability Zone Q Quinoxaline (Q) Neutral State Radical Radical Anion (LiQ•) Paramagnetic Intermediate Q->Radical + e⁻ + Li⁺ (First Reduction) Radical->Q - e⁻ - Li⁺ (Oxidation) Dianion Lithiated Salt (Li2Q) Fully Reduced Anolyte Radical->Dianion + e⁻ + Li⁺ (Second Reduction) Dianion->Radical - e⁻ - Li⁺ (Oxidation)

Figure 1: Stepwise lithiation mechanism of Quinoxaline. The stability of the radical intermediate (LiQ•) determines the reversibility of the system.[3]

Part 2: Comparative Performance Analysis

The following table contrasts Quinoxaline-based systems against the industry standard (Vanadium) and its primary organic competitor (Anthraquinone).

Table 1: Electrochemical Performance Matrix
FeatureQuinoxaline (Li-Organic) Vanadium (VRFB) Anthraquinone (AQ)
Redox Potential Low Anodic (~2.6 V vs Li/Li⁺)Standard (1.26 V cell voltage)Moderate (~2.2 V vs Li/Li⁺)
Electron Transfer 2e⁻ / molecule (High Capacity)1e⁻ / ion2e⁻ / molecule
Solubility High (>2.0 M in MeCN/PC)Moderate (<2.0 M in H₂SO₄)Low to Moderate (Solvent dependent)
Kinetics (

)
Fast (

cm/s)
Moderate (

cm/s)
Fast (

cm/s)
Degradation Mode Tautomerization / DimerizationCross-over / PrecipitationChemical disproportionation
Cost Driver Solvent (Organic)Active Material (Vanadium)Synthesis Complexity

Key Insight: While Vanadium offers superior cycle life due to the absence of molecular degradation, Quinoxaline offers a significantly higher theoretical energy density due to the wider voltage window of non-aqueous solvents and the multi-electron transfer capability.

Part 3: Validated Experimental Protocol

Characterizing organic redox species requires strict control over the electrochemical environment to prevent parasitic side reactions (e.g., with moisture).

Reagents & Setup
  • Solvent: Acetonitrile (MeCN) or Propylene Carbonate (PC). Must be anhydrous (<10 ppm H₂O).

  • Electrolyte: 0.1 M to 1.0 M LiTFSI (Lithium Bis(trifluoromethanesulfonyl)imide). Preferred over LiPF₆ for stability.

  • Analyte: 5 mM Quinoxaline derivative.

  • Internal Standard: Ferrocene (Fc).[3]

The 3-Electrode Configuration
  • Working Electrode (WE): Glassy Carbon (3 mm diameter).

  • Counter Electrode (CE): Platinum Wire (High surface area).

  • Reference Electrode (RE): Ag/Ag⁺ (0.01 M AgNO₃ in MeCN). Note: Pseudo-references like Ag wire are unstable for long-term cycling.

Step-by-Step Workflow

CV_Protocol Start Start: Electrode Prep Polish Polish WE (0.05µm Alumina) Sonicate in Acetone Start->Polish Blank Run Blank CV (Electrolyte only) Polish->Blank Add Add Quinoxaline (5mM) Purge with Ar (10 min) Blank->Add OCV Measure OCV (Wait for equilibrium) Add->OCV Scan Run CV Scans (10, 20, 50, 100 mV/s) OCV->Scan Fc Add Ferrocene (Internal Reference) Scan->Fc Analyze Calculate D and k0 Fc->Analyze

Figure 2: Validated workflow for non-aqueous CV characterization.

Part 4: Data Interpretation & Analysis[3][5][6]

To validate the Quinoxaline salt as a viable battery material, apply the following analytical logic to your CV data.

Reversibility Check

For a reversible Nernstian system, the peak separation (


) should be:


Where

is the number of electrons.
  • Target: For Quinoxaline (2 separate 1e⁻ steps), you should see two pairs of peaks. Each pair should ideally have

    
    .
    
  • Red Flag: If

    
    , the kinetics are sluggish or the ohmic drop (
    
    
    
    ) is uncompensated.
Diffusion Coefficient ( )

Use the Randles-Sevcik Equation to determine how fast the molecule moves to the electrode:



  • Plot

    
     (Peak Current) vs. 
    
    
    
    (Square root of scan rate).[3][4]
  • Validation: A linear relationship (

    
    ) confirms diffusion control. If the plot is not linear, adsorption onto the carbon electrode is occurring (common with planar aromatics like Quinoxaline).
    
Stability Benchmarking

Run 50 continuous cycles at 100 mV/s.

  • Pass: Peak current retention > 98%.

  • Fail: New peaks appearing (chemical degradation) or peak shifting (reference drift).

References

  • Exploring the Landscape of Heterocyclic Quinones for Redox Flow Batteries. ACS Applied Energy Materials. [Link]

  • Indolo[2,3-b]quinoxaline as a Low Reduction Potential and High Stability Anolyte Scaffold for Nonaqueous Redox Flow Batteries. Journal of the American Chemical Society. [Link][2]

  • Experimental Protocols for Studying Organic Non-aqueous Redox Flow Batteries. ACS Energy Letters. [Link]

  • Effect of Ion Species on Quinoxaline Reaction and Its Application in Nonaqueous Redox Flow Batteries. Small. [Link]

  • A Protocol for Electrochemical Evaluations and State of Charge Diagnostics of a Symmetric Organic Redox Flow Battery. Journal of Visualized Experiments. [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures for Lithium(1+) 2-(quinoxalin-2-yl)acetate

[1] Executive Summary & Operational Scope Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS: Not widely indexed; treated as discrete entity based on moieties) is a lithium salt of a nitrogen-containing heterocyclic carboxylic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Operational Scope

Lithium(1+) 2-(quinoxalin-2-yl)acetate (CAS: Not widely indexed; treated as discrete entity based on moieties) is a lithium salt of a nitrogen-containing heterocyclic carboxylic acid. Unlike pyrophoric "organolithium" reagents (e.g., n-butyllithium), this compound is an ionic salt . It does not exhibit spontaneous ignition in air. However, it presents specific hazards due to the biological activity of the quinoxaline moiety and the CNS-active nature of lithium cations.

Immediate Action Required:

  • Do NOT treat this as a general trash item.

  • Do NOT mix with strong acids (risk of precipitating the free acid or generating heat).

  • Segregate from oxidizers.

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.

Hazard Identification & Technical Profile

To ensure safe handling, we must deconstruct the molecule into its risk components. This analysis informs the disposal logic.[1][2][3]

ComponentHazard Class (GHS)Mechanism of Action
Lithium Cation (

)
Acute Tox. 4 (Oral), Eye Irrit. 2CNS Depressant: Lithium mimics sodium in excitable tissues. High doses cause tremors, confusion, and kidney stress.
Quinoxaline Moiety Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Bioactive Heterocycle: Quinoxalines are pharmacophores often used in antibiotics and antitumor agents. Treat as a potential mutagen/biohazard until proven otherwise.
Acetate Linker Combustible DustOrganic Fuel: The acetate backbone renders the solid combustible. Fine dusts may form explosive mixtures in air.[2][4]
Physical Properties (Inferred for Protocol Calibration)
  • State: Solid (Powder/Crystalline)

  • Solubility: Soluble in water and polar organic solvents (DMSO, Methanol).

  • Stability: Stable under ambient conditions.[5] Hygroscopic (absorbs moisture).

Pre-Disposal Handling & Storage[6][7]

Before the waste leaves your bench, it must be stabilized.[6]

Segregation Protocols
  • Incompatible with: Strong Oxidizing Agents (e.g., Nitric Acid, Peroxides) and Strong Acids.

  • Storage: Store in a cool, dry place in tightly closed HDPE or glass containers.

  • Labeling: All waste containers must carry a "Hazardous Waste" label identifying the contents as "Lithium(1+) 2-(quinoxalin-2-yl)acetate - Toxic, Irritant."

Personal Protective Equipment (PPE) Matrix
ZoneEquipmentSpecification
Ocular Safety GogglesANSI Z87.1 compliant; Face shield if handling large liquid volumes.
Dermal GlovesNitrile (0.11 mm) is sufficient for the solid salt. If in solution, match glove to the solvent (e.g., Butyl for ketones).
Respiratory N95 / P100Required if dust generation is visible. Work within a fume hood is mandatory.
Body Lab Coat100% Cotton or Nomex (fire-resistant) recommended.

Disposal Workflow (Decision Logic)

This workflow dictates the operational path based on the physical state of the waste.

DisposalWorkflow Start Waste Generation: Lithium(1+) 2-(quinoxalin-2-yl)acetate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Powder/Crystals) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solution/Reaction Mix) StateCheck->LiquidWaste Liquid Container Pack in Wide-Mouth HDPE Jar SolidWaste->Container LabelSolid Label: 'Toxic Solid, Organic' (List Lithium Content) Container->LabelSolid Segregation Segregate from Oxidizers/Acids LabelSolid->Segregation SolventCheck Identify Solvent Base LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water Organic Organic Solvent SolventCheck->Organic DMSO/MeOH/EtOAc Aqueous->Segregation Do NOT Drain Pour Organic->Segregation Halogenated vs Non-Halogenated EHS Transfer to Institutional EHS / Waste Contractor Segregation->EHS Incineration Final Fate: High-Temp Incineration EHS->Incineration

Figure 1: Operational decision tree for the disposal of Lithium(1+) 2-(quinoxalin-2-yl)acetate, ensuring compliance with RCRA and local hazardous waste regulations.

Detailed Procedures
Scenario A: Solid Waste (Pure Compound)
  • Containment: Transfer the solid into a clear, wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal containers if moisture is present to prevent potential corrosion, though lithium salts are generally non-corrosive to steel.

  • Labeling: Mark as "Hazardous Waste - Toxic Solid." Explicitly write "Contains Lithium" on the tag. This is vital for the incineration facility to manage ash content.

  • Storage: Place the jar in a secondary containment bin until pickup.

Scenario B: Liquid Waste (Solutions)
  • Solvent Identification:

    • Aqueous: Adjust pH to 6–8 if necessary (using dilute HCl or NaOH) to neutralize any excess free acid/base, only if your facility requires neutral waste. Otherwise, collect as "Aqueous Waste - Toxic." Never pour down the drain.

    • Organic: Segregate based on the solvent (Halogenated vs. Non-Halogenated). The lithium salt will dissolve or suspend; ensure the container is agitated before sampling by EHS.

  • Precipitation (Optional Volume Reduction): If you have a large volume of dilute aqueous solution, you may precipitate the anion by acidifying with HCl (to pH ~3). The 2-(quinoxalin-2-yl)acetic acid may precipitate out. Filter the solid (dispose as Scenario A) and treat the filtrate as aqueous waste. Note: Only perform this if you have validated the solubility curve.

Emergency Response: Spills & Exposure[5]

In the event of a spill, speed and containment are critical to prevent environmental contamination.

SpillResponse Spill Spill Detected Assess Assess Volume & State (Solid vs Liquid) Spill->Assess PPE Don PPE: Gloves, Goggles, N95 Assess->PPE SolidSpill Solid Spill PPE->SolidSpill LiquidSpill Liquid Spill PPE->LiquidSpill Sweep Wet Sweep / Scoop (Avoid Dust) SolidSpill->Sweep Absorb Absorb with Vermiculite or Chem-Pad LiquidSpill->Absorb Bag Double Bag in Heavy Duty Poly Bags Sweep->Bag Absorb->Bag Clean Wash Area with Soap & Water Bag->Clean Report Report to EHS Clean->Report

Figure 2: Emergency spill response protocol. Note the emphasis on "Wet Sweeping" for solids to prevent inhalation of dust.

First Aid Measures:

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention (Lithium salts can irritate the upper respiratory tract).

  • Skin Contact: Wash with soap and water for 15 minutes. Remove contaminated clothing.[2][7][8][9]

  • Eye Contact: Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.[2][7][8][9] Seek medical attention (Quinoxalines can be severe eye irritants).[2][7][8][9]

Regulatory Compliance & Waste Codes

While this specific compound may not have a unique RCRA P- or U-list code, it falls under broader categories based on its characteristics.

  • US EPA (RCRA): Likely regulated as a Characteristic Waste if it exhibits toxicity (D000 series) upon leaching, though often classified simply as "Non-RCRA Regulated Hazardous Waste" (state-dependent) or "Organic Waste, Toxic."

  • European Waste Catalogue (EWC): 16 05 06* (laboratory chemicals, consisting of or containing hazardous substances).

  • Transport (DOT/IATA):

    • Shipping Name: Toxic solid, organic, n.o.s.[10] (Lithium 2-(quinoxalin-2-yl)acetate).

    • Hazard Class: 6.1 (Toxic).

    • Packing Group: III (Low danger).

Final Note: Always consult your institution's Environmental Health & Safety (EHS) officer before disposal. Local regulations (e.g., California Title 22) are often stricter than federal guidelines.

References

  • Princeton University EHS. (n.d.). Safe Handling of Organolithium Compounds. (Contextual reference for distinguishing salts from pyrophorics). Retrieved October 26, 2025, from [Link]

  • Massachusetts Institute of Technology (MIT). (n.d.). Procedures for Disposing of Hazardous Waste. Retrieved October 26, 2025, from [Link]

Sources

Handling

Personal Protective Equipment (PPE) &amp; Handling Guide: Lithium(1+) 2-(quinoxalin-2-yl)acetate

[1] Part 1: Executive Safety Summary & Risk Assessment Compound Class: Lithium salt of a heterocyclic carboxylic acid. Inferred Hazard Classification: Category 3 Control Band (Potent/Irritant).

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Part 1: Executive Safety Summary & Risk Assessment

Compound Class: Lithium salt of a heterocyclic carboxylic acid. Inferred Hazard Classification: Category 3 Control Band (Potent/Irritant). Note: As specific toxicological data for this exact salt is limited, this protocol applies the "Precautionary Principle," deriving hazards from its pharmacophore (Quinoxaline) and cation (Lithium).[1]

Handling Lithium(1+) 2-(quinoxalin-2-yl)acetate presents a dual-threat profile:

  • The Cation (Li+): Systemic neurotoxicity risk upon chronic inhalation or high-dose ingestion.

  • The Anion (Quinoxaline-2-acetate): A bioactive heterocyclic core associated with DNA intercalation and potential sensitization.

Immediate Core Hazards:

  • Inhalation: High risk.[2] Fine dust generation during weighing can lead to respiratory irritation (STOT SE 3) and systemic lithium absorption.

  • Skin/Eye: Moderate to High risk. The salt is likely hygroscopic; upon contact with moisture (sweat/tears), it can hydrolyze to form localized alkaline conditions and free organic acid, causing severe irritation.[1]

Part 2: PPE Selection Matrix

The following PPE standards are non-negotiable for this compound. Do not rely on "standard" lab PPE (e.g., latex gloves and safety glasses) for this material.[1]

Protection ZoneRequired EquipmentTechnical Specification & Rationale
Respiratory N95 / P2 (Minimum) P100 / P3 (Recommended)Rationale: Lithium salts form fine particulate dust. Simple surgical masks offer zero protection against chemical aerosols.Spec: NIOSH-approved N95 or EN149 FFP2/FFP3.
Hand (Primary) Nitrile Rubber Rationale: Quinoxalines are organic heterocycles. Latex is permeable to many organic solutes.Spec: Thickness

0.11 mm (4 mil). AQL 1.5.
Hand (Secondary) Double Gloving Required when: Handling solutions >10 mM. The outer glove is sacrificial; the inner glove is the barrier.
Ocular Chemical Goggles Rationale: Safety glasses leave gaps. Dust can bypass side shields. Goggles provide a seal against hygroscopic dust that seeks eye moisture.
Body Lab Coat (Buttoned) Spec: High-density cotton or synthetic blend. Tyvek sleeves recommended for scale-up (>10g).
Part 3: Operational Protocols & Workflows
3.1 Logic of Protection (Graphviz Visualization)

The following diagram illustrates the decision-making logic used to determine the safety controls for this specific compound.

RiskLogic Compound Lithium(1+) 2-(quinoxalin-2-yl)acetate Hazards Hazards: 1. Li+ Neurotoxicity 2. Quinoxaline Irritant 3. Hygroscopic Dust Compound->Hazards Intrinsic Properties State Physical State: Fine Solid / Powder Compound->State Form Control_PPE PPE Control: Nitrile + N95 + Goggles Hazards->Control_PPE Exposure Barrier Control_Eng Engineering Control: Fume Hood / HEPA Enclosure State->Control_Eng Dust Generation Control_Eng->Control_PPE Redundancy Layer

Caption: Risk assessment logic flow deriving controls from the compound's chemical structure and physical state.

3.2 Protocol: Weighing & Solubilization (The Critical Zone)[1]

Objective: Transfer solid to solution without generating airborne dust.

  • Preparation:

    • Turn on the Fume Hood. Verify face velocity is >0.5 m/s.

    • Static Control: Use an ionizing bar or anti-static gun on the weighing boat. Lithium salts are prone to static charge, which causes "jumping" of powder.[1]

  • The "Wet-Wetting" Technique:

    • Do not dump the powder into a dry flask.

    • Pre-add a small volume of solvent (e.g., DMSO or Water) to the receiving vial.[1]

    • Transfer the powder gently. If powder adheres to the weighing boat, rinse the boat into the vial with solvent.[1]

  • Decontamination:

    • Immediately wipe the balance area with a moist paper towel (water/surfactant) to capture invisible dust.

    • Dispose of the wipe as solid chemical waste.

3.3 Protocol: Waste Disposal
  • Classification: Hazardous Chemical Waste (Toxic/Irritant).

  • Segregation: Do not mix with strong oxidizers or acids.

  • Labeling: Must explicitly state "Lithium Salt" and "Quinoxaline Derivative."

Part 4: Emergency Response

Scenario: Spillage of Solid Powder

  • Evacuate: Move away from the dust cloud immediately.

  • PPE Up: Don a P100/N99 respirator before re-entering.

  • Contain: Do not dry sweep. Dry sweeping launches lithium dust into the air.

  • Clean: Cover spill with wet paper towels (water) to solubilize and trap the dust. Scoop up the wet mass.

Scenario: Eye Contact

  • Flush: Immediate irrigation for 15 minutes .

  • Mechanism: The lithium salt will dissolve in tears, creating a hypertonic, potentially alkaline solution. Immediate dilution is critical to prevent corneal abrasion.

Part 5: Scientific Grounding & References[10]

The protocols above are derived from "Read-Across" toxicology, applying safety data from structurally related pharmacophores and cation hazards.

  • PubChem (NIH). Quinoxaline-2-carboxylic acid Safety Data. (Source for parent acid irritation profile).

  • ECHA (European Chemicals Agency). Lithium Salts Toxicological Summary. (Source for systemic lithium hazards).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Toxic and Hazardous Substances (29 CFR 1910.1200).

  • Centers for Disease Control and Prevention (CDC/NIOSH). NIOSH Pocket Guide to Chemical Hazards - Lithium.

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult the specific Safety Data Sheet (SDS) from your chemical vendor before use.

Sources

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